molecular formula C26H30F3N7O2 B1684543 Ast-487 CAS No. 630124-46-8

Ast-487

Cat. No.: B1684543
CAS No.: 630124-46-8
M. Wt: 529.6 g/mol
InChI Key: ODPGGGTTYSGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AST 487 (NVP-AST487) is a potent, ATP-competitive small-molecule inhibitor that targets multiple tyrosine kinases crucial for cancer research. It is well-characterized as an inhibitor of RET, Flt-3, and c-Kit, with IC50 values of 880 nM, 520 nM, and 500 nM, respectively, in cell-free assays [ ]. This multi-kinase inhibition profile makes it a valuable tool for studying oncogenic signaling pathways in various cellular models. In research applications, AST 487 has demonstrated potent antiproliferative effects in cell lines driven by activating mutations of RET, such as human thyroid cancer models, and by mutant FLT3, including MV4-11 and MOLM-13 cells [ ][ ]. Its mechanism of action involves binding and stabilizing the target kinases in an inactive "DFG-out" conformation, a characteristic of type II tyrosine kinase inhibitors [ ]. A significant and novel research finding is that AST-487 inhibits RET kinase-driven expression of the human Telomerase Reverse Transcriptase (hTERT), a key factor in cellular immortality in cancer, from both wild-type and mutant promoters in bladder cancer models [ ][ ]. This identifies the RET kinase pathway as a novel regulator of mutant hTERT and positions this compound as a potential tool for precision oncology research, especially for cancers with RET and TERT alterations. The compound has shown efficacy in vivo, with studies reporting that it suppresses RET-driven and FLT3-ITD-driven tumor growth in mouse models at oral doses of 20-50 mg/kg/day [ ]. After oral administration in mice, AST 487 achieves measurable plasma concentrations with an oral bioavailability of 9.7% [ ]. For in vitro work, AST 487 is soluble in DMSO and ethanol, and can be prepared in a homogeneous suspension using a solution of CMC-Na for animal studies [ ][ ]. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPGGGTTYSGTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212239
Record name AST-487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630124-46-8
Record name AST-487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AST-487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AST-487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Pronged Attack of AST-487 in FLT3-Mutated Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Philadelphia, PA – January 2, 2026 – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the strategic inhibition of key survival pathways is paramount. This technical guide delineates the mechanism of action of AST-487, a potent and selective small molecule inhibitor, in the context of AML harboring FMS-like tyrosine kinase 3 (FLT3) mutations. As a multi-kinase inhibitor with significant activity against both FLT3 and Janus kinase 2 (JAK2), this compound presents a compelling dual-pronged therapeutic strategy. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies to validate its mechanism of action.

The Therapeutic Imperative in FLT3-Mutated AML

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene, which are associated with a more aggressive disease course and a poorer prognosis[1][2][3][4]. These mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the FLT3 receptor tyrosine kinase[2][4]. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 cascades[5][6]. The critical role of FLT3 in AML pathogenesis has established it as a key therapeutic target[7][8].

This compound: A Multi-Kinase Inhibitor Targeting Key AML Dependencies

This compound, also known as NVP-AST487, is a potent, ATP-competitive inhibitor of FLT3 kinase[9]. Its mechanism of action is centered on the direct inhibition of both wild-type and mutated FLT3, thereby blocking the autophosphorylation and subsequent activation of downstream oncogenic signaling. Beyond its profound effects on FLT3, this compound exhibits inhibitory activity against a panel of other kinases, including JAK2, a critical mediator of cytokine signaling and hematopoietic cell proliferation that is also implicated in AML pathogenesis[10][11][12][13].

Direct Inhibition of Constitutively Active FLT3

The primary mechanism of action of this compound in FLT3-mutated AML is the direct inhibition of the constitutively active FLT3 receptor. In preclinical studies, this compound has demonstrated potent inhibition of FLT3 kinase activity with a Ki of 0.12 μM[7]. This inhibition prevents the autophosphorylation of the FLT3 receptor, a critical step in the propagation of its oncogenic signal[1].

Interruption of Downstream Pro-Survival Signaling

By inhibiting FLT3 autophosphorylation, this compound effectively blocks the activation of its downstream signaling effectors. A key pathway implicated in FLT3-ITD-driven leukemogenesis is the JAK/STAT pathway, with STAT5 being a critical downstream mediator[14][15][16]. Treatment of FLT3-ITD expressing cells with this compound leads to a marked reduction in the phosphorylation of STAT5[1]. This disruption of the FLT3-STAT5 axis is a central component of this compound's anti-leukemic activity. While direct evidence for this compound's impact on the RAS/MAPK and PI3K/AKT pathways is less explicitly detailed in available literature, the inhibition of the primary upstream driver, FLT3, logically implies a downstream dampening of these pathways as well.

The Role of JAK2 Inhibition

This compound's inhibitory profile extends to JAK2, a kinase frequently dysregulated in myeloid malignancies[10][11][17]. While FLT3-ITD is the primary driver in this AML subtype, the JAK/STAT pathway can be activated by various cytokines present in the bone marrow microenvironment, contributing to leukemic cell survival and proliferation[18]. Furthermore, JAK2 signaling can be a mechanism of resistance to FLT3 inhibitors[11]. Therefore, the dual inhibition of both FLT3 and JAK2 by this compound may offer a more comprehensive and durable response by targeting both the intrinsic driver mutation and potential resistance pathways. The structurally related compound, lestaurtinib (CEP-701), a known FLT3 and JAK2 inhibitor, has been shown to suppress JAK2/STAT5 signaling, providing a strong rationale for the therapeutic benefit of dual inhibition in myeloid malignancies[2][19][20].

Cellular Consequences of this compound Treatment in AML

The inhibition of these critical signaling pathways by this compound translates into potent anti-leukemic effects at the cellular level.

Inhibition of Proliferation

Treatment of FLT3-ITD-positive AML cells with this compound results in a potent inhibition of cellular proliferation, with IC50 values in the low nanomolar range[1][7]. This cytostatic effect is a direct consequence of the blockade of the pro-proliferative signals emanating from the constitutively active FLT3 receptor.

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in FLT3-mutated AML cells[1]. This is a critical feature for an effective anti-cancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis is coupled with an arrest of the cell cycle, preventing the cells from progressing through the phases of division[1].

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

Target KinaseInhibition MetricValueReference
FLT3Ki0.12 µM[7]
FLT3IC50< 0.005 µM[7]
RETIC50< 1 µM[7]
KDRIC50< 1 µM[7]
c-KITIC50< 1 µM[7]
c-ABLIC50< 1 µM[7]
JAK2IC501 nM (Lestaurtinib)[2][19]

Experimental Protocols for Mechanistic Validation

The following protocols provide a framework for the in vitro characterization of this compound's mechanism of action in AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13).

Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream effectors.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed MV4-11 cells at a density of 1 x 10^6 cells/mL and allow them to acclimate.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8 hours).

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cells in lysis buffer on ice for 30 minutes.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

G cluster_workflow Western Blot Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Key steps in the Western Blot workflow for analyzing protein phosphorylation.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed MV4-11 cells and treat with this compound as described in the Western Blot protocol for a longer duration (e.g., 24, 48 hours).

  • Harvest cells, including any floating cells from the supernatant.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

G cluster_quadrants Flow Cytometry Quadrants AML Cells AML Cells This compound Treatment This compound Treatment AML Cells->this compound Treatment Harvest & Wash Harvest & Wash This compound Treatment->Harvest & Wash Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash->Resuspend in Binding Buffer Annexin V-FITC & PI Staining Annexin V-FITC & PI Staining Resuspend in Binding Buffer->Annexin V-FITC & PI Staining Incubation Incubation Annexin V-FITC & PI Staining->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Q1 Necrotic (Annexin V+/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Viable (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-)

Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD JAK2 JAK2 FLT3->JAK2 STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK2->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST487 This compound AST487->FLT3 Inhibits AST487->JAK2 Inhibits

This compound inhibits FLT3 and JAK2, blocking downstream pro-survival pathways in AML.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for FLT3-mutated AML due to its dual inhibition of FLT3 and JAK2. Its ability to potently inhibit proliferation and induce apoptosis in leukemic cells underscores its potential as a valuable component of AML treatment regimens. Further investigation into the synergistic effects of this compound with other targeted agents or conventional chemotherapy is warranted to optimize its clinical utility and overcome potential resistance mechanisms. The experimental frameworks provided herein offer a robust starting point for the continued elucidation of its comprehensive mechanism of action.

References

The Multi-Kinase Inhibitor AST-487: A Technical Guide to Targets, Binding Affinity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Precision Inhibitor

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms for a multitude of malignancies. AST-487, a potent N,N'-diphenyl urea compound, has emerged as a critical agent in oncological research, demonstrating significant inhibitory activity against a specific constellation of receptor tyrosine kinases (RTKs) that are fundamental drivers of tumor progression and therapeutic resistance. This technical guide provides an in-depth exploration of this compound, detailing its primary molecular targets, binding affinities, and the downstream signaling sequelae of its inhibitory action. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings and provides validated protocols to empower further investigation into this promising therapeutic candidate.

Molecular Targets and Binding Affinity of this compound

This compound exhibits a distinct polypharmacology, potently inhibiting several key kinases implicated in cancer pathogenesis. Its primary targets include the Rearranged during transfection (RET) proto-oncogene and Fms-like tyrosine kinase 3 (FLT3), both of which are frequently mutated or overexpressed in various cancers.[1][2][3] Additionally, this compound demonstrates significant activity against Vascular Endothelial Growth Factor Receptor 2 (KDR), c-Kit, and c-Abl.[1][4] More recent studies have also identified Homeodomain-interacting protein kinase 3 (HIPK3) and Citron Rho-interacting kinase (CIT) as targets. The binding affinity of this compound to its target kinases has been characterized using various in vitro assays, with reported values for IC50, Ki, and Kd providing a quantitative measure of its potency.

Target KinaseBinding Affinity (IC50)Binding Affinity (Ki)Binding Affinity (Kd)
RET 880 nM[1]--
FLT3 520 nM[1]120 nM[1][4]-
KDR (VEGFR2) 170 nM[1]--
c-Kit 500 nM[1]--
c-Abl 20 nM[1]--
FLT3 (mutant) ED50 < 5 nM (cellular)--
CIT --50 nM
HIPK3 ---

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are key parameters for quantifying inhibitor potency. Lower values indicate higher potency. Cellular potency (ED50) can differ from biochemical potency due to factors like cell permeability and off-target effects.

Mechanism of Action: Disrupting Oncogenic Signaling Cascades

This compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of its target kinases.[5] This occupation of the active site prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the kinase. The inhibition of these upstream kinases leads to a cascade of downstream effects, ultimately disrupting critical cellular processes that drive cancer cell proliferation, survival, and migration.

Inhibition of the RET Signaling Pathway

The RET proto-oncogene plays a crucial role in the development and maintenance of the nervous and renal systems. However, activating mutations and chromosomal rearrangements involving RET are oncogenic drivers in several cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. Ligand-independent activation of mutant RET leads to the constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth and survival.[6][7] this compound effectively inhibits RET autophosphorylation, thereby abrogating these downstream signals.[1][2] Recent evidence also suggests that this compound can suppress the expression of human Telomerase Reverse Transcriptase (hTERT) through its inhibition of the RET kinase pathway, providing another layer to its anti-cancer activity.[8][9][10]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS Phosphorylation PI3K PI3K RET->PI3K hTERT hTERT Expression RET->hTERT Ligand GDNF/Artemin Ligand->RET Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AST487 This compound AST487->RET Inhibition

RET Signaling Pathway Inhibition by this compound
Inhibition of the FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are one of the most common molecular abnormalities in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to ligand-independent, constitutive activation of the FLT3 kinase, which in turn activates downstream signaling pathways, most notably the STAT5, RAS/MAPK, and PI3K/AKT pathways.[11] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts. This compound potently inhibits both wild-type and mutant FLT3, including those with ITD mutations, leading to the inhibition of downstream effectors like STAT5.[12]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation MAPK MAPK Pathway RAS->MAPK MAPK->Proliferation AKT AKT Pathway PI3K->AKT AKT->Proliferation AST487 This compound AST487->FLT3_ITD Inhibition

FLT3-ITD Signaling Pathway Inhibition by this compound

Experimental Protocols for Characterizing this compound

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the binding and cellular activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to determine the IC50 of this compound against a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5][12][13][14]

Materials:

  • Purified recombinant target kinase (e.g., RET, FLT3)

  • Kinase-specific substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the target kinase, diluted in kinase reaction buffer, to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution of the kinase substrate and ATP (at a concentration near the Km for the specific kinase) in kinase reaction buffer to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for different kinases.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow start Start compound Compound Dilution (this compound) start->compound reaction_setup Reaction Setup (Plate Compound) compound->reaction_setup kinase_add Add Kinase reaction_setup->kinase_add pre_incubation Pre-incubate kinase_add->pre_incubation reaction_init Initiate Reaction (Add Substrate/ATP) pre_incubation->reaction_init incubation Incubate (30°C, 60 min) reaction_init->incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction adp_to_atp ADP to ATP Conversion (Add Kinase Detection Reagent) stop_reaction->adp_to_atp read_plate Read Luminescence adp_to_atp->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end

Workflow for In Vitro Kinase Inhibition Assay (ADP-Glo™)
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd) between an inhibitor and its target protein.[15][16][17][18]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant target kinase

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Regeneration solution (if necessary)

Procedure:

  • Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Protein Immobilization: Covalently immobilize the target kinase onto the activated sensor chip surface via amine coupling. The protein should be diluted in a low ionic strength buffer with a pH below its isoelectric point. Block any remaining active sites with ethanolamine.

  • Analyte Preparation: Prepare a series of concentrations of this compound in the SPR running buffer.

  • Binding Analysis:

    • Association: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time.

    • Dissociation: After the association phase, switch back to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as the inhibitor dissociates from the kinase.

  • Regeneration: If the inhibitor does not fully dissociate, inject a pulse of a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start chip_prep Sensor Chip Activation start->chip_prep immobilization Kinase Immobilization chip_prep->immobilization analyte_prep This compound Dilution Series immobilization->analyte_prep association Association Phase (Inject this compound) analyte_prep->association dissociation Dissociation Phase (Buffer Flow) association->dissociation regeneration Regeneration dissociation->regeneration data_analysis Data Analysis (ka, kd, Kd) regeneration->data_analysis end End data_analysis->end CETSA_Workflow start Start cell_treatment Cell Treatment (this compound or DMSO) start->cell_treatment heating Heating (Temperature Gradient) cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble Fraction) lysis->centrifugation western_blot Western Blotting (Detect Target Protein) centrifugation->western_blot analysis Data Analysis (Melting Curve Shift) western_blot->analysis end End analysis->end

References

The Inhibition of FLT3-ITD by Ast-487: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a common driver of oncogenesis in Acute Myeloid Leukemia (AML), conferring a poor prognosis. The constitutive activation of the FLT3-ITD signaling cascade presents a critical therapeutic target. This technical guide provides an in-depth exploration of Ast-487 (sunitinib), a multi-targeted tyrosine kinase inhibitor, and its role in the potent and selective inhibition of FLT3-ITD. We will delve into the molecular mechanisms of FLT3-ITD-driven leukemogenesis, the biochemical and cellular effects of this compound, and provide detailed, field-proven protocols for the experimental validation of its inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply methodologies for the investigation of FLT3-ITD inhibitors.

The Molecular Landscape of FLT3-ITD in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, approximately 25-30%, the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2] This mutation leads to a ligand-independent, constitutive activation of the receptor.[2]

The aberrant signaling from FLT3-ITD drives leukemogenesis through the continuous activation of downstream pro-proliferative and anti-apoptotic pathways.[3][4] Key signaling cascades activated by FLT3-ITD include:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[4] Its constitutive phosphorylation and activation promote the transcription of genes involved in cell cycle progression and survival.

  • RAS/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and is consistently activated by FLT3-ITD.[3]

  • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway plays a crucial role in cell survival, growth, and proliferation, and is a key downstream target of FLT3-ITD signaling.[5][6]

The constitutive nature of FLT3-ITD signaling renders it an attractive therapeutic target for the development of small molecule inhibitors.

FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: FLT3-ITD Downstream Signaling Pathways.

This compound (Sunitinib): A Multi-Targeted Kinase Inhibitor with Potent Anti-FLT3-ITD Activity

This compound, also known as sunitinib, is an oral, small-molecule multi-targeted tyrosine kinase inhibitor.[7][8] It was initially developed as an anti-angiogenic agent, potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8] However, its kinase inhibition profile is broader, encompassing other receptor tyrosine kinases, including c-KIT, RET, and critically for AML, FLT3.[7][9]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of FLT3.[7] This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The Ki for FLT3 inhibition by this compound has been determined to be 0.12 μM.[7][9]

Experimental Validation of this compound-Mediated FLT3-ITD Inhibition

A robust preclinical evaluation of a targeted inhibitor like this compound requires a multi-faceted approach, combining biochemical and cellular assays to confirm its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay: Direct Measurement of FLT3 Inhibition

The initial assessment of a kinase inhibitor's potency is often performed using a cell-free biochemical assay. This allows for the direct measurement of the inhibitor's effect on the kinase's enzymatic activity without the complexities of a cellular environment.

Table 1: Kinase Inhibitory Profile of this compound (Sunitinib)

Kinase TargetIC50 / KiReference
FLT3Ki: 0.12 µM[7][9]
c-KITIC50: < 1 µM[9]
KDR (VEGFR2)IC50: < 1 µM[9]
RETIC50: < 1 µM[9]
c-ABLIC50: < 1 µM[9]
Cellular Assays: Assessing the Impact on FLT3-ITD-Positive AML Cells

Cellular assays are crucial for validating the in-cell efficacy of an inhibitor and its downstream biological consequences.

Western blotting is a cornerstone technique to visualize the inhibition of FLT3-ITD autophosphorylation and the subsequent suppression of its downstream signaling pathways.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-FLT3 Analysis Cell_Culture 1. Cell Culture (e.g., MV4-11, MOLM-13) Treatment 2. Treatment (Varying concentrations of this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-FLT3, anti-p-STAT5) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: Western Blot Workflow for Phospho-FLT3 Analysis.

Detailed Protocol: Western Blot for Phospho-FLT3 and Phospho-STAT5 [10][11][12]

  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

To quantify the cytotoxic and cytostatic effects of this compound on FLT3-ITD positive cells, cell viability and proliferation assays are essential.

Table 2: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive Cell Lines

InhibitorCell LineFLT3 Mutation StatusIC50 (nM)Reference
SunitinibBa/F3-ITDFLT3-ITD~5[13]
QuizartinibMV4-11FLT3-ITD0.31 ± 0.05[13]
GilteritinibMV4-11FLT3-ITD0.92[13]
MidostaurinMV4-11FLT3-ITD~10[13]

Detailed Protocol: Cell Viability Assay (MTT or CellTiter-Glo) [14][15][16]

  • Cell Seeding:

    • Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy of this compound in FLT3-ITD AML Xenograft Models

To translate in vitro findings to a more complex biological system, in vivo studies using xenograft models are indispensable.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow Cell_Injection 1. Intravenous or Subcutaneous Injection of FLT3-ITD+ AML Cells (e.g., MV4-11) into Immunocompromised Mice Tumor_Establishment 2. Tumor Establishment and Monitoring Cell_Injection->Tumor_Establishment Treatment_Initiation 3. Treatment Initiation (Oral gavage of this compound or vehicle control) Tumor_Establishment->Treatment_Initiation Monitoring 4. Monitoring of Tumor Growth and Animal Well-being Treatment_Initiation->Monitoring Endpoint_Analysis 5. Endpoint Analysis (Tumor weight, survival, biomarker analysis) Monitoring->Endpoint_Analysis

Figure 3: Workflow for an In Vivo Xenograft Model of FLT3-ITD AML.

Protocol Outline: Subcutaneous FLT3-ITD AML Xenograft Model [17][18][19][20]

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 FLT3-ITD positive AML cells (e.g., MV4-11) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring and Endpoint: Measure tumor volume and body weight regularly. The primary endpoint can be tumor growth inhibition or overall survival. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-FLT3).

Mechanisms of Resistance to this compound in FLT3-ITD AML

The development of drug resistance is a significant challenge in targeted cancer therapy. Understanding the potential mechanisms of resistance to this compound is crucial for developing strategies to overcome it.

Primary Resistance:

  • FLT3 Ligand (FL) Levels: High levels of the FLT3 ligand can compete with the inhibitor, promoting the active conformation of the receptor and reducing the efficacy of this compound.[21]

  • Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect AML cells from the effects of FLT3 inhibitors through the secretion of growth factors or direct cell-cell contact.[22]

Acquired Resistance:

  • Secondary Mutations in the FLT3 Kinase Domain: The emergence of point mutations in the tyrosine kinase domain (TKD) of FLT3, such as the D835Y mutation, can alter the conformation of the ATP-binding pocket, reducing the binding affinity of type II inhibitors.[22] While sunitinib is a type I/II inhibitor, its efficacy can be affected by certain TKD mutations.[2] The "gatekeeper" mutation F691L confers broad resistance to many FLT3 inhibitors.[2]

  • Activation of Bypass Signaling Pathways: Upregulation of parallel survival pathways, such as the RAS/MAPK or PI3K/AKT pathways, can render the cells less dependent on FLT3 signaling and thus resistant to FLT3 inhibition.[23][24]

Clinical Perspective of Sunitinib (this compound) in FLT3-Mutated AML

Sunitinib (this compound) has been evaluated in clinical trials for patients with FLT3-mutated AML, both as a monotherapy and in combination with chemotherapy.

In a phase I/II study of sunitinib combined with intensive chemotherapy in elderly patients with activating FLT3 mutations, a complete remission rate of 59% was observed.[25][26] The median overall survival for patients at the determined optimal dose level was 1.6 years.[26] These findings suggest that while sunitinib has activity in this patient population, further investigation into optimal combination strategies and patient selection is warranted. It is important to note that at the time of this writing, more specific and potent second and third-generation FLT3 inhibitors have been developed and approved for the treatment of FLT3-mutated AML.[27][28]

Conclusion

This compound (sunitinib) is a potent multi-targeted tyrosine kinase inhibitor with significant activity against FLT3-ITD. This guide has provided a comprehensive overview of the scientific rationale for targeting FLT3-ITD in AML, detailed experimental protocols for evaluating the efficacy of this compound, and insights into the mechanisms of resistance and the clinical landscape. The methodologies described herein offer a robust framework for the preclinical investigation of FLT3 inhibitors, contributing to the ongoing efforts to develop more effective therapies for this challenging disease.

References

The Kinase Selectivity Profile of Ast-487: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of Ast-487, a potent kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of kinase inhibition, the specific profile of this compound, and the methodologies for its characterization. Our focus is on providing not just data, but a deeper understanding of the experimental rationale and the implications of the inhibitor's selectivity for therapeutic development.

Introduction: The Significance of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]

The selectivity of a kinase inhibitor, its ability to inhibit a specific target kinase or a desired set of kinases with greater potency than other kinases, is a critical determinant of its therapeutic efficacy and safety profile.[4] A highly selective inhibitor can minimize off-target effects and associated toxicities, while a multi-targeted inhibitor might offer broader efficacy against complex diseases driven by multiple signaling pathways.[2][5] Therefore, a thorough characterization of a kinase inhibitor's selectivity profile is paramount in preclinical and clinical development.[6][7]

This compound (also known as NVP-AST487) is a potent, orally available small molecule inhibitor that has demonstrated significant anti-tumor activity in various cancer models.[8][9][10] This guide will provide a detailed examination of its kinase selectivity profile, the methodologies used to determine it, and the implications for its therapeutic application.

The Kinase Selectivity Profile of this compound

This compound has been characterized as a multi-targeted kinase inhibitor with potent activity against several key oncogenic kinases. Its primary targets include the RET (Rearranged during Transfection) proto-oncogene, FMS-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR).

Primary Targets and In Vitro Potency

Biochemical assays have been instrumental in defining the inhibitory potency of this compound against a range of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)Reference
c-Abl20[11]
KDR (VEGFR2)170[11]
c-Kit500[11]
Flt-3520[11]
Flt-4790[11]
RET880[9][11]

This table summarizes the reported IC50 values of this compound against its key kinase targets. The data indicates potent inhibition of these kinases in the nanomolar range.

Cellular Activity and Phenotypic Effects

Beyond biochemical assays, the activity of this compound has been validated in cellular contexts. It potently inhibits the growth of human thyroid cancer cell lines that harbor activating mutations of RET.[8][9][11] Similarly, it demonstrates strong anti-proliferative effects in cells expressing mutant forms of FLT3, a key driver in acute myeloid leukemia (AML).[10][12] More recently, this compound has been shown to inhibit the expression of human Telomerase Reverse Transcriptase (hTERT) in bladder cancer cells through its action on the RET kinase pathway.[13][14][15] This highlights the diverse cellular consequences of its multi-targeted profile.

Methodologies for Determining Kinase Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity profile is achieved through a combination of biochemical and cellular assays.[6] These assays provide quantitative data on the inhibitor's potency against a large panel of kinases, offering a "fingerprint" of its activity across the kinome.[16]

Biochemical Kinase Assays: The Foundation of Selectivity Profiling

Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes.[2] They can be broadly categorized into two types: activity assays and binding assays.[2]

  • Activity Assays: These assays quantify the catalytic activity of the kinase, i.e., the transfer of a phosphate group from ATP to a substrate. Inhibition is measured as a decrease in product formation.[2]

  • Binding Assays: These assays directly measure the binding of an inhibitor to the kinase, often by competing with a labeled ligand.[2]

A variety of technology platforms are available for high-throughput kinase profiling, including radiometric assays, and fluorescence- and luminescence-based assays.[1][2][17][18]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Inhibition cluster_detection Signal Detection & Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Assay Plate Setup (e.g., 384-well plate) reagent_prep->plate_setup Dispense reagents incubation Incubation (Allow inhibitor binding and kinase reaction) plate_setup->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis selectivity_profile Generation of Selectivity Profile data_analysis->selectivity_profile

Caption: this compound inhibits the RET receptor tyrosine kinase, blocking downstream signaling.

The VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. I[19][20]ts ligand, VEGF-A, is often overexpressed by tumors. A[20]ctivation of VEGFR2 initiates downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, survival, and migration.

[19][20][21][22]VEGFR2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR2 VEGFR2 PLCg_PKC_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Ast487 This compound Ast487->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation PLCg_PKC_MAPK->Proliferation Survival Endothelial Cell Survival PI3K_AKT->Survival Migration Endothelial Cell Migration PI3K_AKT->Migration

Caption: this compound inhibits VEGFR2, a key regulator of angiogenesis.

Conclusion and Future Directions

The kinase selectivity profile of this compound reveals it to be a potent, multi-targeted inhibitor of key oncogenic drivers, including RET, VEGFR2, and mutant FLT3. This profile provides a strong rationale for its therapeutic potential in cancers driven by these kinases. A thorough understanding of its selectivity, achieved through rigorous biochemical and cellular profiling, is essential for guiding its clinical development, identifying patient populations most likely to benefit, and anticipating potential on- and off-target effects.

Future research should focus on expanding the kinase selectivity profile of this compound against a broader panel of the human kinome to further refine our understanding of its off-target activities. Additionally, exploring the synergistic effects of this compound in combination with other therapeutic agents could unveil novel treatment strategies for a wider range of cancers. The methodologies and principles outlined in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation kinase inhibitors.

References

The Emergence of AST-487 in Bladder Cancer Research: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Trajectory in Bladder Cancer Therapeutics

Bladder cancer remains a significant oncological challenge, with a high recurrence rate and limited therapeutic options for advanced disease. The heterogeneity of bladder cancer necessitates the development of targeted therapies that can address the specific molecular drivers of the disease. In this context, the small molecule inhibitor AST-487 has emerged as a promising investigational agent. This technical guide provides an in-depth exploration of this compound, its mechanism of action in bladder cancer, and detailed protocols for its preclinical evaluation.

This compound is a potent kinase inhibitor, initially investigated for its activity against the FLT3 kinase.[1] However, its therapeutic potential extends to other critical oncogenic drivers. Notably, recent research has illuminated a novel mechanism through which this compound exerts its anti-tumor effects in bladder cancer by targeting the RET proto-oncogene and consequently downregulating the expression of human Telomerase Reverse Transcriptase (hTERT).[2][3] Mutations in the hTERT promoter are common in bladder cancer and are associated with aggressive disease, making this pathway a compelling target for therapeutic intervention.[2][3]

This guide will dissect the RET/hTERT signaling axis as the primary mode of action for this compound in bladder cancer, while also considering its broader kinase inhibitory profile, including its potential effects on the frequently altered Fibroblast Growth Factor Receptor 3 (FGFR3) pathway.[4][5] We will provide detailed, field-proven experimental protocols for assessing the efficacy of this compound in vitro and in vivo, enabling researchers to rigorously evaluate its therapeutic potential.

The Core Mechanism: Targeting the RET/hTERT Axis

The central mechanism of this compound in bladder cancer revolves around its ability to inhibit the RET kinase, a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[2][3] Oncogenic activation of RET, through mutations or rearrangements, can lead to uncontrolled cell proliferation and tumor development.[6][7]

In bladder cancer, the significance of RET inhibition by this compound lies in its downstream effect on hTERT expression.[2][3] hTERT is the catalytic subunit of telomerase, an enzyme responsible for maintaining telomere length and enabling the replicative immortality of cancer cells. Elevated hTERT expression, often driven by promoter mutations, is a hallmark of many cancers, including bladder cancer.[2][3]

Research has demonstrated that this compound effectively suppresses both wild-type and mutant promoter-driven hTERT expression in bladder cancer cells.[2][3] This inhibition of the RET kinase pathway disrupts the signaling cascade that leads to hTERT transcription, thereby impeding a critical mechanism of cancer cell survival and proliferation.

AST487_Mechanism Figure 1: Proposed Signaling Pathway of this compound in Bladder Cancer AST487 This compound RET RET Kinase AST487->RET Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RET->Downstream Activation Transcription_Factors Transcription Factors Downstream->Transcription_Factors Activation hTERT_Promoter hTERT Promoter Transcription_Factors->hTERT_Promoter Binding hTERT_Expression hTERT Expression hTERT_Promoter->hTERT_Expression Transcription Telomerase_Activity Telomerase Activity hTERT_Expression->Telomerase_Activity Translation Cell_Proliferation Inhibition of Cell Proliferation & Immortality Telomerase_Activity->Cell_Proliferation Suppression of

Caption: Proposed Signaling Pathway of this compound in Bladder Cancer

Broader Kinase Inhibition Profile of this compound

While the RET/hTERT axis is a key focus, it is crucial to acknowledge that this compound is a multi-kinase inhibitor. It has demonstrated inhibitory activity against other kinases, including FLT3, KDR, c-Kit, and c-Abl, with varying IC50 values.[2][8] This promiscuity suggests that the anti-cancer effects of this compound in bladder cancer may be multifaceted.

Of particular interest is the potential interaction with the FGFR3 pathway. FGFR3 alterations, such as mutations and fusions, are prevalent in a significant subset of bladder cancers and are known oncogenic drivers.[4][9][10] Although the direct inhibitory effect of this compound on FGFR3 in bladder cancer cells requires further specific investigation, its multi-kinase nature warrants consideration of FGFR3 as a potential secondary target.

Preclinical Evaluation of this compound: A Methodological Guide

Rigorous preclinical evaluation is paramount to understanding the therapeutic potential of this compound. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize its efficacy in bladder cancer models.

Experimental_Workflow Figure 2: Experimental Workflow for Preclinical Evaluation of this compound cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Bladder Cancer Cell Lines MTT Cell Viability (MTT Assay) Cell_Culture->MTT Apoptosis Apoptosis Assay (Caspase-Glo) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle qRT_PCR hTERT Expression (qRT-PCR) Cell_Culture->qRT_PCR Xenograft Xenograft Model Establishment MTT->Xenograft Informs Dosing Endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) qRT_PCR->Endpoint Target Validation Treatment This compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Tumor_Measurement->Endpoint

Caption: Experimental Workflow for Preclinical Evaluation of this compound

In Vitro Assays

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials:

    • Bladder cancer cell lines (e.g., T24, UM-UC-3)

    • Complete culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Protocol:

    • Seed bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Materials:

    • Bladder cancer cells

    • White-walled 96-well plates

    • This compound stock solution

    • Caspase-Glo® 3/7 Assay System (Promega)

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

    • After treatment, equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

    • Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay).

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • Bladder cancer cells

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)[13][14]

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer.

    • Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. hTERT mRNA Expression (Quantitative Real-Time PCR)

This method quantifies the relative expression levels of hTERT mRNA in response to this compound treatment.

  • Materials:

    • Treated and untreated bladder cancer cells

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for hTERT and a reference gene (e.g., GAPDH, ACTB)

  • Protocol:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for hTERT and the reference gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in hTERT expression in this compound-treated cells compared to control cells.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound.

  • Model:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Bladder cancer cell line (e.g., UM-UC-3, T24) for subcutaneous or orthotopic implantation.[16][17]

  • Protocol:

    • Inject bladder cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule.[2] The study that identified this compound as an inhibitor of hTERT expression in bladder cancer used oral gavage.[2]

    • Measure tumor volume regularly using calipers.

    • At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

Bladder Cancer Cell Line This compound IC50 (µM) hTERT Promoter Status Reference
UMG121.3 - 2.5Mutant[18]
UWG61.3 - 2.5Wild-Type[18]
UMUC3-CMV-hTERT-GFP1.3 - 2.5N/A (Engineered)[18]
T24T1.3 - 2.5Mutant[18]
56371.3 - 2.5Wild-Type[18]

Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines. The IC50 values for this compound in various bladder cancer cell lines demonstrate a consistent anti-proliferative effect, irrespective of the hTERT promoter mutation status.[18]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for bladder cancer, with a well-defined mechanism of action centered on the inhibition of the RET/hTERT signaling axis.[2][3] Its ability to suppress a key driver of cancer cell immortality highlights its potential as a targeted therapy. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and validate the preclinical efficacy of this compound.

Future research should focus on several key areas:

  • Elucidating the role of this compound in inhibiting FGFR3 signaling in bladder cancer: Given the prevalence of FGFR3 alterations, understanding the impact of this compound on this pathway is crucial.

  • Investigating mechanisms of resistance: Identifying potential resistance mechanisms will be vital for the long-term clinical success of this compound.

  • Exploring combination therapies: Evaluating the synergistic effects of this compound with other targeted agents or standard-of-care chemotherapies could lead to more effective treatment strategies.

By leveraging the methodologies outlined in this guide, the scientific community can continue to unravel the full therapeutic potential of this compound and pave the way for its potential clinical translation in the fight against bladder cancer.

References

NVP-AST487: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of NVP-AST487, a potent multi-kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical architecture, physicochemical properties, mechanism of action, and practical applications of this compound. We will explore its inhibitory profile against key oncogenic kinases, detail its impact on cellular signaling pathways, and provide validated experimental protocols for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

NVP-AST487, also known as AST-487, is a synthetic organic compound belonging to the N,N'-diphenyl urea class of molecules.[1] Its chemical structure is characterized by a central urea moiety linking a trifluoromethyl-substituted phenyl ring and a phenyl ring bearing a 6-(methylamino)pyrimidin-4-yl)oxy group. An ethylpiperazinyl-methyl group is attached to the trifluoromethyl-phenyl ring, contributing to its solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of NVP-AST487

PropertyValueSource(s)
IUPAC Name 1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-urea[2]
Synonyms This compound, NVP-AST-487[2][3]
CAS Number 630124-46-8[3][4]
Molecular Formula C26H30F3N7O2[3][4][5]
Molecular Weight 529.56 g/mol [3][4][5]
Appearance White to light yellow solid[6]
Solubility Soluble in DMSO (>26.5 mg/mL) and Ethanol (20 mg/ml). Slightly soluble in Methanol.[1][2][6]
SMILES CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F[5]
InChIKey ODPGGGTTYSGTGO-UHFFFAOYSA-N[3]
Melting Point 162-164°C[6]
Storage Store as a solid at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Stock solutions can be stored at -20°C or below for several months.[1][3]

Mechanism of Action and Kinase Inhibition Profile

NVP-AST487 is a potent inhibitor of multiple protein tyrosine kinases, with primary activity against rearranged during transfection (RET) and FMS-like tyrosine kinase 3 (FLT3).[4][7] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[4]

The inhibitory activity of NVP-AST487 is not limited to RET and FLT3. It also demonstrates significant activity against other kinases, including KDR, c-Kit, and c-Abl.[4][8] This multi-targeted profile suggests its potential therapeutic application in various cancers driven by these aberrant kinase activities.

Table 2: In Vitro Kinase Inhibitory Profile of NVP-AST487

Kinase TargetIC50 / KiSource(s)
RET IC50 = 880 nM[4]
FLT3 IC50 = 520 nM; Ki = 0.12 µM[4][8]
KDR (VEGFR2) IC50 = 170 nM[4]
c-Kit IC50 = 500 nM[4]
c-Abl IC50 = 20 nM[4]
Flt-4 (VEGFR3) IC50 = 790 nM[4]

The potent inhibition of mutant FLT3, particularly internal tandem duplication (ITD) mutations, makes NVP-AST487 a promising candidate for the treatment of acute myeloid leukemia (AML), where this mutation is a common and poor prognostic indicator.[9] Studies have shown that NVP-AST487 can overcome resistance to other FLT3 inhibitors like PKC412 (midostaurin).[8][9]

Cellular Signaling Pathways and Biological Effects

By inhibiting key kinases, NVP-AST487 disrupts several critical downstream signaling pathways, leading to a range of biological effects including cell cycle arrest and apoptosis.

Inhibition of RET Signaling

In medullary thyroid cancer (MTC) cells with activating RET mutations, NVP-AST487 effectively blocks RET autophosphorylation.[4] This leads to the inhibition of downstream signaling cascades, resulting in reduced cell growth and decreased expression of calcitonin, a biomarker for MTC.[4] More recently, the RET kinase pathway has been identified as a novel regulator of mutant human Telomerase Reverse Transcriptase (hTERT) promoter-driven transcription in bladder cancer cells, with NVP-AST487 demonstrating inhibitory effects on hTERT expression.[10][11]

RET_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RET RET Receptor Tyrosine Kinase Downstream Downstream Effectors (e.g., MAPK, PI3K/AKT) RET->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation NVPAST487 NVP-AST487 NVPAST487->RET Inhibition

Caption: Inhibition of the RET Signaling Pathway by NVP-AST487.

Inhibition of FLT3 Signaling

In AML cells harboring FLT3-ITD mutations, NVP-AST487 potently inhibits cellular proliferation.[8] This is achieved by blocking the constitutive activation of FLT3 and its downstream targets, such as STAT5.[8] Treatment with NVP-AST487 leads to G1 cell cycle arrest and induction of apoptosis in these cells.[8]

FLT3_Signaling_Inhibition cluster_membrane_flt3 Cell Membrane cluster_cytoplasm_flt3 Cytoplasm cluster_inhibitor_flt3 FLT3 Mutant FLT3 Receptor (e.g., FLT3-ITD) STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation_AML Leukemic Cell Proliferation STAT5->Proliferation_AML Activation NVPAST487_flt3 NVP-AST487 NVPAST487_flt3->FLT3 Inhibition

Caption: Inhibition of Mutant FLT3 Signaling in AML by NVP-AST487.

Experimental Protocols

The following protocols are provided as a guide for the use of NVP-AST487 in common in vitro assays.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of NVP-AST487 against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GST-fusion)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr))

  • NVP-AST487 stock solution (in DMSO)

  • [γ-³²P]ATP or unlabeled ATP and phosphospecific antibodies

  • Kinase reaction buffer

  • EDTA solution

  • PVDF membrane

  • Scintillation counter or Western blot equipment

Procedure:

  • Prepare serial dilutions of NVP-AST487 in the kinase reaction buffer.

  • In a reaction tube, combine the purified kinase, the specific substrate, and the diluted NVP-AST487 or vehicle control (DMSO).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Terminate the reaction by adding EDTA solution.

  • Spot the reaction mixture onto a PVDF membrane.

  • Wash the membrane extensively with a suitable wash buffer (e.g., 0.5% H₃PO₄).

  • Quantify the incorporated radioactivity using a scintillation counter or detect the phosphorylated substrate by Western blotting using a phosphospecific antibody.

  • Calculate the percentage of inhibition for each NVP-AST487 concentration and determine the IC50 value by linear regression analysis.[12]

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of NVP-AST487 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., FLT3-ITD-Ba/F3 cells)

  • Complete cell culture medium

  • NVP-AST487 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of NVP-AST487 in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of NVP-AST487 or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][13]

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay (MTT) k1 Prepare Kinase, Substrate, & NVP-AST487 k2 Initiate Reaction with ATP k1->k2 k3 Terminate Reaction k2->k3 k4 Quantify Phosphorylation k3->k4 c1 Seed Cells in 96-well Plate c2 Treat with NVP-AST487 c1->c2 c3 Add MTT & Incubate c2->c3 c4 Solubilize Formazan & Read Absorbance c3->c4

Caption: General Experimental Workflows for In Vitro and Cellular Assays.

In Vivo Studies and Pharmacokinetics

NVP-AST487 has demonstrated significant anti-tumor efficacy in in vivo models. In mice bearing xenografts of mutant FLT3-expressing cells, oral administration of NVP-AST487 led to a prolonged lifespan.[8] Similarly, in xenograft models of MTC, NVP-AST487 caused a dose-dependent inhibition of tumor growth.[1]

Pharmacokinetic studies in mice after a single oral dose of 15 mg/kg revealed a peak plasma concentration (Cmax) of 0.505 µM after 0.5 hours.[4][6] The compound exhibited an oral bioavailability of 9.7% and a terminal elimination half-life of 1.5 hours.[4][6]

Safety and Handling

NVP-AST487 is intended for research use only.[3][4] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, eye protection, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a fume hood.[14]

Conclusion

NVP-AST487 is a potent, multi-targeted kinase inhibitor with significant activity against RET and FLT3, among other kinases. Its ability to inhibit key oncogenic signaling pathways has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for cancers such as AML and MTC. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical experimental applications to aid researchers in their investigation of this promising compound.

References

AST-487 as a c-Kit Inhibitor in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

AST-487 (also known as NVP-AST487) is a multi-targeted tyrosine kinase inhibitor belonging to the N,N'-diphenyl urea class of compounds. While primarily investigated for its potent inhibitory activity against mutant Fms-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML), this compound also demonstrates significant, albeit secondary, activity against the proto-oncogene c-Kit (CD117). Dysregulation of c-Kit signaling is a critical driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST) and systemic mastocytosis. This technical guide provides a comprehensive overview of this compound from the perspective of its function as a c-Kit inhibitor. We will delve into the established role of c-Kit in oncology, the known biochemical activity of this compound against this receptor, and the broader context of its development. Crucially, this guide also furnishes detailed experimental protocols that serve as a framework for the preclinical evaluation of multi-kinase inhibitors like this compound against c-Kit, addressing the existing gap in publicly available data specific to this application.

The Central Role of c-Kit in Oncogenesis

The c-Kit receptor is a member of the type III receptor tyrosine kinase family, which also includes receptors for platelet-derived growth factor (PDGF), macrophage colony-stimulating factor (M-CSF), and FLT3.[1] Under normal physiological conditions, the binding of its ligand, Stem Cell Factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for cell survival, proliferation, and differentiation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2]

In several cancers, gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the receptor, resulting in uncontrolled cell growth. This oncogenic addiction is the hallmark of approximately 80-85% of Gastrointestinal Stromal Tumors (GISTs) and a majority of systemic mastocytosis cases.[3] Therefore, c-Kit represents a validated and crucial therapeutic target in these diseases.

c-Kit Signaling Pathway and Points of Therapeutic Intervention

The diagram below illustrates the canonical c-Kit signaling cascade and highlights the point of inhibition by ATP-competitive inhibitors like this compound.

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Ligand Binding Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneTranscription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->GeneTranscription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneTranscription STAT STAT STAT->GeneTranscription JAK->STAT AST487 This compound (ATP-Competitive Inhibitor) AST487->Dimerization Inhibition Preclinical_Workflow A Biochemical Kinase Assay (IC50 Determination) B Cellular Phosphorylation Assay (Target Engagement) A->B Confirm cell permeability & target inhibition C Cell Viability & Proliferation Assays (Cellular Efficacy) B->C Assess functional cellular consequences D Downstream Signaling Analysis (Mechanism of Action) B->D Confirm pathway inhibition E In Vivo Xenograft Model (In Vivo Efficacy) C->E Evaluate anti-tumor activity in an organism

References

An In-Depth Technical Guide to Investigating the Off-Target Effects of Ast-487

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ast-487 (also known as NVP-AST487) is a potent, orally bioavailable multi-kinase inhibitor, primarily characterized by its activity against oncogenic drivers such as FMS-like tyrosine kinase 3 (FLT3) and the Rearranged during Transfection (RET) proto-oncogene[1][2][3][4]. Initially developed for hematological malignancies expressing mutant FLT3 and later explored for thyroid cancers with RET mutations, its therapeutic potential is well-documented[5][6][7]. However, like many kinase inhibitors, this compound exhibits a degree of polypharmacology, engaging with multiple kinases beyond its intended targets[8][9]. Understanding these off-target interactions is not merely an academic exercise; it is critical for predicting potential toxicities, explaining unexpected phenotypes, and identifying novel therapeutic opportunities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate, validate, and characterize the off-target profile of this compound, ensuring a holistic understanding of its mechanism of action.

The Rationale: Why Off-Target Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the primary site of action for most small-molecule inhibitors. This homology is the principal reason why achieving absolute target specificity is exceptionally challenging[10]. While the primary targets of this compound are FLT3 and RET, initial biochemical assays have revealed its inhibitory activity against a spectrum of other kinases, including KDR, c-Kit, and c-Abl, at sub-micromolar concentrations[8][11].

An off-target effect is not inherently negative. The "one drug, one target" paradigm is progressively being replaced by an appreciation for rational polypharmacology, where engaging multiple nodes in a disease network can lead to enhanced efficacy[10]. Conversely, unintended kinase inhibition can lead to paradoxical pathway activation or unforeseen toxicities[10][12]. Therefore, a thorough investigation is a cornerstone of preclinical and clinical development, providing a mechanistic basis for the drug's overall safety and efficacy profile.

Known Kinase Inhibition Profile of this compound

A review of existing literature provides a foundational snapshot of this compound's known targets. This data, typically generated from in vitro kinase assays, serves as the starting point for a deeper investigation.

Target KinaseParameterValue (µM)Primary Reference(s)
FLT3 Kᵢ0.12[11][13]
RET IC₅₀0.88[5][6][8]
c-AblIC₅₀0.02[5][8]
KDR (VEGFR2)IC₅₀0.17[5][8]
c-KitIC₅₀0.50[5][8]
Flt-3IC₅₀0.52[8]
Flt-4 (VEGFR3)IC₅₀0.79[8]

This table summarizes the key on-targets (FLT3, RET) and several potent off-targets identified in initial screens. The nanomolar potency against c-Abl and KDR, for instance, strongly suggests these interactions could be physiologically relevant.

Visualizing the Target Landscape

To conceptualize the challenge, we can map the primary and known secondary targets of this compound onto their respective signaling pathways. This illustrates the potential for cross-talk and highlights the complexity arising from a single agent.

G cluster_ast487 This compound cluster_on_target Primary Targets cluster_off_target Known Off-Targets cluster_pathways Downstream Pathways Ast487 This compound FLT3 FLT3 Ast487->FLT3 Inhibits RET RET Ast487->RET Inhibits cKit c-Kit Ast487->cKit Inhibits KDR KDR (VEGFR2) Ast487->KDR Inhibits cAbl c-Abl Ast487->cAbl Inhibits HIPK3 HIPK3 Ast487->HIPK3 Inhibits Proliferation Proliferation & Survival FLT3->Proliferation RET->Proliferation cKit->Proliferation Angiogenesis Angiogenesis KDR->Angiogenesis cAbl->Proliferation Metabolism Metabolism HIPK3->Metabolism e.g., mHTT levels Differentiation Differentiation

Caption: this compound's intended and known off-target kinase interactions.

A Multi-Pronged Strategy for Off-Target Identification

No single method can provide a complete picture of a drug's selectivity. A robust investigation integrates computational, biochemical, and cell-based approaches to create a "funnel" that moves from broad, unbiased screening to specific, functional validation.

G cluster_screening Broad Screening (Identification) cluster_validation Cellular Context (Validation) cluster_confirmation Functional Confirmation start Start: This compound Investigation comp In Silico / Computational (Structure-based prediction) start->comp Hypothesis Generation biochem Biochemical Profiling (e.g., Kinome Panels, Kinobeads) start->biochem Unbiased Screening comp->biochem phospho Phosphoproteomics (Measures pathway activity) biochem->phospho Identified Hits pheno Phenotypic Screening (Identifies functional outcomes) phospho->pheno Correlate with Function crispr Genetic Approaches (CRISPR KO, siRNA) pheno->crispr Validate Causal Link rescue Rescue Experiments (Confirms on/off-target linkage) crispr->rescue end Validated Off-Target Profile rescue->end

Caption: A hierarchical workflow for systematic off-target investigation.

Phase 1: Broad, Unbiased Biochemical Profiling

The goal of this phase is to cast the widest net possible to identify all potential kinase interactors of this compound. This is best achieved using large-scale, cell-free systems.

Kinome-Wide Activity Assays

Causality: These assays directly measure the ability of this compound to inhibit the catalytic activity of hundreds of purified kinases. This provides a direct, quantitative measure (IC₅₀) of potency against a significant fraction of the kinome. Commercial services offer panels that cover over 400 distinct kinases, representing ~80% of the human kinome[10].

Self-Validating Protocol:

  • Tiered Dosing: Screen at two key concentrations initially: a high concentration (e.g., 10 µM) to identify all potential interactors, and a concentration relevant to its on-target potency (e.g., 100 nM) to find high-affinity off-targets.

  • Full Dose-Response: Any hits identified from the initial screen (e.g., >50% inhibition) must be followed up with a full 10-point dose-response curve to accurately determine the IC₅₀.

  • Orthogonal Assay: For high-interest targets, validate the IC₅₀ using a different assay format (e.g., if the primary screen used a fluorescence-based assay, validate with a radiometric [γ-³²P]-ATP filter binding assay) to rule out technology-specific artifacts.

Affinity-Based Chemical Proteomics

Causality: Methods like "Kinobeads" use immobilized, broad-spectrum kinase inhibitors to pull down the majority of expressed kinases from a cell lysate. By incubating the lysate with this compound before the pulldown, one can measure which kinases are competed off the beads, indicating a direct binding interaction[14]. This approach identifies direct physical binders, regardless of their functional inhibition, and does so in a more complex, physiological milieu (cell lysate) than purified enzyme assays[14].

Protocol: Competitive Pulldown with Kinobeads

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., MV4-11, a human leukemia line expressing FLT3-ITD) to a high density.

    • Lyse cells under native conditions using a mild detergent buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors. The goal is to preserve native protein complexes.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration via a BCA assay.

  • Competitive Binding:

    • Aliquot equal amounts of protein lysate (typically 1-5 mg) for each condition.

    • Add this compound at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the inhibitor to reach binding equilibrium with its targets in the lysate.

  • Kinase Capture:

    • Add the Kinobeads slurry to each lysate and incubate for another 1-2 hours at 4°C. Kinases not bound by this compound will bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binders. This step is critical for a clean result.

    • Elute the bound kinases from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry:

    • Run the eluates on an SDS-PAGE gel for a short distance to separate proteins from residual bead components.

    • Perform an in-gel tryptic digest of the entire protein lane.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a label-free quantification (LFQ) or stable isotope labeling (e.g., iTRAQ) approach to determine the relative abundance of each identified kinase in the this compound-treated samples versus the DMSO control[14]. A dose-dependent decrease in a kinase's signal indicates it is a direct target of this compound.

Phase 2: Validation in a Cellular Context

Biochemical hits are essential but must be validated in living cells, where target engagement is influenced by factors like cell permeability, ATP concentration, and the presence of scaffolding proteins.

Cellular Target Engagement Assays

Causality: Does this compound engage its putative off-targets inside a living cell? The NanoBRET™ assay is a powerful tool for this. It involves expressing the kinase of interest as a fusion to a NanoLuc® luciferase and using a fluorescent tracer that binds the kinase's active site. Drug binding displaces the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET)[15]. This provides a quantitative measure of target occupancy in live cells.

Global Phosphoproteomics

Causality: If this compound inhibits an off-target kinase in cells, the phosphorylation of that kinase's downstream substrates should decrease. Unbiased phosphoproteomics (e.g., using Ti0₂ enrichment followed by LC-MS/MS) provides a global snapshot of signaling changes induced by the drug.

Self-Validating Protocol:

  • Cell Line Selection: Use a panel of cell lines. Include a cell line dependent on the primary target (e.g., FLT3-mutant MV4-11) and one that does not express the primary target but expresses a suspected off-target. This helps decouple on- versus off-target signaling effects.

  • Time Course and Dose-Response: Treat cells with this compound at multiple time points (e.g., 1, 6, 24 hours) and concentrations (centered around the IC₅₀ for the off-target). This reveals both immediate and adaptive signaling changes.

  • Data Analysis: Analyze the data using kinase substrate motif analysis (e.g., KSEA - Kinase Set Enrichment Analysis) to infer which kinases have altered activity. A significant decrease in the phosphorylation of a known substrate set for a biochemically identified off-target provides strong evidence of functional engagement.

Phase 3: Confirmation of Functional Consequences

The final and most critical phase is to prove that the engagement of an off-target kinase is responsible for a specific cellular phenotype.

Genetic Perturbation

Causality: If a phenotype (e.g., unexpected apoptosis) is caused by inhibition of off-target Kinase X, then genetically removing Kinase X should phenocopy the effect of the drug or render the cells insensitive to that specific effect[9][15].

Protocol: CRISPR/Cas9 Knockout Validation

  • Generate Knockout (KO) Cell Line: Use CRISPR/Cas9 to create a stable KO of the putative off-target kinase (e.g., HIPK3) in a relevant cell line. Validate the KO by Western blot and/or sequencing.

  • Phenotypic Assay: Select a key cellular assay where this compound shows a potent effect (e.g., a cell proliferation assay).

  • Compare Sensitivities: Perform a dose-response analysis of this compound on both the wild-type (WT) and KO cell lines.

  • Interpret Results:

    • If the KO cells are resistant to this compound compared to WT cells, it strongly implies the drug's effect is mediated through that off-target.

    • If the KO has no effect on sensitivity, the phenotype is likely driven by the primary target or another off-target.

    • If the KO itself reduces proliferation , it confirms the kinase's role in that process, and any additive effect from this compound may be due to other targets.

Use of Structurally Unrelated Inhibitors

Causality: An effect mediated by an off-target kinase should not be replicated by a highly selective, structurally different inhibitor of the primary target.

Self-Validating Protocol:

  • Select Control Compound: Choose a "clean" inhibitor of FLT3 (e.g., Gilteritinib) that is known to have a different off-target profile from this compound[16].

  • Titrate for On-Target Potency: First, determine the concentrations at which this compound and the control compound achieve the same degree of on-target inhibition (e.g., 90% inhibition of FLT3 autophosphorylation via Western blot).

  • Compare Phenotypes: Run the phenotypic assay of interest (e.g., measuring apoptosis) using these equipotent, on-target concentrations. If this compound induces a significantly stronger phenotype than the clean control, the difference is likely attributable to its unique off-target activities[17].

Conclusion

Investigating the off-target effects of this compound is a systematic process that builds a progressively stronger case for causality. It begins with broad, unbiased screening to generate hypotheses, proceeds to validation of target engagement and pathway modulation in cellular models, and culminates in rigorous functional tests that link a specific off-target to a biological outcome. This comprehensive understanding is indispensable for the rational development of this compound, enabling clinicians and scientists to fully harness its therapeutic potential while proactively managing its liabilities.

References

Technical Guide: AST-487 as a Potent Kinase Inhibitor for Overcoming Acquired Drug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acquired resistance to targeted therapies, particularly tyrosine kinase inhibitors (TKIs), remains a formidable challenge in oncology. Tumor cells frequently develop secondary mutations in the target kinase or activate alternative signaling pathways, rendering initial treatments ineffective. This guide provides a comprehensive technical overview of AST-487 (also known as NVP-AST487), a potent and selective kinase inhibitor, and elucidates its critical role in circumventing drug resistance. We will explore its mechanism of action against key oncogenic drivers such as mutant Fms-like tyrosine kinase 3 (FLT3) and the RET proto-oncogene, detail its efficacy in preclinical models of resistant cancers, and provide validated experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in the development of next-generation cancer therapeutics.

The Clinical Challenge: Acquired Resistance to Kinase Inhibitors

The advent of TKIs has revolutionized the treatment of cancers driven by specific oncogenic mutations. However, the clinical benefit is often transient.[1][2] For instance, in Acute Myeloid Leukemia (AML), a significant subset of patients harbors activating mutations in the FLT3 receptor.[3][4] First-generation FLT3 inhibitors like PKC412 (midostaurin) have shown clinical activity, but resistance frequently emerges, limiting long-term efficacy.[3] This resistance can arise from secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways that render the cells independent of FLT3 signaling.[5] Similarly, resistance mechanisms plague therapies targeting other kinases, such as EGFR in non-small cell lung cancer (NSCLC) and RET in thyroid cancers.[6][7][8] Therefore, there is a critical need for structurally diverse and potent inhibitors capable of targeting both the primary oncogenic kinase and its resistant variants.

Biochemical Profile and Kinase Selectivity of this compound

This compound is a small molecule N,N'-diphenyl urea compound that functions as a competitive inhibitor at the ATP-binding site of multiple protein kinases.[9][10] Its chemical and physical properties are summarized below.

  • Chemical Formula: C₂₆H₃₀F₃N₇O₂[11][12]

  • Molecular Weight: 529.56 g/mol [11][12]

  • CAS Number: 630124-46-8[11]

This compound exhibits a distinct kinase inhibition profile, demonstrating high potency against several clinically relevant oncogenic drivers. Its primary targets include mutant FLT3 and RET, but it also shows significant activity against other kinases involved in tumor proliferation and angiogenesis.

Kinase TargetInhibition Value (IC50 / Ki)Source
FLT3 Ki = 0.12 µM[13][14]
RET IC50 = 0.88 µM[9][10][14]
KDR (VEGFR2) IC50 = 0.17 µM[14]
c-Kit IC50 = 0.5 µM[14]
Flt-3 IC50 = 0.52 µM[14]
c-Abl IC50 = 0.02 µM[14]

This multi-targeted profile suggests that this compound may not only inhibit the primary driver of oncogenesis but also preemptively block potential escape pathways, a crucial attribute for overcoming resistance.

Core Mechanism: Overriding FLT3 and RET-Mediated Resistance

Overcoming Resistance in FLT3-Mutated Acute Myeloid Leukemia (AML)

Constitutively activated FLT3, resulting from internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations (e.g., D835Y), is a key therapeutic target in AML.[4][13] While inhibitors like PKC412 are used, the emergence of resistant leukemic cells is a significant clinical problem.[3]

This compound has demonstrated exceptional potency against cell lines expressing these mutations and, critically, against those engineered to be resistant to PKC412.[3][13] Studies show that this compound is approximately 100-fold more potent than PKC412 in inhibiting the proliferation of PKC412-resistant FLT3-ITD-expressing Ba/F3 cells.[13] This superior efficacy is attributed to its distinct chemical structure, allowing it to effectively bind and inhibit FLT3 even when mutations are present that confer resistance to other inhibitors.

Mechanistically, this compound binding to mutant FLT3 blocks its autophosphorylation. This, in turn, prevents the activation of critical downstream pro-survival signaling cascades, including the STAT5 and MAPK pathways, leading to cell cycle arrest and apoptosis.[4][13]

FLT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD Mutant FLT3 (ITD/D835Y) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) FLT3_ITD->MAPK_Pathway Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK_Pathway->Proliferation AST487 This compound AST487->FLT3_ITD Inhibition

Caption: this compound inhibits mutant FLT3, blocking downstream STAT5 and MAPK signaling.

Targeting RET Kinase in Medullary and Papillary Thyroid Cancer

The RET proto-oncogene is another key target of this compound. Activating mutations in RET are the primary drivers of medullary thyroid cancer (MTC).[10] this compound effectively inhibits RET autophosphorylation and the activation of its downstream effectors, such as PLCγ and ERK.[9][15] This targeted inhibition leads to potent growth suppression in human thyroid cancer cell lines that harbor activating RET mutations.[10][14]

While the direct overriding of resistance to other RET inhibitors is less documented, this compound's efficacy against various activating mutations suggests its potential utility in patient populations where resistance to first-line RET inhibitors might develop.[8][15] Furthermore, recent studies have identified the RET kinase pathway as a novel regulator of human Telomerase Reverse Transcriptase (hTERT) expression, a critical factor in cancer cell immortality.[16][17][18] this compound was shown to inhibit both wild-type and mutant promoter-driven hTERT expression, revealing a novel mechanism by which it exerts its anti-cancer effects.[16][18]

RET_Pathway_Inhibition cluster_membrane_ret Cell Membrane cluster_cytoplasm_ret Cytoplasm RET_Mutant Oncogenic RET PLCg PLCγ RET_Mutant->PLCg Activation ERK ERK RET_Mutant->ERK Activation Growth Tumor Growth PLCg->Growth ERK->Growth AST487_ret This compound AST487_ret->RET_Mutant Inhibition of Autophosphorylation

Caption: this compound inhibits oncogenic RET, suppressing downstream PLCγ and ERK pathways.

Preclinical Efficacy and Combination Strategies

The anti-proliferative activity of this compound has been validated in numerous preclinical models.

Cell Line ModelGenetic BackgroundThis compound Potency (IC50 / ED50)Key FindingSource
FLT3-ITD-Ba/F3 IL-3 dependent cells expressing FLT3-ITDIC50 < 0.005 µMHigh potency against sensitive cells[13][14]
D835Y-Ba/F3 IL-3 dependent cells expressing FLT3-D835YIC50 < 0.005 µMPotent against TKD mutations[4][13]
PKC412-Resistant Ba/F3 FLT3-ITD cells with acquired resistance~100x more potent than PKC412Overcomes acquired resistance[4][13]
MV4-11, MOLM-13 Human AML cell lines (FLT3-ITD)ED50 < 1 nMHigh potency in human leukemia cells[4]
TT cells Medullary Thyroid Cancer (RET C634W)Potent growth inhibitionEffective against endogenous RET mutation[9]
Bladder Cancer Lines Various (hTERT promoter mutations)IC50 = 1.3 - 2.5 µMSuppresses proliferation[16][17]

In vivo studies using xenograft models have further substantiated these findings. In a mouse model of AML using MV4-11 cells, daily oral doses of 20 and 50 mg/kg of this compound resulted in complete tumor eradication.[4] Similarly, in xenografts of NIH3T3 cells expressing oncogenic RET, oral administration of this compound led to significant, dose-dependent reductions in tumor size.[9][10]

Furthermore, this compound demonstrates synergistic effects when combined with standard chemotherapeutic agents. In vitro studies with FLT3-ITD-Ba/F3 cells showed that combining this compound with Ara-C (cytarabine) or doxorubicin resulted in slight to moderate synergism, suggesting its potential to enhance the efficacy of existing AML treatment regimens.[13]

Experimental Protocols for Evaluation

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., FLT3-ITD-Ba/F3, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[9] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the Trypan Blue exclusion assay or a colorimetric assay (e.g., MTT, XTT).

  • Data Analysis: Plot cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value. For combination studies, use software like CalcuSyn to determine the combination index (CI) based on the Chou-Talalay method.[13]

Western Blot Analysis of Kinase Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and downstream effectors.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a defined period (e.g., 2-6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-FLT3, anti-phospho-RET, anti-phospho-STAT5, anti-phospho-ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with antibodies for total protein (total FLT3, total STAT5, etc.) or a loading control (e.g., β-actin, GAPDH) to confirm equal loading.

In Vivo Xenograft Tumor Model

This workflow outlines a typical in vivo efficacy study.

InVivo_Workflow A 1. Cell Implantation (e.g., MV4-11 cells subcutaneously in nude mice) B 2. Tumor Growth (Allow tumors to reach a palpable size, e.g., 100-200 mm³) A->B C 3. Randomization (Group mice into Vehicle Control and this compound treatment arms) B->C D 4. Drug Administration (Daily oral gavage of this compound at specified doses, e.g., 20, 50 mg/kg) C->D E 5. Monitoring (Measure tumor volume and body weight 2-3 times per week) D->E F 6. Endpoint Analysis (Euthanize mice, excise tumors for weight and biomarker analysis, e.g., p-RET Western Blot) E->F

Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

Conclusion and Future Perspectives

This compound is a novel, multi-targeted kinase inhibitor with significant potential to address the challenge of acquired drug resistance in oncology. Its high potency against both sensitive and resistant forms of mutant FLT3 makes it a promising candidate for the treatment of AML, particularly in patients who have relapsed on first-generation inhibitors.[3][13] Its activity against RET and its newly discovered role in regulating hTERT expression further broaden its potential therapeutic applications to thyroid, bladder, and other cancers.[10][16][18]

Future research should focus on clinical trials to validate these preclinical findings. The synergistic effects observed with standard chemotherapies suggest that combination strategies could be particularly effective.[13] Elucidating the full spectrum of resistance mechanisms that this compound can overcome and identifying predictive biomarkers for patient response will be critical steps in integrating this promising agent into clinical practice.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of AST-487, a RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AST-487 is a potent, ATP-competitive multi-kinase inhibitor with significant activity against the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Activating mutations and rearrangements in the RET proto-oncogene are well-established oncogenic drivers in various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and bladder cancer.[4][5][6][7] These genetic alterations lead to constitutive activation of the RET kinase, triggering downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[7][8] this compound has been shown to inhibit RET autophosphorylation and the activation of its downstream effectors, leading to dose-dependent growth inhibition in cancer cell lines harboring activating RET mutations.[3][4][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The protocols detailed herein describe both a biochemical assay to determine the direct inhibitory effect of this compound on RET kinase activity and a cell-based assay to assess its efficacy in a biologically relevant context.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the RET receptor. This prevents the autophosphorylation of the receptor, which is the initial and critical step for the activation of downstream signaling pathways.[2][3] By blocking this event, this compound effectively abrogates the oncogenic signals that drive tumor cell proliferation and survival in RET-dependent cancers.[5][10]

The following diagram illustrates the RET signaling pathway and the point of intervention for this compound.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Downstream Signaling Ligand (GDNF family) Ligand (GDNF family) RET RET Receptor Ligand (GDNF family)->RET Binds RET->RET RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Activates ADP ADP Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation ATP ATP ATP->RET Phosphorylates AST487 This compound AST487->RET Inhibits ATP Binding

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Kinase Inhibitory Profile of this compound

This compound is a multi-kinase inhibitor. While it is a potent inhibitor of RET kinase, it also demonstrates activity against other kinases. The half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases are summarized in the table below.

Kinase TargetIC50 (nM)
RET 880 [1][11]
c-Abl20[12]
KDR170[1]
c-Kit500[1][12]
Flt-3520[1][11]
Flt-4790[1]

This table provides a summary of the reported IC50 values. The exact values may vary depending on the specific assay conditions.

Part 1: Biochemical RET Kinase Assay

This protocol describes an in vitro kinase assay to determine the IC50 value of this compound for the RET kinase. The assay measures the phosphorylation of a synthetic peptide substrate by recombinant human RET kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ATP remaining in the reaction is measured. A decrease in signal indicates kinase activity, and the inhibition of this activity by this compound can be quantified.

Experimental Workflow: Biochemical Assay

Biochemical_Workflow start Start reagent_prep Prepare Reagents: - RET Kinase - Peptide Substrate - ATP - this compound Dilutions start->reagent_prep plate_setup Plate Setup (384-well): - Add this compound dilutions - Add RET Kinase reagent_prep->plate_setup pre_incubation Pre-incubate at RT (15-30 min) plate_setup->pre_incubation reaction_init Initiate Reaction: Add ATP/Substrate Mix pre_incubation->reaction_init incubation Incubate at 30°C (e.g., 60 min) reaction_init->incubation detection Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis: Calculate % Inhibition & IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a biochemical RET kinase inhibition assay.

Materials and Reagents
  • Recombinant human RET kinase (e.g., BPS Bioscience, Cat. No. 40267)[13]

  • Kinase substrate peptide (e.g., IGF-1Rtide)[8][13]

  • ATP

  • Kinase assay buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)[13]

  • This compound

  • DMSO

  • White, opaque 96-well or 384-well microplates

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay, Promega, Cat. No. V6930 or Kinase-Glo® MAX, Promega, Cat. No. V6071)[8][13]

  • Microplate reader capable of measuring luminescence

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[8]

    • Thaw the recombinant RET kinase, substrate, and ATP on ice.

    • Prepare the working solutions of RET kinase, substrate, and ATP in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, but a starting point could be the Km value of ATP for RET kinase.[14]

  • Assay Procedure:

    • Add the serially diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of the microplate.

    • Add the RET kinase solution to each well.

    • Allow the plate to incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture to each well.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based assay kit according to the manufacturer's instructions.[13]

    • Briefly, add the detection reagent to each well, incubate as recommended, and then measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell-Based Assay for RET Inhibition

This part of the protocol describes a cell-based approach to evaluate the inhibitory effect of this compound on RET signaling and cell proliferation in a cancer cell line with an activating RET mutation (e.g., TT cells for medullary thyroid carcinoma, which harbor the RET C634W mutation).[3][9]

Experimental Workflow: Cell-Based Assay

Cellular_Workflow cluster_proliferation Cell Proliferation Assay cluster_western Western Blot Analysis start Start cell_culture Culture RET-mutant Cancer Cells (e.g., TT cells) start->cell_culture seed_prolif Seed cells in 96-well plates cell_culture->seed_prolif seed_western Seed cells in 6-well plates cell_culture->seed_western treat_prolif Treat with this compound (72 hours) seed_prolif->treat_prolif viability_assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) treat_prolif->viability_assay analyze_prolif Analyze Data & Calculate IC50 viability_assay->analyze_prolif end End analyze_prolif->end treat_western Treat with this compound (e.g., 2-4 hours) seed_western->treat_western lyse_cells Lyse Cells & Quantify Protein treat_western->lyse_cells sds_page SDS-PAGE & Western Blot lyse_cells->sds_page detect_proteins Detect p-RET, total RET, p-ERK, total ERK sds_page->detect_proteins detect_proteins->end

Caption: Workflow for cell-based evaluation of a RET inhibitor.

A. Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of RET-dependent cancer cells.

  • RET-dependent cancer cell line (e.g., TT cells, ATCC CRL-1803)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS reagent)[15]

  • Microplate reader capable of measuring absorbance at 490 nm

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells (e.g., <0.1%).[16]

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[15]

  • Cell Viability Measurement:

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

B. Western Blot Analysis of RET Signaling

This protocol is for evaluating the effect of this compound on the phosphorylation of RET and its downstream effectors, such as ERK.[16]

  • RET-dependent cancer cell line

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-RET (e.g., p-RET(Y1062)), anti-total RET, anti-p-ERK, anti-total ERK, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 90 minutes to 4 hours).[3][17]

    • Wash the cells with ice-cold PBS and lyse them.[16]

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.[16]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

  • Analysis:

    • A dose-dependent decrease in the phosphorylation of RET and ERK, without a significant change in the total protein levels, indicates effective target engagement by this compound.[3]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the biochemical assay, including a known RET inhibitor as a positive control will validate the assay's performance. For the cell-based assays, using a cell line that does not have an activated RET pathway as a negative control will help to distinguish on-target from off-target effects.[18] Furthermore, the correlation between the inhibition of RET phosphorylation observed in the Western blot and the reduction in cell proliferation provides a strong validation of the on-target activity of this compound.

References

Application Notes and Protocols for AST-487 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding AST-487

This compound (also known as NVP-AST487) is a potent, orally bioavailable small molecule inhibitor targeting multiple protein tyrosine kinases.[1][2] Initially characterized as a powerful inhibitor of the Rearranged during Transfection (RET) kinase, its activity extends to other key signaling molecules implicated in cancer cell proliferation and survival, including Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and c-Kit.[1][3][4] Its efficacy has been demonstrated in cell lines and xenograft models of medullary thyroid cancer (MTC), acute myeloid leukemia (AML), and bladder cancer, making it a valuable tool for both basic research and preclinical drug development.[3][5][6]

This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cell culture experiments. The methodologies described herein are designed to ensure robust, reproducible results and provide a framework for validating the compound's activity in your specific cellular models.

Mechanism of Action: A Multi-Targeted Approach

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the phosphorylation and subsequent activation of downstream signaling pathways.[2] Its primary target is the RET proto-oncogene. Activating mutations or rearrangements in RET are oncogenic drivers in a subset of thyroid and lung cancers. By inhibiting RET autophosphorylation, this compound effectively blocks critical downstream pathways such as the RAS/MAPK (ERK) and PI3K/Akt cascades, which are central to cell proliferation, survival, and differentiation.[2][7]

Beyond RET, this compound demonstrates significant inhibitory activity against mutant FLT3, particularly the internal tandem duplication (ITD) mutation found in a significant portion of AML patients.[6][8] This inhibition leads to apoptosis and cell cycle arrest in FLT3-mutant cells.[8][9] Recent studies have also uncovered a novel mechanism whereby this compound can suppress the expression of human telomerase reverse transcriptase (hTERT), a critical enzyme for immortalization in the majority of cancers.[5][7]

AST487_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS RAS RET->RAS PI3K PI3K RET->PI3K FLT3 FLT3 FLT3->PI3K STAT STAT FLT3->STAT VEGFR VEGFR (KDR) VEGFR->PI3K cKit c-Kit cKit->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis PI3K->Angiogenesis Proliferation Proliferation STAT->Proliferation Survival Survival STAT->Survival MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation mTOR->Survival ERK->Proliferation ERK->Survival TERT_Expression hTERT Expression ERK->TERT_Expression AST487 This compound AST487->RET Inhibits AST487->FLT3 AST487->VEGFR AST487->cKit IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Culture & Harvest B 2. Cell Counting A->B D 4. Seed Cells in 96-well Plate B->D C 3. Prepare Serial Dilutions of this compound E 5. Add this compound Dilutions to Wells C->E D->E F 6. Incubate for 48-72 hours E->F G 7. Add Viability Reagent (e.g., MTT, CellTiter-Glo) F->G H 8. Read Plate (Absorbance/Luminescence) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

References

Application Notes and Protocols for Determining the Effective Dose of AST-487 in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AST-487, a potent multi-kinase inhibitor, in preclinical mouse models of cancer. This document synthesizes data from peer-reviewed literature to offer evidence-based starting points for dose-finding studies and detailed protocols for in vivo efficacy evaluation.

Introduction to this compound: A Multi-Kinase Inhibitor

This compound (also known as NVP-AST487) is a small molecule inhibitor targeting several protein tyrosine kinases. It is most notably recognized for its potent inhibition of the RET (Rearranged during Transfection) proto-oncogene.[1][2][3][4] Activating mutations and fusions of the RET gene are oncogenic drivers in a subset of thyroid cancers (medullary and papillary), non-small cell lung cancer, and other malignancies.[3][4] this compound has also demonstrated significant inhibitory activity against other kinases, including FLT3, KDR, c-Kit, and HIPK3, making it a subject of investigation for various hematological and solid tumors.[1]

The primary mechanism of action of this compound involves the inhibition of kinase autophosphorylation and the subsequent blockade of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][3][4]

This compound Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by this compound.

AST487_Pathway cluster_membrane Cell Membrane RET RET Downstream Signaling Downstream Signaling RET->Downstream Signaling FLT3 FLT3 FLT3->Downstream Signaling This compound This compound This compound->RET Inhibits This compound->FLT3 Inhibits Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival

Caption: Simplified signaling pathway showing this compound inhibition of RET and FLT3 kinases.

Effective Doses of this compound in Preclinical Mouse Models

The effective dose of this compound can vary depending on the cancer type, the specific genetic drivers of the tumor model, and the administration schedule. Below is a summary of reported effective doses from in vivo studies.

Cancer TypeMouse ModelCell Line/Genetic BackgroundAdministration RouteDose RangeTreatment ScheduleKey FindingsReference
Leukemia Athymic Nude Mice (Systemic Model)FLT3-ITD-Ba/F3Oral Gavage30-50 mg/kgDaily for 21 days (weekends off)Prolonged survival of leukemic mice.[4][4](--INVALID-LINK--)
Leukemia Athymic Nude Mice (Systemic Model)FLT3-ITD-Ba/F3 (Luciferase-expressing)Oral Gavage50 mg/kgDailySuppressed leukemia burden.[4][4](--INVALID-LINK--)
Medullary Thyroid Cancer Athymic Nude Mice (Xenograft)NIH3T3-RETC634WOral Gavage10, 30, 50 mg/kgDaily for 3 weeksDose-dependent tumor growth inhibition.[5](--INVALID-LINK--)
Medullary Thyroid Cancer Athymic Nude Mice (Xenograft)TTOral Gavage50 mg/kgSingle doseInhibition of plasma calcitonin levels.[5](--INVALID-LINK--)
Papillary Thyroid Cancer Transgenic MiceTg-RET/PTC3Oral Gavage50 mg/kgDaily for 2 weeksReduced thyroid cell proliferation.[6][6](--INVALID-LINK--)
Bladder Cancer Nude Mice (Xenograft)UMG12Oral GavageNot explicitly stated in abstractNot explicitly stated in abstractReduced hTERT expression in vivo.[7][7](--INVALID-LINK--)

Note: The formulation for oral gavage in several of these studies was 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300).[4]

Pharmacokinetics and Toxicology Considerations

A pharmacokinetic study in mice administered a single oral dose of 15 mg/kg this compound revealed a peak plasma concentration (Cmax) of 0.5 µM after 1 hour.[4] The plasma concentrations remained above 0.1 µM for 6 hours, suggesting that the compound is orally bioavailable and can achieve concentrations shown to be effective in vitro.[4]

While detailed toxicology studies are not extensively reported in the cited literature, the effective dose studies in mice did not report significant toxicity at doses up to 50 mg/kg daily for several weeks. However, it is imperative for researchers to conduct their own dose-range finding and toxicity studies for their specific mouse strain and experimental conditions. Monitoring animal body weight and overall health is crucial throughout the study.

Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model. This should be adapted based on the specific cell line and research question.

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., RET-mutant cancer cells) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: A typical experimental workflow for an in vivo xenograft study.

Step-by-Step Methodology

1. Cell Culture and Preparation

  • 1.1. Culture the cancer cell line of interest (e.g., a human thyroid cancer cell line with a known RET mutation) in the recommended complete medium.

  • 1.2. Harvest cells during the logarithmic growth phase using standard cell detachment methods (e.g., trypsinization).

  • 1.3. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • 1.4. Determine cell viability using a method such as trypan blue exclusion. Viability should be >90%.

  • 1.5. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

2. Animal Handling and Cell Implantation

  • 2.1. Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow for an acclimatization period of at least one week.

  • 2.2. Anesthetize the mouse using an approved method.

  • 2.3. Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of the mouse using a 27- or 30-gauge needle.

3. Tumor Growth Monitoring and Group Randomization

  • 3.1. Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week.

  • 3.2. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • 3.3. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

4. This compound Formulation and Administration

  • 4.1. Prepare the this compound formulation. A commonly used vehicle is 10% NMP in 90% PEG300.[4] Prepare a vehicle-only solution for the control group.

  • 4.2. Based on the dose-finding studies or literature, determine the appropriate dose of this compound.

  • 4.3. Administer this compound or vehicle to the respective groups via oral gavage daily or according to the desired schedule. The volume should be based on the mouse's body weight (typically 5-10 mL/kg).

5. Efficacy Evaluation and Study Endpoint

  • 5.1. Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period. Body weight is a key indicator of treatment toxicity.

  • 5.2. The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a set treatment duration.

  • 5.3. At the end of the study, euthanize the mice according to approved protocols.

  • 5.4. Excise the tumors for further analysis, such as pharmacodynamic marker assessment (e.g., Western blot for phosphorylated RET), histology, or gene expression analysis.

Data Analysis and Interpretation

The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition (TGI). TGI can be calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

This compound has demonstrated significant anti-tumor activity in various preclinical mouse models, particularly those driven by RET or FLT3 mutations. The effective oral dose typically ranges from 30 to 50 mg/kg administered daily. The provided protocols offer a robust framework for designing and executing in vivo studies to further investigate the therapeutic potential of this compound. It is crucial to perform pilot dose-escalation and toxicity studies to determine the optimal and safe dose for each specific experimental model.

References

Application Notes and Protocols for Determining Cell Line Sensitivity to Ast-487

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ast-487, also known as NVP-AST487, is a potent, orally bioavailable multi-kinase inhibitor with significant activity against rearranged during transfection (RET) and FMS-like tyrosine kinase 3 (FLT3), among other kinases like KDR, c-Kit, and c-Abl.[1] Aberrant activation of RET through mutations or gene fusions is a key oncogenic driver in a subset of thyroid and lung cancers.[2] Similarly, internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations in FLT3 are prevalent in acute myeloid leukemia (AML), conferring a poor prognosis.[3] this compound has demonstrated potent anti-proliferative effects in cancer cell lines harboring these specific genetic alterations.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to identify and characterize cancer cell lines sensitive to this compound treatment. It includes an overview of sensitive cell lines, detailed protocols for assessing cellular sensitivity and target engagement, and troubleshooting guidance to ensure robust and reproducible results.

I. This compound Sensitive Cell Lines

The sensitivity of cancer cell lines to this compound is strongly correlated with the presence of activating mutations in its target kinases, primarily RET and FLT3. Recent studies have also elucidated a role for the RET kinase pathway in regulating human Telomerase Reverse Transcriptase (hTERT) expression in bladder cancer, expanding the potential therapeutic utility of this compound.[6]

A. Thyroid Cancer with RET Mutations

This compound potently inhibits the growth of thyroid cancer cell lines with activating mutations in the RET proto-oncogene.[5]

Cell LineCancer TypeRET Mutation StatusThis compound IC50
TT Medullary Thyroid CarcinomaMEN2A (C634W)~10 nM
TPC-1 Papillary Thyroid CarcinomaRET/PTC1 rearrangement~20 nM
MZ-CRC-1 Medullary Thyroid CarcinomaMEN2B (M918T)~50 nM

Table 1: this compound sensitivity in RET-mutant thyroid cancer cell lines. Data synthesized from Plateroti et al., 2013.[7]

B. Acute Myeloid Leukemia (AML) with FLT3 Mutations

Cell lines expressing mutant FLT3, particularly those with internal tandem duplications (FLT3-ITD), are highly sensitive to this compound. This sensitivity extends to cell lines that have developed resistance to other FLT3 inhibitors like PKC412.[4]

Cell LineSubtypeFLT3 Mutation StatusThis compound IC50
Ba/F3 (FLT3-ITD) Pro-BEngineered to express FLT3-ITD< 5 nM
Ba/F3 (FLT3-D835Y) Pro-BEngineered to express FLT3-D835Y< 5 nM
MV4-11 AMLFLT3-ITD (homozygous)Potent inhibition
MOLM-13 AMLFLT3-ITD (heterozygous)Potent inhibition

Table 2: this compound sensitivity in FLT3-mutant AML cell lines. Data synthesized from Weisberg et al., 2008 and Drexler et al., 2003.[4][8]

C. Bladder Cancer

This compound has been shown to suppress the proliferation of bladder cancer cell lines, irrespective of their hTERT promoter mutation status, by inhibiting the RET kinase pathway.[6]

Cancer TypeKey Genetic FeatureThis compound IC50 Range
Bladder Cancer Upregulated hTERT expression1.3 - 2.5 µM

Table 3: this compound sensitivity in bladder cancer cell lines. Data from Siddiqui et al., 2022.[6]

II. Signaling Pathways Targeted by this compound

Understanding the downstream signaling cascades affected by this compound is crucial for validating its on-target effects.

A. RET Signaling Pathway

Constitutively active RET, through mutations or fusions, activates several downstream pathways that promote cell proliferation, survival, and migration.[2] this compound inhibits the autophosphorylation of RET, thereby blocking these signaling cascades.

RET_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (mutant/fusion) PLCg PLCγ RET->PLCg PI3K PI3K RET->PI3K RAS RAS RET->RAS JAK JAK RET->JAK Ast487 This compound Ast487->RET Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT AKT->Proliferation MEK MEK RAF->MEK STAT->Proliferation ERK ERK MEK->ERK ERK->Proliferation FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD mutant) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Ast487 This compound Ast487->FLT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_Reagent Add MTT/MTS reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read Read absorbance Incubate_Reagent->Read Analyze Calculate % viability and determine IC50 Read->Analyze

References

Application Note: Measuring Cell Viability in Response to the Multi-Kinase Inhibitor Ast-487

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Viability Assessment of Ast-487

This compound is a potent, orally bioavailable multi-kinase inhibitor with significant therapeutic potential in oncology. Its primary targets include the RET (Rearranged during transfection) and FLT3 (Fms-like tyrosine kinase 3) receptor tyrosine kinases.[1][2][3] Constitutive activation of these kinases through mutations or rearrangements is a key driver in various malignancies, including thyroid and bladder cancers, as well as acute myeloid leukemia (AML).[2][4] this compound has demonstrated the ability to inhibit the proliferation of cancer cell lines harboring activating mutations in these kinases, with IC50 values ranging from the low nanomolar to micromolar concentrations.[5][6][7]

Given its mechanism of action, which directly impacts fundamental cellular processes like proliferation and survival, the precise and accurate measurement of cell viability is paramount in both preclinical research and drug development involving this compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and performing the most appropriate cell viability assay for this compound. We will delve into the rationale behind experimental choices, provide a detailed, validated protocol, and offer insights into data interpretation and troubleshooting.

Choosing the Right Tool: A Critical Evaluation of Cell Viability Assays for this compound

The selection of a cell viability assay is not a one-size-fits-all decision. The chemical properties of the test compound and its mechanism of action can significantly influence the outcome and reliability of the assay. For a kinase inhibitor like this compound, assays that rely on cellular metabolism require careful consideration.

Metabolic Assays: A Tale of Caution

Commonly used metabolic assays, such as those employing tetrazolium salts (MTT, MTS, XTT) or resazurin, measure cell viability indirectly by assessing the metabolic activity of the cell population.[8][9] While widely used, these assays are prone to interference from small molecules that can chemically reduce the indicator dyes, leading to false-positive or false-negative results.[9][10][11] Studies have shown that compounds containing thiol and carboxylic acid moieties are particularly problematic, with MTT assays being more susceptible to this interference than resazurin-based assays.[8][9][10]

Furthermore, kinase inhibitors like this compound can directly modulate cellular metabolism, independent of their cytotoxic effects. This can lead to a disconnect between the metabolic readout and the actual number of viable cells. For instance, a compound might reduce metabolic activity without inducing cell death, which a metabolic assay could misinterpret as cytotoxicity. Conversely, some kinase inhibitors have been shown to paradoxically increase the reduction of MTT, leading to an overestimation of cell viability.[12]

The Gold Standard for Kinase Inhibitors: ATP Quantification

A more direct and reliable method for assessing cell viability in the context of kinase inhibitors is the quantification of intracellular ATP. ATP is the principal energy currency of the cell and a key indicator of metabolically active, viable cells.[13][14] ATP levels rapidly decline in cells undergoing apoptosis or necrosis.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that quantifies ATP through a luciferase-based reaction.[4] This assay offers several advantages over metabolic assays when working with compounds like this compound:

  • Direct Measurement: It directly measures a key marker of cell health, reducing the likelihood of artifacts due to altered metabolic pathways.

  • High Sensitivity: The luminescent output allows for the detection of as few as 10-15 cells per well, making it ideal for high-throughput screening and experiments with limited cell numbers.[4]

  • Reduced Interference: The luciferase reaction is less prone to chemical interference from test compounds compared to redox-based assays.

  • Speed and Simplicity: The homogeneous format requires a single reagent addition and a short incubation time (typically 10 minutes) before reading.[13]

For these reasons, we strongly recommend the use of an ATP-based luminescent assay, such as the CellTiter-Glo® assay, for determining the cytotoxic effects of this compound.

Mechanism of Action: this compound Inhibition of RET and FLT3 Signaling

To understand the biological consequences measured in a viability assay, it is crucial to comprehend the molecular mechanism of this compound. This compound is an ATP-competitive inhibitor that binds to the kinase domain of RET and FLT3, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and survival.

CellTiterGlo_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis Harvest Harvest and count cells Seed Seed cells into a 96-well plate Harvest->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare_Ast487 Prepare this compound serial dilutions Incubate1->Prepare_Ast487 Add_Ast487 Add this compound to cells Prepare_Ast487->Add_Ast487 Incubate2 Incubate for 48-72 hours Add_Ast487->Incubate2 Equilibrate Equilibrate plate to room temperature Incubate2->Equilibrate Add_CTG Add CellTiter-Glo® reagent Equilibrate->Add_CTG Incubate3 Incubate for 10 min (with shaking) Add_CTG->Incubate3 Read Read luminescence Incubate3->Read Plot Plot dose-response curve Read->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

References

Application Note & Protocol: Quantifying AST-487-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting RET Signaling with AST-487

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The RET proto-oncogene plays a crucial role in cell growth, survival, and differentiation. However, aberrant RET activation, driven by mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer. This compound functions by competing with ATP for the kinase domain of RET, effectively blocking its downstream signaling pathways and, consequently, inhibiting tumor growth and survival. A primary mechanism by which targeted inhibitors like this compound exert their anti-tumor effects is through the induction of programmed cell death, or apoptosis.

This document provides a comprehensive guide to inducing and quantifying apoptosis in cancer cells treated with this compound. We will detail the principles of apoptosis detection using Annexin V and Propidium Iodide (PI) staining, provide a robust step-by-step protocol for flow cytometry analysis, and explain how to interpret the resulting data.

Principle of the Assay: Detecting Apoptosis with Annexin V and PI

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest and most consistent features of apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer leaflet.

  • Annexin V: This is a 35-36 kDa protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to identify apoptotic cells. In a population of cells, those with exposed PS will bind to the fluorescently-labeled Annexin V, allowing for their detection by flow cytometry.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the cell membrane integrity is compromised, allowing PI to enter and stain the nucleus.

By using these two stains concurrently, we can differentiate between three distinct cell populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Mechanism of Action: How this compound Induces Apoptosis

In cancer cells harboring activating RET alterations, the RET receptor is constitutively active, leading to persistent activation of pro-survival signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation and inhibit apoptotic machinery. This compound selectively inhibits RET kinase activity, which extinguishes these downstream signals. The loss of these pro-survival cues triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades (e.g., Caspase-9 and Caspase-3), ultimately leading to controlled cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor (Constitutively Active) RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT AST487 This compound AST487->RET Inhibition Survival Cell Proliferation & Survival RAS_MAPK->Survival PI3K_AKT->Survival Inhibition Inhibition of Apoptosis PI3K_AKT->Inhibition Apoptosis Apoptosis (Caspase Activation) Inhibition->Apoptosis

Caption: this compound inhibits RET, blocking pro-survival pathways and inducing apoptosis.

Experimental Protocol: Apoptosis Analysis

This protocol is optimized for a human lung adenocarcinoma cell line, LC-2/ad, which harbors a CCDC6-RET fusion and is known to be sensitive to RET inhibitors. Researchers should adapt concentrations and incubation times based on their specific cell line and experimental goals.

I. Materials and Reagents
  • Cell Line: LC-2/ad (or other RET-driven cancer cell line)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents:

    • This compound (dissolved in DMSO to create a 10 mM stock solution)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

    • DMSO (vehicle control)

  • Equipment:

    • 6-well tissue culture plates

    • Flow cytometer (equipped with 488 nm laser)

    • Flow cytometry tubes (5 mL)

    • Microcentrifuge

II. Experimental Workflow

A 1. Cell Seeding Seed LC-2/ad cells in 6-well plates B 2. This compound Treatment Treat with vehicle (DMSO) or varying this compound conc. A->B C 3. Incubation Incubate for 24-72 hours B->C D 4. Cell Harvesting Collect both adherent and floating cells C->D E 5. Staining Stain with Annexin V-FITC and Propidium Iodide D->E F 6. Flow Cytometry Acquire data on a flow cytometer E->F G 7. Data Analysis Gate populations to quantify apoptosis levels F->G

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

III. Step-by-Step Procedure
  • Cell Seeding:

    • Seed LC-2/ad cells into 6-well plates at a density of 2.5 x 10⁵ cells/well in 2 mL of complete culture medium.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

    • Rationale: Seeding at this density ensures cells are in a logarithmic growth phase and not over-confluent at the time of harvesting, which could lead to spontaneous cell death.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. Suggested final concentrations: 1 nM, 10 nM, 100 nM, and 1 µM.

    • Also, prepare a vehicle control well by adding the same volume of DMSO as used for the highest drug concentration.

    • Carefully aspirate the old medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle.

    • Incubate for a predetermined time (e.g., 48 hours).

    • Rationale: A dose-response and time-course experiment is crucial for characterizing the apoptotic effect of the compound.

  • Cell Harvesting:

    • Crucial Step: Apoptotic cells may detach and float in the medium. To accurately quantify apoptosis, both the supernatant and the adherent cells must be collected.

    • Carefully collect the culture supernatant from each well into a labeled 15 mL conical tube.

    • Wash the adherent cells once with 1 mL of PBS and add this wash to the respective conical tube.

    • Add 300 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the adherent cells.

    • Neutralize the trypsin by adding 1 mL of complete culture medium and transfer the cell suspension to the same 15 mL conical tube.

    • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

  • Staining with Annexin V-FITC and PI:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Carefully aspirate the supernatant from the cell pellets.

    • Gently resuspend the cell pellet in 1 mL of ice-cold 1X Annexin V Binding Buffer.

    • Transfer 100 µL of the cell suspension (approximately 1-5 x 10⁵ cells) to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark prevents photobleaching of the fluorochromes. The specific volumes of staining reagents may vary by manufacturer; always consult the kit's datasheet.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer immediately.

    • Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.

    • Use single-stain controls (one sample with only Annexin V-FITC, one with only PI) to set up proper compensation and quadrant gates.

    • For analysis, use a 488 nm laser for excitation. Collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).

    • Collect at least 10,000 events per sample.

Data Analysis and Expected Results

The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

By treating a RET-driven cancer cell line like LC-2/ad with increasing concentrations of this compound, a dose-dependent increase in the percentage of cells in the early (Q3) and late (Q2) apoptotic quadrants is expected.

Table 1: Representative Data for LC-2/ad Cells Treated with this compound for 48 hours
Treatment Condition% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)Total Apoptosis (%) (Q2+Q3)
Vehicle (DMSO)92.5%3.5%3.0%6.5%
This compound (10 nM)65.0%22.0%8.0%30.0%
This compound (100 nM)25.0%45.0%25.0%70.0%

Note: These are example data and actual results may vary based on experimental conditions.

Application Notes and Protocols: AST-487 in Combination with Chemotherapy for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Combining AST-487 with Chemotherapy

This compound, also known as NVP-AST487, is a potent, orally bioavailable multi-kinase inhibitor targeting key oncogenic drivers including RET, FLT3, KDR, c-Kit, and c-Abl[1][2][3]. Its primary mechanism of action involves the inhibition of receptor tyrosine kinase autophosphorylation and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation and survival[1][4]. Activating mutations in genes such as RET and FLT3 are well-established oncogenic drivers in various malignancies, including thyroid cancer, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML)[5][6].

While targeted monotherapies like this compound have shown promise, the development of resistance and the inherent heterogeneity of tumors often limit their long-term efficacy[7]. Combination therapy, a cornerstone of modern oncology, offers a strategic approach to enhance therapeutic efficacy, overcome resistance, and potentially reduce treatment-related toxicity by targeting multiple, often complementary, cellular pathways[8][9].

The combination of this compound with conventional cytotoxic chemotherapy is predicated on the hypothesis of synergistic or additive anti-tumor effects. Chemotherapeutic agents, such as doxorubicin and cytarabine (Ara-C), induce DNA damage and cell cycle arrest, leading to apoptosis in rapidly dividing cancer cells[8]. Preclinical studies have demonstrated that combining NVP-AST487 with standard chemotherapeutic agents can lead to enhanced inhibition of proliferation in mutant FLT3-expressing AML cells, with effects ranging from additive to synergistic[1][5]. This suggests that the targeted inhibition of survival signaling by this compound can lower the threshold for chemotherapy-induced cell death.

This document provides a comprehensive guide for researchers to design, execute, and analyze preclinical studies evaluating the combination of this compound with chemotherapy, with a focus on both in vitro and in vivo models.

Mechanism of Action: this compound and Chemotherapy

This compound exerts its anti-tumor effects by inhibiting the kinase activity of multiple receptor tyrosine kinases. For instance, in cancers driven by RET or FLT3 mutations, this compound blocks the constitutive activation of these receptors, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.

Chemotherapeutic agents, on the other hand, act through more generalized mechanisms of cytotoxicity. For example, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to widespread DNA damage and apoptosis[9]. Cytarabine, a nucleoside analog, incorporates into DNA, leading to chain termination and inhibition of DNA synthesis.

The potential for synergy arises from the complementary mechanisms of these two classes of drugs. By inhibiting the pro-survival signals mediated by kinases like RET and FLT3, this compound can prevent cancer cells from repairing chemotherapy-induced damage or escaping apoptosis.

AST-487_Chemotherapy_Synergy Hypothesized Synergy: this compound and Chemotherapy cluster_AST487 This compound Action cluster_Chemo Chemotherapy Action cluster_Synergy Synergistic Outcome AST487 This compound RET_FLT3 RET/FLT3 Kinase AST487->RET_FLT3 Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) RET_FLT3->Downstream Activates Proliferation_Survival Cell Proliferation & Survival Downstream->Proliferation_Survival Promotes Enhanced_Apoptosis Enhanced Apoptosis & Tumor Regression Proliferation_Survival->Enhanced_Apoptosis Inhibition Sensitizes Chemo Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis_Chemo Apoptosis DNA_Damage->Apoptosis_Chemo Apoptosis_Chemo->Enhanced_Apoptosis Induction In_Vitro_Workflow In Vitro Experimental Workflow Start Start Cell_Seeding Cell Seeding (96-well plates) Start->Cell_Seeding Drug_Prep Drug Preparation (Single agents & combinations) Cell_Seeding->Drug_Prep Treatment Cell Treatment (72h incubation) Drug_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Data_Acquisition->Synergy_Analysis End End Synergy_Analysis->End In_Vivo_Workflow In Vivo Experimental Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Treatment Administration (Single agents & combination) Randomization->Treatment_Phase Monitoring Tumor Volume & Body Weight Monitoring Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., Tumor size, survival) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

References

Troubleshooting & Optimization

AST-487 Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for AST-487. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this potent multi-kinase inhibitor into their experiments. This compound, also known as NVP-AST-487, is a valuable tool for investigating cellular pathways involving RET, FLT3, KDR, c-Abl, and c-Kit kinases.[1][2] However, like many small molecule kinase inhibitors, its hydrophobic nature presents solubility challenges that can impact experimental reproducibility and outcomes.[3]

This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate and solve solubility issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its fundamental properties?

This compound is a multi-kinase inhibitor belonging to the N,N'-diphenyl urea class of compounds.[4][5] It has been shown to inhibit RET autophosphorylation and the activation of its downstream effectors, making it a key compound for studying medullary and papillary thyroid cancers, as well as certain types of leukemia.[1][6][7]

Here are its core chemical properties:

  • Formal Name: N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-N'-[4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-urea[1]

  • CAS Number: 630124-46-8[1][6][8]

  • Molecular Formula: C₂₆H₃₀F₃N₇O₂[1][8]

  • Molecular Weight: 529.6 g/mol [1][8]

It is typically supplied as a crystalline solid or powder, which is white to beige in color.[9]

Q2: What are the known solubility limits of this compound in common laboratory solvents?

This compound is practically insoluble in aqueous solutions like water or PBS alone.[5][10] Its solubility is significantly higher in organic solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent first, which can then be diluted into your aqueous experimental medium.

The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[1][4][11] Solubility in other solvents has also been reported.

Table 1: this compound Solubility Data

SolventReported SolubilityMolar Equivalent (approx.)Source(s)
DMSO ≥ 100 mg/mL188.84 mM[12]
50 mg/mL94.42 mM[11]
30 mg/mL56.65 mM[1]
>26.5 mg/mL>50.04 mM[4][5]
Ethanol ≥51.2 mg/mL96.68 mM[5]
33 mg/mL62.31 mM[10]
20 mg/mL37.76 mM[1]
DMF 20 mg/mL37.76 mM[1]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL0.57 mM[1]
Water InsolubleN/A[5][10]

Note: Solubility can vary slightly between batches. Some suppliers recommend warming to 37°C or brief sonication to aid dissolution in DMSO.[4][5]

Q3: My this compound precipitated when I diluted my DMSO stock into aqueous buffer. Why did this happen and how can I fix it?

This is the most common issue encountered and is known as "precipitation upon dilution."[13] It occurs because you are transferring the compound from a highly favorable organic environment (DMSO) to an unfavorable aqueous one. When the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, it crashes out of solution.

Causality: Kinase inhibitors are often hydrophobic, "greasy" molecules.[3] They are stable in DMSO, which can effectively surround them and keep them dissolved. When this solution is diluted into a water-based buffer, the water molecules cannot effectively solvate the inhibitor, causing the inhibitor molecules to aggregate and precipitate.

Solutions & Troubleshooting:

  • Check Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay. It should ideally be kept below 0.5% (v/v), and absolutely no higher than 1% .[13][14] Higher concentrations can be directly toxic to cells and can alter protein function, confounding your results.[15]

  • Perform Serial Dilutions: Do not dilute your high-concentration stock directly into the final large volume of aqueous buffer. Perform one or more intermediate dilution steps. For example, dilute your 100 mM DMSO stock to 10 mM, then 1 mM in DMSO before making the final dilution into your cell culture medium.

  • Ensure Rapid Mixing: When adding the DMSO stock to the aqueous buffer, vortex or pipette mix immediately and vigorously. This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.

  • Warm the Aqueous Buffer: Having your aqueous buffer at 37°C can sometimes help keep the compound in solution during dilution.[14]

  • Consider a Co-Solvent Approach: For particularly challenging in vivo formulations or sensitive in vitro assays, a co-solvent system can be employed. Formulations using PEG300, Tween-80, or corn oil in addition to DMSO have been described for animal studies.[12][16]

G cluster_0 Troubleshooting Precipitation start Precipitate Observed After Dilution check_dmso What is the final DMSO concentration in your assay? start->check_dmso dmso_high DMSO > 0.5%. This is likely the cause. Recalculate dilutions to lower final DMSO concentration. check_dmso->dmso_high > 0.5% dmso_ok DMSO ≤ 0.5% check_dmso->dmso_ok ≤ 0.5% action_mix Did you vortex/mix vigorously during dilution? dmso_ok->action_mix mix_no Retry with rapid mixing. action_mix->mix_no No mix_yes Yes action_mix->mix_yes Yes action_warm Consider warming aqueous buffer to 37°C before adding stock. mix_yes->action_warm action_serial Use serial dilutions instead of a single large dilution step. action_warm->action_serial end_solved Problem Solved action_serial->end_solved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Q4: How should I store this compound and its stock solutions for maximum stability?

Proper storage is essential to maintain the compound's integrity.

  • Solid Compound: Store the lyophilized powder at -20°C, desiccated and protected from light.[1][9] Under these conditions, it should be stable for at least 4 years.[1]

  • Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[2][11]

Q5: I'm not seeing the expected biological activity. Could this be a solubility issue?

Yes, a lack of apparent activity is often a symptom of poor solubility.[17] If this compound has precipitated out of your assay medium, its effective concentration at the cellular level will be far lower than your calculated concentration.

Self-Validating Check: Before running a full experiment, perform a simple visual check. Prepare your final working concentration of this compound in your cell-free culture medium. Hold the plate or tube up to a light source and look for any signs of cloudiness, haziness, or visible particulates. If the solution is not perfectly clear, you have a solubility problem that must be addressed before proceeding.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • This compound solid powder (CAS: 630124-46-8)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Methodology:

  • Pre-Calculation: Calculate the required mass of this compound and volume of DMSO. To make 1 mL of a 100 mM stock solution:

    • Molecular Weight (MW) = 529.56 g/mol

    • Mass = 100 mmol/L * 1 L/1000 mL * 529.56 g/mol = 0.05296 g = 52.96 mg

    • Volume of DMSO = 1 mL

  • Weighing: Carefully weigh out 52.96 mg of this compound powder and transfer it to a sterile vial.

    • Expert Tip: Perform weighing in a draft-free environment. Due to the compound's potency, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is required.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • Troubleshooting: If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[4][5] Brief sonication can also be used to break up any small aggregates.[4][11]

  • Visual Inspection (Self-Validation): Hold the vial up to a light source. The solution must be completely clear and free of any visible particulates. If it is not, continue vortexing or warming until it is.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C. Label clearly with the compound name, concentration, solvent, and date.

G start Start calc 1. Calculate required mass of this compound and volume of DMSO start->calc weigh 2. Weigh this compound powder into a sterile vial calc->weigh add_dmso 3. Add anhydrous DMSO to the vial weigh->add_dmso dissolve 4. Vortex vigorously. Warm or sonicate if needed. add_dmso->dissolve inspect 5. Visually inspect for clarity (Self-Validation Step) dissolve->inspect inspect->dissolve Particulates visible store 6. Aliquot into single-use tubes and store at -80°C inspect->store Solution is clear end End store->end

Caption: Workflow for preparing a validated this compound stock solution.

References

Technical Support Center: Ast-487 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for preparing Ast-487 stock solutions in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the preparation of this multi-kinase inhibitor.

Introduction to this compound

This compound, also known as NVP-AST-487, is a potent inhibitor of several kinases, including RET, FLT3, KDR, c-Kit, and c-Abl.[1][2] It belongs to the N,N'-diphenyl urea class of compounds and has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with activating mutations in the RET kinase.[2][3] Given its therapeutic potential, accurate and consistent preparation of this compound for in vitro and in vivo studies is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

For most laboratory applications, anhydrous, sterile-filtered DMSO is the recommended solvent for preparing this compound stock solutions.[4] this compound exhibits high solubility in DMSO, with concentrations of ≥100 mg/mL (188.84 mM) being achievable.[1][5] While it also shows solubility in ethanol and DMF, DMSO is often preferred for its compatibility with cell culture media at low final concentrations.[2][6] It is important to note that this compound is insoluble in water.[3]

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution at 37°C for 10-15 minutes. This can significantly improve the dissolution of the compound.[3][7]

  • Sonication: Use an ultrasonic bath to agitate the solution. This provides energy to break down any powder aggregates and enhance solubilization.[7][8]

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

  • Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.[4]

Q3: What is the recommended concentration for a stock solution?

The ideal stock solution concentration depends on your specific experimental needs. A common practice is to prepare a high-concentration stock, for example, 10 mM or 50 mM in DMSO, which can then be diluted to the final working concentration in your assay medium.[6][8] Preparing a concentrated stock minimizes the volume of DMSO introduced into your experiment, which is crucial as high concentrations of DMSO can be toxic to cells.

Q4: How should I store my this compound stock solution?

Proper storage is critical to maintain the stability and activity of your this compound stock solution.

  • Short-term storage: For use within a few days, the stock solution can be stored at 2-8°C.

  • Long-term storage: For extended storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3][5] This prevents repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] When stored properly, stock solutions in DMSO can be stable for up to one year at -20°C and two years at -80°C.[5] The solid powder form of this compound is stable for at least four years when stored at -20°C.[2]

Q5: I see some precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can sometimes occur, especially with highly concentrated stocks. If you observe this, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves completely before making your dilutions.[7] To minimize this issue, consider preparing slightly less concentrated stock solutions or ensuring your aliquots are completely thawed and mixed before use.

Q6: What are the safety precautions I should take when handling this compound and DMSO?

Both this compound and DMSO require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.[9]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with soap and water.[9]

  • Disposal: Dispose of waste according to your institution's guidelines for chemical waste.[9]

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[9]

Visualizing the Process: From Powder to Solution

The following diagram illustrates the key steps and considerations for successfully preparing an this compound stock solution.

Ast487_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution (Troubleshooting) cluster_storage Storage & Use start Start: this compound Powder weigh 1. Accurately weigh this compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve add_dmso->dissolve vortex Vortex dissolve->vortex sonicate Sonicate dissolve->sonicate warm Warm to 37°C dissolve->warm check_sol 4. Confirm Complete Dissolution dissolve->check_sol aliquot 5. Aliquot into Single-Use Vials check_sol->aliquot store 6. Store at -20°C or -80°C aliquot->store use Ready for Dilution to Working Concentration store->use

Caption: A flowchart outlining the key steps for preparing and storing this compound stock solutions.

Detailed Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 529.56 g/mol )[3][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 529.56 g/mol = 5.2956 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 5.3 mg of this compound powder and record the exact weight.

  • Transfer the powder:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add DMSO:

    • Calculate the precise volume of DMSO needed based on the actual weight of the this compound.

      • Volume (mL) = [Mass (mg) / 529.56 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, proceed with the troubleshooting steps outlined in the FAQ section (warming and/or sonication).

  • Visual Inspection:

    • Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term use.

This compound Properties at a Glance

PropertyValueSource(s)
Molecular Weight 529.56 g/mol [3][10]
CAS Number 630124-46-8[3][10]
Appearance White to beige powder
Solubility in DMSO ≥26.5 mg/mL; ≥100 mg/mL[1][3][5]
Solubility in Ethanol ≥51.2 mg/mL[3][6]
Solubility in Water Insoluble[3]
Storage (Powder) -20°C (≥ 4 years)[2]
Storage (in DMSO) -20°C (1 year), -80°C (2 years)[1][5]

Mechanism of Action: A Visual Overview

This compound exerts its effects by inhibiting the autophosphorylation of the RET kinase, which in turn blocks downstream signaling pathways involved in cell proliferation and survival.[2][3]

Ast487_MoA Simplified Mechanism of Action of this compound cluster_pathway RET Signaling Pathway RET RET Kinase PLCg PLCγ RET->PLCg Phosphorylation ERK ERK RET->ERK Phosphorylation Proliferation Cell Proliferation & Survival PLCg->Proliferation ERK->Proliferation Ast487 This compound Ast487->Inhibition

Caption: this compound inhibits RET kinase, blocking downstream signaling pathways like PLCγ and ERK.

References

Technical Support Center: Optimizing AST-487 for IC50 Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for AST-487. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered when determining the half-maximal inhibitory concentration (IC50) of this compound. Our goal is to empower you with the foundational knowledge and practical insights necessary to generate robust, reproducible, and meaningful data.

Part 1: Foundational Knowledge for Your this compound Experiments

This section addresses the fundamental properties of this compound and the critical factors that influence its activity, providing the necessary context for experimental design.

Q1: What is this compound and what are its primary molecular targets?

This compound (also known as NVP-AST487) is a potent, orally available, multi-targeted kinase inhibitor belonging to the N,N'-diphenyl urea class.[1][2] It functions as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase domain of its target enzymes.[1] While it was initially investigated as a novel inhibitor of mutant FMS-like tyrosine kinase 3 (FLT3), its activity profile is broader.[3] Understanding this multi-kinase nature is crucial, as the observed cellular effect will depend on which of these targets is the primary driver of the phenotype in your specific experimental model.

The primary reported targets and their corresponding IC50 values from in-vitro kinase assays are summarized below.

Target KinaseBiochemical IC50Cellular IC50 (Example)Reference(s)
RET ~880 nMPotent inhibition in cells with activating RET mutations[4][5][6]
FLT3 ~520 nM (IC50), ~120 nM (Ki)<5 nM in FLT3-ITD mutant cells[1][4][7]
c-Kit ~500 nM-[4][8]
KDR (VEGFR2) ~170 nM-[4][6]
c-Abl ~20 nM-[4][8]
Q2: I've seen a wide range of reported IC50 values for this compound in the literature. Why the discrepancy?

The significant variation in published IC50 values for this compound is not unusual for kinase inhibitors and stems from fundamental differences in experimental systems. It is critical to understand these distinctions to properly interpret data and design your experiments.

  • Biochemical vs. Cellular Assays:

    • Biochemical (Cell-Free) Assays measure the direct inhibition of purified, isolated kinase enzymes. These assays are clean but lack biological context. The IC50 values are highly sensitive to assay conditions, especially the concentration of ATP.[9][10]

    • Cellular Assays measure a downstream biological effect in intact cells, such as inhibition of cell proliferation, viability, or phosphorylation of a target substrate.[11] These assays are more physiologically relevant as they account for cell membrane permeability, drug efflux pumps, off-target effects, and competition with high intracellular ATP concentrations.[12] A potent biochemical inhibitor may show a much weaker effect in a cellular assay if it has poor cell permeability.

  • Cell Line Dependency: The genetic background of the cell line is paramount. A cell line whose survival is driven by an activating mutation in a primary this compound target (like FLT3-ITD or a RET mutation) will be exquisitely sensitive.[4][7] In contrast, a cell line where these kinases are not critical for proliferation may show a much higher IC50, likely reflecting inhibition of other targets or off-target toxicity.[13][14] For example, the IC50 for proliferation in bladder cancer cell lines was found to be in the 1.3-2.5 µM range, significantly higher than the nanomolar potency seen in leukemia cells with FLT3 mutations.[13]

Part 2: Experimental Design and Protocol Optimization

Robust IC50 determination begins with meticulous experimental design and optimization. This section provides step-by-step guidance on critical pre-analytical and analytical steps.

Q3: How should I prepare my this compound stock solution and working dilutions to avoid solubility issues?

Incorrect handling of compound solubility is a major source of experimental error, often leading to erroneously high and irreproducible IC50 values. This compound is soluble in organic solvents like DMSO and Ethanol but is practically insoluble in aqueous media.[6][15]

Step-by-Step Protocol for Stock and Working Solution Preparation:

  • High-Concentration Stock Preparation:

    • Dissolve this compound powder in 100% high-purity DMSO to create a high-concentration primary stock (e.g., 10-30 mM). Warm the tube gently to 37°C and vortex to ensure complete dissolution.[2]

    • Visually inspect the solution against a light source to confirm there is no precipitate.

    • Aliquot the primary stock into small, single-use volumes in low-protein-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Intermediate Dilutions:

    • Never dilute the high-concentration DMSO stock directly into aqueous cell culture media in a large volume, as this will cause the compound to precipitate.

    • Perform an intermediate dilution step in 100% DMSO to lower the concentration.

  • Final Working Dilutions (Serial Dilution):

    • Prepare your dose-response curve concentrations using a serial dilution method.[16][17] For a typical 96-well plate assay, this is often done in a separate "drug plate."

    • When adding the drug to your final assay wells (containing cells in media), ensure the final concentration of DMSO is low (typically ≤0.5%) and consistent across all wells, including vehicle controls. High DMSO concentrations are toxic to cells.

    • Crucially: Add the small volume of drug-in-DMSO to the larger volume of media in the well and mix immediately and thoroughly to facilitate rapid dispersion and prevent localized precipitation.

Q4: What is the optimal concentration range for my this compound dose-response curve?

An ideal dose-response curve should span from no effect (top plateau) to maximal effect (bottom plateau).[18][19] Using a concentration range that is too narrow or shifted will result in an incomplete curve and an unreliable IC50 value.

Workflow for Determining the Optimal Concentration Range:

G cluster_0 Pilot Experiment: Wide Range Finding cluster_1 Definitive Experiment: Focused Range A 1. Prepare a wide, sparse log-scale dilution series of this compound. (e.g., 100µM, 10µM, 1µM, 100nM, 10nM, 1nM) B 2. Treat cells and measure response (e.g., viability, phosphorylation). A->B C 3. Identify the approximate concentration range causing a 10-90% effect. B->C D 4. Design a new serial dilution series with 8-12 points centered around the estimated IC50 from the pilot study. C->D Inform Design E 5. Ensure the range fully defines the top and bottom plateaus of the curve. D->E F 6. Perform the full IC50 experiment with appropriate replicates. E->F G cluster_0 Low [ATP] cluster_1 High [ATP] (Near physiological) ATP1 ATP AST1 This compound Kinase1 Kinase ATP Binding Site AST1->Kinase1:f1 Binds Easily (Low IC50) ATP2 ATP ATP3 ATP ATP4 ATP AST2 This compound Kinase2 Kinase ATP Binding Site AST2->Kinase2:f1 Binding is Competed (High IC50) G Start Inconsistent IC50 Values Reagents Check Reagents Start->Reagents Cells Check Cell Culture Start->Cells Protocol Check Assay Protocol Start->Protocol Analysis Check Data Analysis Start->Analysis Sol This compound stock degraded? Fresh aliquot? Solubility issue? Reagents->Sol Compound Media Media/serum lot variation? Reagents fresh? Reagents->Media Media Passage Cell passage number too high? Consistent seeding density? Cells->Passage Consistency Health Cell health/viability low? Cells->Health Quality Incubation Incubation times consistent? Protocol->Incubation Timing Pipette Pipetting errors? Serial dilutions accurate? Protocol->Pipette Execution Fit Curve fit model consistent? Normalization method correct? Analysis->Fit Software

References

Technical Support Center: Troubleshooting Ast-487 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ast-487. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful in vivo delivery of this compound. Here, we address common challenges in a practical question-and-answer format, moving from foundational formulation issues to complex efficacy and toxicity assessments. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve experimental hurdles, ensuring the integrity and success of your research.

I. Formulation and Administration: The Foundation of a Successful Study

The journey of this compound from the bench to a reliable in vivo model system begins with a stable and consistently delivered formulation. Due to its poor aqueous solubility, careful preparation and administration are paramount.

Frequently Asked Questions (FAQs)

Question 1: My this compound formulation appears to be precipitating out of solution before or during administration. What can I do?

Answer:

Precipitation is a common issue with hydrophobic compounds like this compound and can lead to inaccurate dosing and poor bioavailability. Here’s a systematic approach to troubleshooting this problem:

  • Vehicle System Optimization: this compound has been successfully administered in vivo as a suspension. A commonly used vehicle is 0.5% methylcellulose with 0.1% Tween 80 in sterile water[1]. Another reported formulation for oral gavage is 10% N-methylpyrrolodinone (NMP) in 90% polyethylene glycol (PEG300)[2]. If you are observing precipitation, consider the following:

    • Particle Size: Ensure your this compound powder is finely milled before suspension to improve homogeneity.

    • Sonication: After adding this compound to the vehicle, use a bath sonicator to break up aggregates and create a more uniform suspension.

    • Fresh Preparation: Prepare the formulation fresh before each use. Avoid storing the suspension for extended periods, as this can lead to settling and aggregation.

    • Constant Agitation: Gently vortex or invert the suspension immediately before drawing it into the syringe for each animal to ensure a consistent dose.

  • Solubility Enhancement (with caution): While co-solvents can increase solubility, they may also introduce toxicity. If a suspension is not feasible for your experimental design, a solution using a vehicle system like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water can be considered[3]. However, it's crucial to conduct a pilot study to assess the tolerability of the vehicle alone in your animal model.

Question 2: I'm administering this compound via oral gavage and some animals are showing signs of distress. How can I refine my technique?

Answer:

Oral gavage is a common and effective route for this compound administration, but improper technique can cause significant stress and injury to the animals. Here are key considerations for optimizing your oral gavage procedure:

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of your animal model to minimize the risk of esophageal or gastric perforation.

  • Proper Restraint: Ensure the animal is securely restrained with its head and body in a straight line to facilitate smooth passage of the gavage needle.

  • Technique: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth until you feel a slight give as it enters the esophagus. Do not force the needle.

  • Volume and Speed: Administer the formulation slowly to prevent reflux and aspiration. The maximum recommended volume for oral gavage in mice is 10 ml/kg of body weight[4].

  • Training and Competency: Ensure all personnel performing oral gavage are properly trained and demonstrate proficiency in the technique.

Question 3: I'm considering intraperitoneal (IP) injection for this compound. What are the potential complications?

Answer:

While IP injection is another possible route, it comes with its own set of challenges and is often less reliable than oral gavage for consistent absorption. Potential complications include:

  • Misinjection: The needle may accidentally be inserted into the gastrointestinal tract, bladder, or other abdominal organs, leading to peritonitis, internal bleeding, or incorrect dosing[5][6].

  • Local Irritation and Inflammation: The formulation vehicle, particularly those containing co-solvents like DMSO, can cause irritation to the peritoneal lining.

  • Variable Absorption: Absorption from the peritoneal cavity can be inconsistent, leading to variability in drug exposure between animals.

If you must use IP injection, ensure you are injecting into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspirate before injecting to confirm you have not entered a blood vessel or organ[5].

II. Efficacy and Target Engagement: Is this compound Hitting Its Mark?

Observing a therapeutic effect is the primary goal of in vivo studies. However, it's equally important to confirm that this effect is due to the intended mechanism of action – the inhibition of RET kinase.

Frequently Asked Questions (FAQs)

Question 4: I'm not seeing the expected tumor growth inhibition in my xenograft model. What are the possible reasons?

Answer:

A lack of efficacy can stem from several factors, ranging from the drug's formulation and administration to the biological characteristics of your model. Consider the following:

  • Pharmacokinetics (PK): this compound has a reported oral bioavailability of 9.7% in mice, with a peak plasma concentration (Cmax) of 0.505 µM reached 30 minutes after a 15 mg/kg dose[7]. It's possible that the current dosing regimen is not achieving sufficient plasma concentrations to inhibit RET kinase effectively in the tumor tissue.

    • Dose Escalation: Consider a dose-escalation study to determine the optimal therapeutic dose for your specific model.

    • PK Analysis: If possible, perform a pharmacokinetic study to measure the plasma and tumor concentrations of this compound over time. This will provide direct evidence of drug exposure.

  • Target Expression: Confirm that your xenograft model expresses activated RET kinase. The efficacy of this compound is dependent on the presence of its target.

  • Biological Variability: Inherent biological variability between animals can lead to differing responses[8][9]. Ensure you are using a sufficient number of animals per group to achieve statistical power.

Question 5: How can I confirm that this compound is engaging its target, RET kinase, in my animal model?

Answer:

Confirming target engagement is crucial for validating your results. Here are several approaches:

  • Western Blot Analysis of Phospho-RET: The most direct method is to measure the phosphorylation status of RET in tumor lysates.

    • Collect tumor tissue from treated and control animals at various time points after the final dose.

    • Prepare protein lysates from the tumors.

    • Perform a Western blot using antibodies specific for phosphorylated RET (p-RET) and total RET.

    • A significant decrease in the p-RET/total RET ratio in the treated group compared to the control group indicates target engagement.

  • Analysis of Downstream Signaling: this compound-mediated inhibition of RET should also lead to a reduction in the phosphorylation of downstream signaling molecules like ERK and AKT[10]. Analyzing the phosphorylation status of these proteins can serve as a pharmacodynamic biomarker of this compound activity.

  • Gene Expression Analysis: In some contexts, RET inhibition by this compound has been shown to reduce the expression of downstream target genes like hTERT[11][12]. Measuring the mRNA levels of such genes via qRT-PCR in tumor tissue can be an additional indicator of target engagement.

Experimental Workflow: Assessing RET Target Engagement

G cluster_0 In Vivo Dosing cluster_1 Tissue Collection cluster_2 Biomarker Analysis dose_animals Dose animals with this compound or vehicle collect_tumors Collect tumor tissue at specified time points dose_animals->collect_tumors protein_lysis Prepare protein lysates collect_tumors->protein_lysis q_pcr Isolate RNA and perform qRT-PCR for downstream genes (e.g., hTERT) collect_tumors->q_pcr western_blot Western Blot for p-RET, total RET, p-ERK, total ERK protein_lysis->western_blot data_analysis Quantify and analyze results q_pcr->data_analysis western_blot->data_analysis

Caption: Workflow for assessing in vivo RET target engagement.

III. Off-Target Effects and Toxicity: Navigating the Complexities of a Multi-Kinase Inhibitor

This compound is known to inhibit other kinases in addition to RET, such as Flt-3, KDR, c-Kit, and c-Abl[7]. Understanding and managing these off-target effects is critical for accurate data interpretation and ensuring animal welfare.

Frequently Asked Questions (FAQs)

Question 6: I'm observing unexpected phenotypes or toxicity in my animals. How can I determine if these are on-target or off-target effects of this compound?

Answer:

Distinguishing between on-target and off-target effects of a multi-kinase inhibitor can be challenging but is essential for a thorough understanding of your results. Here's a strategy to approach this:

  • Dose-Response Relationship: A true on-target effect should correlate with the dose-dependent inhibition of RET kinase. If a toxic effect occurs at concentrations well above what is needed for RET inhibition, it is more likely to be an off-target effect.

  • Pharmacodynamic (PD) Biomarker Correlation: Correlate the observed phenotype or toxicity with biomarkers of on-target (p-RET) and potential off-target kinase inhibition. For example, if you observe a phenotype associated with c-Kit inhibition, you could analyze the phosphorylation status of c-Kit in relevant tissues.

  • Use of a More Selective Inhibitor (if available): Comparing the effects of this compound with a more selective RET inhibitor can help to dissect the on-target versus off-target effects[13]. If a phenotype is observed with this compound but not with a highly selective RET inhibitor, it is likely an off-target effect.

  • Genetic Knockdown/Knockout Models: In some cases, it may be feasible to use genetic models (e.g., shRNA-mediated knockdown) to mimic the inhibition of RET or potential off-target kinases to see if the observed phenotype is recapitulated.

Decision Tree: Investigating Unexpected In Vivo Effects

G start Unexpected in vivo effect observed dose_response Does the effect show a dose-response relationship? start->dose_response correlate_pd Does the effect correlate with on-target PD biomarkers (e.g., p-RET inhibition)? dose_response->correlate_pd Yes inconclusive Inconclusive, further investigation needed dose_response->inconclusive No selective_inhibitor Is a more selective RET inhibitor available for comparison? correlate_pd->selective_inhibitor No on_target Likely an on-target effect correlate_pd->on_target Yes off_target_hypothesis Hypothesize potential off-target kinase involvement selective_inhibitor->off_target_hypothesis No off_target Likely an off-target effect selective_inhibitor->off_target Yes, and effect is not observed with selective inhibitor off_target_hypothesis->inconclusive

Caption: Decision tree for differentiating on-target vs. off-target effects.

Question 7: What are the general signs of toxicity I should monitor for in my animals treated with this compound?

Answer:

As with any kinase inhibitor, it's crucial to closely monitor the health and well-being of your animals throughout the study. Common signs of toxicity to watch for include:

  • Changes in Body Weight: A significant and sustained loss of body weight is a common indicator of toxicity.

  • Changes in Behavior: Look for signs of lethargy, hunched posture, ruffled fur, or a reduction in food and water intake.

  • Gastrointestinal Issues: Diarrhea or constipation can occur.

  • Skin Abnormalities: Some kinase inhibitors can cause skin rashes or other dermatological issues.

If you observe any of these signs, it's important to consult with your institution's veterinary staff to determine the appropriate course of action, which may include dose reduction, supportive care, or euthanasia if the animal is in significant distress.

IV. Pharmacokinetics and Biodistribution: Understanding Drug Exposure

A thorough understanding of this compound's pharmacokinetic (PK) and biodistribution profile in your specific animal model is essential for interpreting your efficacy and toxicity data.

Experimental Protocol: A Basic Pharmacokinetic Study in Mice

This protocol provides a general framework for a single-dose PK study of this compound in mice.

Materials:

  • This compound formulation

  • Appropriate administration equipment (e.g., gavage needles)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS for sample analysis

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the chosen route (e.g., oral gavage).

  • Blood Collection: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous vein puncture[14]. For a full PK profile from a single mouse, a serial bleeding protocol can be employed, using different collection sites for different time points to minimize stress on the animal[15].

  • Plasma Preparation: Immediately place the blood samples into heparinized microcentrifuge tubes, and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and half-life.

Data Summary: Representative Pharmacokinetic Parameters of this compound in Mice
ParameterValueReference
Dose15 mg/kg (oral)[7]
Cmax0.505 ± 0.078 µM[7]
Tmax0.5 hours[7]
t1/21.5 hours[7]
Oral Bioavailability9.7%[7]

V. Conclusion

Successful in vivo studies with this compound require a multi-faceted approach that considers not only the biological question at hand but also the physicochemical properties of the compound and the intricacies of working with animal models. By proactively addressing potential challenges related to formulation, administration, efficacy, and toxicity, researchers can generate more robust and reproducible data. This guide provides a framework for troubleshooting common issues, but it is essential to adapt these principles to your specific experimental context and to always prioritize the ethical and humane treatment of research animals.

References

Technical Support Center: Troubleshooting AST-487 Precipitation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for AST-487. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given its physicochemical properties, a common challenge encountered is the precipitation of this compound in aqueous solutions such as cell culture media and buffers. This can significantly impact the accuracy and reproducibility of experimental results by altering the effective concentration of the compound.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you proactively prevent and resolve precipitation issues, ensuring the integrity of your research.

Section 1: Understanding this compound and its Solubility Profile

This compound (also known as NVP-AST487) is a potent, orally available inhibitor of several tyrosine kinases, including RET, FLT3, and c-Kit.[1][2] Its utility in cancer research is well-documented, particularly in models of medullary thyroid cancer and acute myeloid leukemia.[2][3]

The primary challenge in handling this compound stems from its molecular structure, which confers low aqueous solubility. The high lipophilicity, indicated by a calculated LogP of approximately 3.8, is the principal driver of its poor solubility in polar solvents like water and buffered solutions.[4] Understanding these properties is the first step in designing robust experimental protocols.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 630124-46-8[1][4]
Molecular Formula C₂₆H₃₀F₃N₇O₂[2][4]
Molecular Weight 529.56 g/mol
Appearance White to beige powder
Calculated LogP 3.8[4]

Table 2: Solubility of this compound in Various Solvents

SolventReported SolubilitySource
DMSO >10 mM to 50 mg/mL (~94 mM)[1][5]
DMF 20 mg/mL[2]
Ethanol 20 mg/mL[2]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL[2]

The dramatic drop in solubility from organic solvents like DMSO to a mixed aqueous buffer system (a >100-fold decrease) highlights the critical need for proper solution preparation techniques.[2][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate immediately when I add its DMSO stock solution to my cell culture medium?

A1: This is a classic case of "solvent shock."[6] this compound is highly soluble in a non-polar organic solvent like DMSO but poorly soluble in a polar aqueous environment like your medium. When a small volume of concentrated DMSO stock is added directly to a large volume of aqueous buffer, the local concentration of DMSO rapidly disperses. The this compound molecules are forced out of the solution they were dissolved in and into an environment where they are not soluble, causing them to aggregate and precipitate.[6]

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: Based on extensive solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] It can solubilize this compound at concentrations up to 50 mg/mL (~94 mM).[5] Always use anhydrous, research-grade DMSO to prevent the introduction of water, which can compromise the long-term stability of the stock solution.

Q3: How should I properly store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. These aliquots should be stored at -20°C for short-term storage (several months) or at -80°C for long-term storage (up to a year).[1][7] The solid powder form is stable at -20°C for up to three years.[5]

Q4: What are the visual signs of this compound precipitation in my experiment?

A4: Precipitation can be obvious or subtle. Look for:

  • Visible particles: Small white or crystalline specks floating in the medium or settled at the bottom of the well/tube.

  • Cloudiness or haziness: The medium may lose its clarity and appear turbid.

  • A thin film: A film may develop on the surface of the medium or coat the walls of the culture vessel. Even if not visible to the naked eye, micro-precipitates can be observed under a microscope.[8]

Section 3: Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental problems with a structured approach to resolution.

Issue 1: A precipitate forms instantly upon diluting the DMSO stock into my aqueous buffer.

  • Primary Cause : Solvent shock due to improper dilution technique.[6]

  • Solution Strategy : The key is to slow down the transition from a non-polar to a polar environment.

    • Pre-warm the Aqueous Buffer : Warm your cell culture medium or PBS to 37°C. Increasing the temperature often increases the kinetic solubility of a compound.[6][9]

    • Use Dropwise Addition with Vigorous Mixing : Instead of pipetting the stock solution in one go, add it slowly, drop-by-drop, to the surface of the aqueous buffer while continuously vortexing or swirling the tube. This ensures rapid dispersal and prevents localized high concentrations of the compound.[6]

    • Perform a Serial Dilution : For large dilutions (e.g., 1:1000 or greater), perform an intermediate dilution step. For example, first dilute the 10 mM stock 1:10 in pure DMSO, and then dilute this 1 mM intermediate stock 1:100 into your final aqueous buffer using the dropwise method.[6]

    • Limit Final DMSO Concentration : Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to minimize solvent effects and cytotoxicity.

Issue 2: The solution is clear initially but becomes cloudy after incubation or storage at 4°C.

  • Primary Cause : The compound is falling out of a supersaturated state. You have likely created a solution that is kinetically soluble but thermodynamically unstable. Over time, or with a decrease in temperature, the compound crashes out to reach its lower, true solubility limit.[6]

  • Solution Strategy :

    • Prepare Solutions Fresh : The most reliable solution is to prepare the final working solution immediately before each experiment. Avoid preparing large batches to be used over several days.[1]

    • Re-evaluate Storage Temperature : While counterintuitive, storing some compound solutions at room temperature can be better than at 4°C if the compound is stable, as solubility is generally lower at colder temperatures. Check the manufacturer's stability data.

    • Filter Before Use : If a solution has been stored and shows signs of precipitation, you can filter it through a 0.22 µm syringe filter to remove the aggregates. However, be aware that this will reduce the effective concentration of your compound to its thermodynamic solubility limit.

    • Conduct a Time-Course Solubility Test : Determine how long this compound remains in solution under your specific experimental conditions (e.g., in your specific medium at 37°C) to define a reliable experimental window.

Issue 3: I need a high concentration for an in vivo study, and standard buffers are not working.

  • Primary Cause : The required concentration exceeds the aqueous solubility limit of this compound, even with optimized dilution methods.

  • Solution Strategy : Utilize a formulation with solubility-enhancing excipients. These are not typically suitable for in vitro cell culture but are standard for in vivo dosing.

    • Option A (Co-solvent/Surfactant System) : A commonly used formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A published protocol suggests:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline This combination can achieve a solubility of at least 2.5 mg/mL (4.72 mM).[7][10]

    • Option B (Cyclodextrin-based System) : Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) is a modified cyclodextrin designed to solubilize hydrophobic compounds. A suggested formulation is:

      • 10% DMSO

      • 90% (20% SBE-β-CD in Saline) This can also achieve a solubility of at least 2.5 mg/mL (4.72 mM).[7][10]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing : On a calibrated analytical balance, accurately weigh out 5.30 mg of this compound powder (MW = 529.56).

  • Dissolution : Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the powder.

  • Ensure Complete Solubilization : Cap the vial tightly and vortex for 1-2 minutes. To ensure all material is dissolved, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage : Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium (Anti-Precipitation Method)

  • Preparation : Pre-warm your complete cell culture medium to 37°C in a water bath. Place the required volume (e.g., 10 mL) into a 15 mL conical tube.

  • Dilution : Thaw a single aliquot of the 10 mM this compound stock solution. To make a 10 µM solution from a 10 mM stock, you need a 1:1000 dilution. Add 10 µL of the stock to the 10 mL of pre-warmed medium.

  • Mixing : Set a vortex mixer to a medium speed (e.g., setting 4-5). Uncap the conical tube. While the tube is actively vortexing, slowly pipette the 10 µL of stock solution into the vortexing medium. Do not pipette the stock into the bottom of the tube; add it to the liquid surface where mixing is most turbulent.

  • Finalization : Cap the tube and continue to vortex for another 10-15 seconds. Use this working solution immediately for your experiment.

Section 5: Visualization & Workflow Diagrams

The following diagrams illustrate key workflows for handling this compound to prevent precipitation.

G cluster_0 Incorrect Method (High Risk of Precipitation) cluster_1 Recommended Method (Minimizes Precipitation) a1 10 mM Stock in DMSO a3 Final Solution (Precipitate Forms) a1->a3 Pipette Directly (Solvent Shock) a2 Aqueous Buffer at RT a2->a3 b1 10 mM Stock in DMSO b3 Clear Final Solution b1->b3 Add Dropwise While Vortexing b2 Pre-warmed (37°C) Aqueous Buffer b2->b3

Caption: Workflow comparing incorrect and recommended methods for preparing aqueous solutions.

G cluster_time Timing of Precipitation cluster_cause Likely Cause cluster_solution Primary Solution start Precipitation Observed? time_immediate Immediately upon dilution? start->time_immediate time_later After incubation / storage? start->time_later cause_shock Solvent Shock time_immediate->cause_shock cause_thermo Thermodynamic Instability (Supersaturated Solution) time_later->cause_thermo sol_method Refine Dilution Method: 1. Pre-warm buffer 2. Add dropwise to vortex 3. Use serial dilution cause_shock->sol_method sol_fresh Prepare Solutions Fresh Immediately Before Use cause_thermo->sol_fresh

References

AST-487 Technical Support Center: Proactive Toxicity Management in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a potent, multi-targeted tyrosine kinase inhibitor (TKI), AST-487 presents significant therapeutic promise.[1][2][3][4][5] Its activity against key oncogenic drivers like RET, FLT3, and VEGFR also necessitates a proactive and informed approach to managing potential toxicities in preclinical animal models.[1] This guide is designed for researchers, toxicologists, and drug development professionals to navigate the common challenges encountered during in vivo studies with this compound. By anticipating and mitigating adverse effects, you can ensure data integrity, improve animal welfare in alignment with the 3Rs (Replacement, Reduction, and Refinement), and generate a more accurate safety profile for this compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may face when working with this compound in animal models.

Formulation and Administration

Question: My this compound formulation appears inconsistent, with visible precipitation. How can I improve its solubility for oral gavage?

Answer: This is a common challenge with many kinase inhibitors, which are often poorly soluble in aqueous vehicles (BCS Class II or IV).[6][7] Inconsistent suspension can lead to variable dosing and, consequently, erratic exposure and toxicity profiles.

  • Underlying Cause: this compound, like many TKIs, has low aqueous solubility.[8][9] Standard aqueous suspension vehicles (e.g., methylcellulose in water) may not be sufficient to maintain a homogenous suspension, especially at higher concentrations.

  • Troubleshooting Protocol:

    • Vehicle Optimization: An early publication on this compound reported using a formulation of 10% N-methyl-2-pyrrolidone (NMP) / 90% PEG300 for oral administration in mice, which provided adequate plasma concentrations.

    • Lipid-Based Formulations: For poorly soluble kinase inhibitors, lipid-based formulations can significantly enhance oral absorption and consistency.[8][9] Consider exploring vehicles such as Self-Emulsifying Drug Delivery Systems (SEDDS) if the NMP/PEG300 formulation proves insufficient for your required dose levels.

    • Preparation Technique: Always prepare fresh formulations daily. Use a sonicator or a high-speed homogenizer to ensure a fine, uniform particle dispersion. Visually inspect the suspension for homogeneity before each dose administration.

Question: I'm observing signs of local irritation or distress immediately after oral gavage. What could be the cause?

Answer: Post-gavage distress can be due to the formulation's properties or the administration technique itself. The Safety Data Sheet (SDS) for this compound indicates it can cause skin and respiratory irritation.[10]

  • Causality: The vehicle (e.g., NMP has irritant properties) or the drug substance itself may be causing local irritation to the oropharyngeal or gastric mucosa. Improper gavage technique can also cause physical trauma or aspiration.

  • Mitigation Strategies:

    • Ensure all personnel are proficient in oral gavage techniques for the specific species.

    • Consider administering a smaller volume at a higher concentration, if tolerated, to minimize the physical burden on the animal.

    • If irritation persists, evaluate alternative, less irritating solubilizing agents in your vehicle development.

Managing On-Target and Off-Target Toxicities

Question: What are the most likely on-target toxicities I should monitor for with this compound?

Answer: this compound's therapeutic activity is derived from its inhibition of several key kinases. These same mechanisms can lead to predictable, on-target toxicities in normal tissues that rely on these signaling pathways.

  • VEGFR Inhibition: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) is a common mechanism for TKIs and can lead to cardiovascular side effects.[11][12]

    • Potential Effects: Hypertension, proteinuria.

    • Monitoring Protocol:

      • Implement regular blood pressure monitoring using tail-cuff plethysmography.

      • Conduct routine urinalysis to check for proteinuria.

  • c-Kit Inhibition: c-Kit is crucial for hematopoiesis and melanogenesis.

    • Potential Effects: Anemia, neutropenia, coat/fur depigmentation with chronic dosing.

    • Monitoring Protocol:

      • Perform complete blood counts (CBCs) at baseline and regular intervals (e.g., weekly or bi-weekly) to monitor for cytopenias.

Question: My animals are showing weight loss, diarrhea, and anorexia. Is this expected, and how can I manage it?

Answer: Yes, gastrointestinal (GI) toxicity is one of the most common adverse effects observed with tyrosine kinase inhibitors in veterinary medicine.[13] This can be due to direct effects on the GI tract epithelium or off-target kinase inhibition.

  • Causality: Many kinases play a role in the maintenance and regeneration of the intestinal lining. Inhibition of these pathways can disrupt normal gut homeostasis.

  • Supportive Care Workflow:

    • Initial Observation: Note any changes in appetite, fecal consistency, or body weight.

    • Symptomatic Support: For mild to moderate diarrhea or inappetence, supportive care can be critical. In studies with other TKIs in dogs, this has included:

      • Antacids/GI Protectants: Famotidine to reduce gastric acid.[14]

      • Antidiarrheals/Antibiotics: Metronidazole for its anti-inflammatory and antimicrobial properties in the gut.[14]

      • Antiemetics: Metoclopramide to manage nausea and vomiting.[14]

    • Nutritional Support: Provide highly palatable, calorie-dense supplemental food. In severe cases, subcutaneous fluid administration may be necessary to prevent dehydration.

    • Dose Modification: If clinical signs are severe or persistent, a dose reduction or a temporary "drug holiday" may be required. This decision should be guided by your study protocol's predefined criteria for intervention.

Question: I've noted an elevation in liver enzymes (ALT/AST) in some of my study animals. What is the appropriate response?

Answer: Hepatotoxicity has been reported with some TKIs.[15] It's crucial to determine if this is a transient, adaptive response or a sign of progressive liver injury.

  • Monitoring and Decision Protocol:

    • Confirm Finding: Repeat the blood biochemistry analysis to confirm the elevation.

    • Assess Magnitude: Compare the enzyme levels to baseline and control group values. A 2-3 fold elevation over baseline may be a warning sign, while higher elevations warrant more immediate action.

    • Dose-Response Relationship: Analyze if the incidence and severity of liver enzyme elevation correlate with the this compound dose level. This helps establish a dose-limiting toxicity.

Part 2: Protocols and Data Management

Protocol: Daily Clinical Observation and Scoring

A robust, standardized clinical scoring system is essential for identifying and quantifying toxicity in a non-biased manner.

Step-by-Step Protocol:

  • Establish Baseline: For at least 3 days prior to the first dose, record baseline scores for all animals.

  • Daily Scoring: Observe each animal at approximately the same time each day (and ideally, a few hours post-dose to capture acute effects).

  • Use a Standardized Scoring Sheet: Record observations for the following parameters:

    • Activity/Demeanor: (0=Normal, 1=Slightly subdued, 2=Lethargic, 3=Moribund)

    • Body Weight: Record daily. A weight loss of >15% from baseline often triggers intervention.

    • Fur/Coat Appearance: (0=Normal, 1=Slightly ruffled, 2=Ruffled and unkempt)

    • Fecal Consistency: (0=Normal, 1=Soft stool, 2=Mild diarrhea, 3=Severe/watery diarrhea)

    • Food Consumption: Can be scored qualitatively (0-3) or measured quantitatively.

  • Define Actionable Endpoints: Your protocol must clearly state what score or combination of scores (e.g., a cumulative score > 5, or a weight loss > 15%) triggers specific actions, such as veterinary consultation, supportive care, or dose modification.

Data Summary: Anticipated Toxicities of Multi-Targeted TKIs

This table summarizes potential toxicities based on the known targets of this compound and the broader class effects of TKIs.

Target Kinase(s)Associated Organ SystemPotential Clinical Signs & FindingsRecommended Monitoring
VEGFR Family CardiovascularHypertension, ProteinuriaBlood Pressure, Urinalysis
c-Kit, FLT3 HematopoieticAnemia, Neutropenia, ThrombocytopeniaComplete Blood Counts (CBCs)
Multiple Kinases GastrointestinalAnorexia, Weight Loss, Vomiting, DiarrheaDaily Clinical Observation, Body Weights
Multiple Kinases HepaticElevated ALT, AST, ALPSerum Biochemistry
PDGFR Dermal / MusculoskeletalRash, Edema, Muscle CrampsClinical Observation, Physical Exam

Part 3: Visualizing Workflows and Pathways

Diagram: this compound Multi-Kinase Inhibition Pathway

This diagram illustrates the primary known targets of this compound, providing a visual reference for understanding its mechanism of action and potential for on-target toxicities.

AST487_Targets cluster_drug Drug cluster_targets Primary Kinase Targets cluster_effects Biological Effects & Potential Toxicities AST487 This compound RET RET AST487->RET FLT3 FLT3 AST487->FLT3 VEGFR VEGFR (KDR) AST487->VEGFR cKIT c-Kit AST487->cKIT ABL c-Abl AST487->ABL Thyroid_Cancer ↓ Thyroid Cancer Cell Growth RET->Thyroid_Cancer Leukemia ↓ Leukemia Cell Proliferation FLT3->Leukemia Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Hypertension ↑ Hypertension VEGFR->Hypertension Hematopoiesis ↓ Hematopoiesis (Neutropenia) cKIT->Hematopoiesis

Caption: Key kinase targets of this compound and associated biological effects.

Diagram: Troubleshooting Workflow for GI Toxicity

This workflow provides a logical decision tree for managing gastrointestinal adverse events observed during an in vivo study.

GI_Toxicity_Workflow Start Clinical Signs Observed: - Anorexia - Diarrhea - Weight Loss (>5%) Assess Assess Severity (Clinical Score, % Weight Loss) Start->Assess Mild Mild/Moderate (Score < 3, Wt Loss 5-10%) Assess->Mild Evaluate Severe Severe/Persistent (Score ≥ 3, Wt Loss >10%) Assess->Severe Evaluate SupportiveCare Initiate Supportive Care: - Nutritional Support - Subcutaneous Fluids - Famotidine/Metronidazole Mild->SupportiveCare Severe->SupportiveCare DoseAction Protocol-Defined Action: - Dose Reduction - Dosing Holiday Severe->DoseAction ContinueDose Continue Dosing & Monitor Closely SupportiveCare->ContinueDose Reassess Re-assess in 24-48h ContinueDose->Reassess DoseAction->Reassess Improved Clinical Signs Improving? Reassess->Improved Improved->ContinueDose Yes Euthanasia Consider Humane Endpoint (Per IACUC Protocol) Improved->Euthanasia No

Caption: Decision workflow for managing GI toxicity in animal studies.

References

AST-487 Formulation Guide for Oral Gavage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | ID: TSG-AG-487

Welcome to the technical support guide for the formulation of AST-487. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and troubleshooting advice for preparing this compound for oral gavage studies in animal models. Our goal is to ensure dose accuracy, formulation stability, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

This compound (also known as NVP-AST487) is a potent inhibitor of RET kinase and other tyrosine kinases such as FLT3 and c-Kit[1][2]. Structurally, it is a N,N'-diphenyl urea compound[3]. Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, classified as practically insoluble in water[4][5]. This characteristic is the primary challenge for oral administration, as it can lead to low and variable bioavailability if not formulated correctly[6]. The goal of a proper formulation is to create a stable, homogenous liquid dosage form—either a solution or a suspension—to ensure consistent and accurate dosing for in vivo experiments[7].

Q2: Should I prepare a solution or a suspension for my oral gavage study?

The choice between a solution and a suspension depends on your required dose concentration, the desired frequency of administration, and the duration of your study.

  • Solutions are preferred when possible as they offer complete drug uniformity, eliminating the risk of particle settling and ensuring consistent dosing. However, the maximum achievable concentration in a solution may be limited. Co-solvent systems are often required, which may have their own physiological effects in long-term studies[8].

  • Suspensions are necessary when the required dose concentration exceeds the solubility limit of available solution vehicles. A well-formulated suspension with appropriate suspending and wetting agents can provide excellent dose uniformity, but requires careful preparation and handling (e.g., vortexing before each dose) to prevent particle settling[9][10].

Q3: The vendor datasheet mentions several possible vehicles. Which one is the best?

There is no single "best" vehicle; the optimal choice is study-dependent. Vendor-validated protocols provide an excellent starting point. The decision should be based on a logical progression, starting with the simplest systems.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", width=2.5, height=0.8]; edge [penwidth=1.5, color="#5F6368"];

} dot Caption: Decision workflow for selecting an appropriate this compound oral gavage vehicle.

Vehicle Composition & Solubility Data

The following table summarizes validated vehicles for this compound based on supplier technical data. Always begin with a small-scale pilot formulation to confirm stability and solubility with your specific lot of this compound.

Vehicle TypeCompositionMax Achieved ConcentrationResulting FormulationReference
Aqueous Suspension Carboxymethylcellulose sodium (CMC-Na) in water or saline≥ 5 mg/mLHomogeneous Suspension[3][5]
Co-Solvent Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution[8]
Cyclodextrin Solution 10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLClear Solution[8]
Oil-Based Solution 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution[8]
Published Co-Solvent N-methylpyrrolidone (NMP) / PEG300 (1:10 v/v)Not specified, used for 10-50 mg/kg dosesSolution[1][8]

Note: "≥" indicates that solubility was achieved at this concentration, but the saturation point may be higher.

Detailed Formulation Protocols

Protocol 1: Preparing an this compound Suspension (Target: 5 mg/mL)

This is the recommended starting point for high-dose studies, leveraging a widely used and well-tolerated suspending vehicle.

Underlying Principles:

  • Carboxymethylcellulose (CMC-Na): A viscosity-enhancing agent that slows the sedimentation of insoluble drug particles, ensuring dose uniformity[9][11].

  • Tween 80 (Optional but Recommended): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic this compound particles and the aqueous vehicle, preventing clumping and improving dispersion[12].

Step-by-Step Methodology:

  • Prepare the Vehicle:

    • To prepare a 0.5% CMC-Na with 0.1% Tween-80 vehicle, start by heating ~80% of the final required volume of sterile water or saline to about 60°C.

    • Slowly add the CMC-Na powder while stirring vigorously with a magnetic stir bar to prevent clumping.

    • Once the CMC-Na is dispersed, add the Tween-80.

    • Continue stirring while allowing the solution to cool to room temperature. Add the remaining volume of water/saline and stir until a clear, homogenous, and viscous solution is formed. Letting it stir overnight at 4°C can improve hydration.

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a suitable glass vial.

  • Formulate the Suspension:

    • Add the prepared vehicle to the this compound powder.

    • Vortex vigorously for 2-3 minutes.

    • Use a bath sonicator for 10-15 minutes to ensure de-agglomeration of particles and achieve a fine, uniform suspension.

  • Quality Control & Dosing:

    • Visually inspect the suspension for any large particles or clumps. It should appear uniform and milky.

    • Crucially, you must vortex the suspension immediately before drawing each dose to re-suspend any settled particles and ensure the correct concentration is administered.

Protocol 2: Preparing an this compound Co-Solvent Solution (Target: 2.5 mg/mL)

This protocol creates a clear solution, which is ideal for lower-dose studies where complete solubilization is achievable.

Underlying Principles:

  • DMSO: A powerful organic solvent used to create an initial concentrated stock of the poorly soluble drug[1][3].

  • PEG300: A water-miscible co-solvent that helps keep the drug in solution when the formulation is diluted with an aqueous phase[13].

  • Tween-80: A surfactant that enhances solubility and can also inhibit P-glycoprotein efflux pumps in the gut, potentially improving absorption[14][15].

  • Saline: The final aqueous diluent to bring the formulation to the desired volume and improve physiological tolerance.

Step-by-Step Methodology:

  • Weigh this compound: Accurately weigh the required amount of this compound powder into a sterile conical tube.

  • Prepare the Solution (Sequential Addition is Critical):

    • Add the DMSO (10% of the final volume). Vortex or sonicate until the this compound is completely dissolved and the solution is perfectly clear. This is a critical first step.

    • Add the PEG300 (40% of the final volume). Mix thoroughly until the solution is again homogenous.

    • Add the Tween-80 (5% of the final volume). Mix thoroughly.

    • Finally, add the Saline (45% of the final volume) dropwise while vortexing to prevent the drug from precipitating out of solution (a phenomenon known as "crashing out").

  • Quality Control & Dosing:

    • The final formulation should be a clear, slightly viscous solution. If any cloudiness or precipitate is observed, the solubility limit has been exceeded.

    • Prepare this formulation fresh daily. Due to the complex nature of co-solvent systems, long-term stability is not guaranteed.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Precipitate forms in co-solvent solution during preparation. 1. Incorrect order of solvent addition. 2. Final concentration is too high. 3. Water was added too quickly. 4. DMSO used was not anhydrous (it is hygroscopic).1. Always dissolve this compound in 100% DMSO first before adding other components. 2. Reduce the target concentration or switch to a suspension formulation. 3. Add the final aqueous phase (saline) slowly, with constant mixing. 4. Use a fresh, unopened bottle of anhydrous DMSO[1][3].
Suspension is clumpy or settles too quickly. 1. Inadequate energy input during dispersion. 2. Insufficient wetting agent or suspending agent concentration.1. Increase vortexing time and ensure proper use of a bath sonicator. 2. Consider adding 0.1-0.2% Tween-80 to the vehicle. You can also increase the CMC-Na concentration (e.g., to 1%) to increase viscosity, but be mindful of gavage needle compatibility[16].
Animal shows signs of distress post-gavage. 1. Improper gavage technique (e.g., esophageal trauma, tracheal administration). 2. Vehicle-related toxicity or irritation (especially with high concentrations of organic solvents in chronic studies).1. Review and refine gavage technique. Ensure proper restraint and use the correct size and type of gavage needle for the animal[17][18]. 2. For long-term studies, prioritize suspension-based vehicles like CMC-Na, which are generally better tolerated than high-percentage co-solvent systems[19].
Inconsistent results or high variability in PK data. 1. Non-homogenous formulation. 2. Instability of the formulation.1. If using a suspension, ensure vigorous and consistent vortexing immediately prior to every single dose. 2. Prepare formulations fresh daily. Do not store co-solvent solutions. Suspensions can sometimes be stored at 4°C for a short period, but stability should be verified first.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Ast-487

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ast-487. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common yet critical issue of batch-to-batch variability. Inconsistent results between different lots of a small molecule can compromise data integrity and delay research progress. This resource provides in-depth FAQs, troubleshooting protocols, and best practices to ensure the consistency and reliability of your experiments involving this compound.

Introduction to this compound and the Challenge of Variability

This compound (also known as NVP-AST487) is a potent, orally available, type II tyrosine kinase inhibitor.[1] It is widely used in preclinical research to target several key oncogenic drivers, including RET, FMS-like tyrosine kinase 3 (FLT3), c-Kit, and c-Abl.[2][3] Its efficacy in inhibiting the growth of cancer cells harboring activating mutations in these kinases, such as in medullary thyroid cancer and acute myeloid leukemia (AML), makes it a valuable research tool.[3][4][5]

However, like any synthesized small molecule, this compound is susceptible to batch-to-batch variability. These variations can arise from subtle differences in the manufacturing process, purification methods, or storage conditions.[6][7] Such inconsistencies can manifest as shifts in potency (IC50 values), altered solubility, or unexpected off-target effects, leading to confusion and a lack of experimental reproducibility. This guide will equip you with the knowledge and tools to identify, diagnose, and manage this variability effectively.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions users face when encountering potential variability with a new batch of this compound.

Q1: My experimental results with a new batch of this compound are inconsistent with my previous data. What are the likely causes?

A1: Inconsistent results are a frequent challenge in preclinical research and can stem from three main areas:

  • Compound-Related Issues: This is the most direct source of batch-to-batch variability. A new lot may differ in its purity profile, containing varying levels of starting materials, synthetic by-products, or residual solvents.[8][9] It could also exist in a different polymorphic form, which can affect its solubility and bioavailability.[6] Finally, degradation due to improper storage or handling can reduce the concentration of the active compound.[10]

  • Compound Handling Issues: Problems can arise from how the compound is prepared for experiments. Poor solubility in your chosen solvent can lead to inaccurate dosing. For instance, this compound's solubility can vary, and warming or sonication might be needed to achieve full dissolution in DMSO.[4] Cross-contamination or errors in preparing stock solutions are also common pitfalls.

  • Experimental System Issues: It's crucial to rule out variability in your biological system. This includes issues like cell passage number, where continuous culturing can lead to genetic drift and altered sensitivity to inhibitors. Inconsistent cell seeding density, variations in reagent lots (e.g., serum), or incubation times can also significantly impact results.

Q2: How can I be sure that the observed phenotype is from on-target this compound activity and not an artifact of a specific batch?

A2: This is a critical question for validating your findings. To confirm on-target activity, especially when switching batches, consider these approaches:

  • Use a Structurally Different Inhibitor: Employing another inhibitor that targets the same protein (e.g., another RET or FLT3 inhibitor) should produce a similar biological phenotype. If it does, this strengthens the evidence for an on-target effect.

  • Perform a Dose-Response Curve: A clear and consistent relationship between the inhibitor concentration and the biological effect, in line with the known potency of this compound, suggests on-target activity. A significant shift in the IC50 between batches is a red flag for variability.

  • Conduct a Rescue Experiment: If feasible, overexpressing a drug-resistant mutant of the target protein should reverse the phenotype induced by the inhibitor. This provides strong evidence that the effect is mediated through the intended target.

Q3: I'm having difficulty dissolving a new batch of this compound, even though I'm using the same protocol as before. What should I do?

A3: Solubility issues are a common sign of batch variability. Different batches may have different physical properties (e.g., crystallinity, polymorphic form) that affect their dissolution rate.[6]

  • Consult the Certificate of Analysis (CoA): Check the vendor-provided solubility data.

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.[4]

  • Sonication: Use an ultrasonic bath to aid dissolution.[4]

  • Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce the solubility of many compounds.

  • Visual Inspection: Always visually inspect your stock and working solutions for any precipitate before use. If precipitation occurs upon dilution into aqueous media, consider lowering the final concentration or adjusting the buffer composition.

Part 2: In-Depth Troubleshooting Guide

When initial checks don't resolve the issue, a more systematic approach is needed. This guide provides structured troubleshooting for common problems.

Issue 1: Inconsistent IC50 Values or Reduced Potency in Cellular Assays

A sudden shift in the half-maximal inhibitory concentration (IC50) is one of the most direct indicators of a problem with a new compound batch.

The presence of impurities can significantly impact a drug's apparent potency.[9] Unwanted chemicals that remain after synthesis can reduce the effective concentration of the active pharmaceutical ingredient (API) or interfere with the assay.[9]

  • Review the Vendor CoA: Carefully examine the purity data. Most vendors provide an HPLC chromatogram. Look for the area percentage of the main peak, which should typically be ≥98%.[1]

  • In-House Purity Analysis (HPLC): If you have access to an HPLC system, you can perform a confirmatory analysis.

    • Sample Preparation: Prepare a 1 mg/mL solution of your new this compound batch in a suitable solvent (e.g., DMSO or Acetonitrile).

    • Chromatography: Use a standard C18 reverse-phase column. A gradient elution method is typically effective, for example, starting with 95% Water (with 0.1% Formic Acid) and 5% Acetonitrile (with 0.1% Formic Acid) and ramping up the acetonitrile concentration over 15-20 minutes.

    • Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (e.g., ~262 nm).[3]

    • Analysis: Compare the resulting chromatogram to the one on the CoA. Look for the appearance of new impurity peaks or a significant decrease in the area of the main peak.

  • Identity Confirmation (LC-MS): To confirm that the main peak is indeed this compound, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (529.56 g/mol ).[1][11]

Data Presentation: Key Properties of this compound
PropertyValueSource
Molecular Formula C₂₆H₃₀F₃N₇O₂[3][11]
Molecular Weight 529.56 g/mol [1][11]
CAS Number 630124-46-8[4][11]
Primary Targets RET, FLT3, c-Kit, KDR, c-Abl[2][3]
Common Purity Spec ≥98% (HPLC)[1]
Common Solvents DMSO (>10 mM), Ethanol[3][4]
Visualization: Troubleshooting Decision Tree for Inconsistent Results

This diagram outlines a logical path for diagnosing the root cause of experimental variability.

G start Inconsistent Results with New Batch check_handling Review Compound Handling: - Correct Storage? - Fresh Stock Solution? - No Precipitation? start->check_handling handling_ok Handling OK check_handling->handling_ok check_system Review Experimental System: - Consistent Cell Passage? - Reagents from Same Lot? - Assay Controls OK? system_ok System OK check_system->system_ok check_purity Assess Compound Quality: - Review Vendor CoA - Perform In-House HPLC/LC-MS purity_ok Purity & Identity Confirmed? check_purity->purity_ok handling_ok->check_system Yes handling_issue Root Cause: Compound Handling Error. Standardize Protocols. handling_ok->handling_issue No system_ok->check_purity Yes system_issue Root Cause: Experimental System Variability. Optimize Assay. system_ok->system_issue No purity_issue Root Cause: Batch-to-Batch Variability. Contact Vendor / Source New Lot. purity_ok->purity_issue No complex_issue Root Cause is Complex. Consider Polymorphism or Undetected Impurities. purity_ok->complex_issue Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Part 3: Best Practices for Qualifying a New Batch of this compound

A proactive qualification process for every new lot of a critical reagent like this compound is the best strategy to ensure long-term reproducibility. This process serves as a self-validating system for your experimental inputs.

Visualization: New Batch Qualification Workflow

This workflow provides a systematic approach to validating a new lot of this compound before its use in critical experiments.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical & Functional Validation cluster_2 Phase 3: Implementation receive Receive New Batch of this compound review_coa 1. Scrutinize Certificate of Analysis (CoA) receive->review_coa visual_inspect 2. Visual Inspection (Color, Form) review_coa->visual_inspect solubility_test 3. Preliminary Solubility Test visual_inspect->solubility_test hplc 4. Purity Check (In-House HPLC) solubility_test->hplc lcms 5. Identity Check (LC-MS) hplc->lcms bridge_study 6. Functional Bridging Study (Side-by-side with old lot) lcms->bridge_study decision Results Consistent? bridge_study->decision approve Approve for Use. Prepare Aliquoted Stocks. decision->approve Yes reject Reject Batch. Contact Vendor. decision->reject No

Caption: A three-phase workflow for qualifying new batches of this compound.

Experimental Protocol: Functional Bridging Study

The goal of this experiment is to directly compare the biological activity of the new batch of this compound against a previously validated, "gold-standard" batch.

Objective: To determine if the new batch exhibits comparable potency (IC50) to the old batch in a sensitive cancer cell line.

Materials:

  • Cell Line: A cell line known to be sensitive to this compound, such as MV4-11 (expresses FLT3-ITD) or TT (expresses mutant RET).[4][5]

  • Old this compound Batch: A previously validated lot with known performance.

  • New this compound Batch: The lot to be qualified.

  • Assay Reagent: A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • 96-well cell culture plates, DMSO, appropriate cell culture media.

Methodology:

  • Prepare Stock Solutions: On the same day, prepare fresh 10 mM stock solutions of both the old and new this compound batches in high-quality DMSO. Ensure complete dissolution.

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined optimal density. Allow cells to adhere or stabilize for 12-24 hours.

  • Prepare Dilution Series: Create a serial dilution series for both batches of this compound. A common 8-point, 3-fold dilution series starting from 10 µM down to ~4.5 nM is a good starting point. Include a DMSO-only vehicle control.

  • Treatment: Add the diluted compounds to the cells. Ensure each concentration is tested in triplicate for both batches on the same plate to minimize plate-to-plate variability.

  • Incubation: Incubate the cells for 72 hours (or your standard assay duration).

  • Readout: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence).

  • Data Analysis:

    • Normalize the data for each batch to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the dose-response curves for both the old and new batches on the same graph.

    • Calculate the IC50 value for each batch using a non-linear regression model (e.g., four-parameter logistic fit).

Acceptance Criteria: The IC50 value of the new batch should be within a predefined range of the old batch (e.g., ± 2-fold). If the IC50 of the new batch is >2-fold different from the old batch, it fails qualification and should not be used for critical experiments.

Data Presentation: Common Analytical Techniques for Small Molecule QC
TechniqueAbbreviationPrimary PurposeInformation Provided
High-Performance Liquid Chromatography HPLC / UPLCPurity AssessmentQuantifies the percentage of the main compound relative to impurities.[12]
Liquid Chromatography-Mass Spectrometry LC-MSIdentity ConfirmationConfirms the molecular weight of the compound.[12][13]
Nuclear Magnetic Resonance Spectroscopy NMRStructural ElucidationConfirms the chemical structure and can identify structural isomers.
Fourier-Transform Infrared Spectroscopy FTIRIdentity FingerprintingProvides a characteristic spectrum based on functional groups; useful for comparing batches.[12]

By implementing these structured troubleshooting and qualification procedures, researchers can mitigate the risks associated with batch-to-batch variability, ensuring that experimental results are both accurate and reproducible.

References

Technical Support Guide: Navigating the Off-Target Profile of AST-487

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

AST-487, a potent N-(4-quinolyl)-N'-(2-pyridyl)urea derivative, has emerged as a valuable chemical probe in cellular signaling research. While it is widely recognized as a multi-targeted kinase inhibitor, primarily investigated for its effects on RET kinase, Fms-like tyrosine kinase 3 (FLT3), and the TGF-β receptor type I (ALK5), a comprehensive understanding of its kinase selectivity is crucial for the accurate interpretation of experimental results.[1][2][3][4] The phenomenon of polypharmacology, where a single compound interacts with multiple targets, is common among kinase inhibitors and can be both a source of therapeutic benefit and a potential cause of misleading data if not properly controlled for.[5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the known off-target inhibition profile of this compound. It offers troubleshooting advice and validation protocols in a question-and-answer format to address common issues encountered during experimentation and to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the known kinase inhibition profile of this compound?

A1: this compound exhibits inhibitory activity against a range of kinases. While its primary targets are often cited as RET and mutant FLT3, it demonstrates potent, sub-micromolar activity against several other tyrosine and serine/threonine kinases. It is crucial to be aware of this profile when designing experiments and interpreting data.

Table 1: this compound Kinase Inhibition Profile (Biochemical Assays)

Target Kinase IC50 / Ki / Kd Source
Primary/Potent Targets
c-Abl IC50: 20 nM [1]
CIT (Citron Kinase) Kd: 50 nM [6]
FLT3 Ki: 120 nM [1]
KDR (VEGFR2) IC50: 170 nM [1]
c-Kit IC50: 500 nM [1]
FLT3 (in-cell) IC50: <5 nM [1]
Secondary/Off-Targets
FLT4 (VEGFR3) IC50: 790 nM [1]
RET IC50: 880 nM [1]
PKA Kd: 4 µM [6]

| HIPK3 | (Activity Confirmed) |[1] |

Note: IC50, Ki, and Kd values can vary depending on the assay format and conditions. The distinction between "Primary" and "Secondary" targets can be context-dependent based on the research application.

Q2: My experimental phenotype doesn't align with the inhibition of the primary target. Could this be an off-target effect?

A2: Yes, this is a common challenge. If the observed cellular phenotype is inconsistent with the known function of the intended target (e.g., RET or FLT3), it is highly probable that an off-target effect is responsible. For instance, this compound has been shown to lower mutant Huntingtin (mHTT) levels by inhibiting Homeodomain Interacting Protein Kinase 3 (HIPK3), an effect unrelated to its activity on RET or FLT3.[1] This underscores the importance of considering the full selectivity profile. An off-target kinase may initiate a signaling cascade that produces your observed phenotype, as illustrated below.

cluster_0 Experimental Setup cluster_1 Signaling Pathways cluster_2 Cellular Phenotype AST487 This compound PrimaryTarget Primary Target (e.g., RET) AST487->PrimaryTarget Inhibits OffTarget Off-Target Kinase (e.g., HIPK3) AST487->OffTarget Inhibits ExpectedPathway Expected Pathway PrimaryTarget->ExpectedPathway Regulates UnexpectedPathway Unexpected Pathway OffTarget->UnexpectedPathway Regulates ExpectedPhenotype Expected Phenotype (e.g., Reduced Proliferation) ExpectedPathway->ExpectedPhenotype Leads to ObservedPhenotype Observed Phenotype (e.g., mHTT Reduction) UnexpectedPathway->ObservedPhenotype Leads to cluster_workflow On-Target vs. Off-Target Validation Workflow cluster_genetic Genetic Approach cluster_pharma Pharmacological Approach start Phenotype Observed with this compound siRNA 1. Knockdown Primary Target (siRNA/CRISPR) start->siRNA alt_inhibitor 2. Use Structurally Different Inhibitor for Same Target start->alt_inhibitor phenocopy Phenotype Reproduced? siRNA->phenocopy conclusion_on High Confidence: On-Target Effect phenocopy->conclusion_on  Yes conclusion_off High Confidence: Off-Target Effect phenocopy->conclusion_off  No phenocopy2 Phenotype Reproduced? alt_inhibitor->phenocopy2 phenocopy2->conclusion_on  Yes phenocopy2->conclusion_off  No

References

Validation & Comparative

A Head-to-Head Comparison of AST-487 and PKC412 in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor.[1] This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[2] The critical role of mutated FLT3 in the pathogenesis of AML has made it a prime target for therapeutic intervention. This guide provides an in-depth comparison of two prominent FLT3 inhibitors: AST-487 and the FDA-approved drug PKC412 (midostaurin).

The FLT3 Signaling Pathway and Inhibitor Action

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem cells.[1] In FLT3-mutated AML, the receptor is constitutively active, leading to the activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote leukemic cell proliferation and survival.[3][4] Both this compound and PKC412 are designed to inhibit the kinase activity of FLT3, thereby blocking these downstream oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound / PKC412 Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and points of inhibition by this compound and PKC412.

This compound: A Potent and Selective FLT3 Inhibitor

This compound is a novel, potent inhibitor of mutant FLT3.[5] Preclinical studies have demonstrated its high selectivity and efficacy against both FLT3-ITD and TKD mutations.[5]

Mechanism of Action and Kinase Profile

This compound is an ATP-competitive inhibitor of FLT3 kinase with a Ki of 0.12 µM.[5] In addition to FLT3, this compound also shows inhibitory activity against other kinases, including RET, KDR, c-KIT, and c-ABL, with IC50 values below 1 µM.[5]

Preclinical Performance of this compound

In cellular assays, this compound potently inhibits the proliferation of Ba/F3 cells expressing FLT3-ITD and D835Y mutations, with an IC50 of less than 5 nM.[5] Notably, treatment with 0.01 µM this compound resulted in the complete killing of FLT3-ITD-Ba/F3 cells.[5]

PKC412 (Midostaurin): The First-in-Class Approved FLT3 Inhibitor

PKC412, also known as midostaurin, is a multi-targeted kinase inhibitor and the first FLT3 inhibitor to be approved by the FDA for the treatment of newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[2]

Mechanism of Action and Kinase Profile

Midostaurin inhibits multiple kinases, including FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[6] Its action against both wild-type and mutated FLT3 leads to the induction of cell cycle arrest and apoptosis in leukemic cells.[7]

Clinical Efficacy of PKC412

The approval of midostaurin was based on the results of the RATIFY (CALGB 10603) clinical trial, a Phase III study that demonstrated a significant improvement in overall survival for patients receiving midostaurin with standard chemotherapy compared to chemotherapy alone.[8] The median overall survival was 74.7 months in the midostaurin group versus 25.6 months in the placebo group.[8]

Head-to-Head Comparison: this compound vs. PKC412

FeatureThis compoundPKC412 (Midostaurin)
Mechanism of Action ATP-competitive FLT3 kinase inhibitor[5]Multi-targeted kinase inhibitor (FLT3, KIT, PDGFR, etc.)[6]
Potency (vs. FLT3-ITD) IC50 < 5 nM in Ba/F3-FLT3-ITD cells[5]Less potent than this compound in preclinical studies[5]
Activity vs. PKC412-Resistance Overcomes resistance in vitro[5][9]Susceptible to resistance via TKD mutations[9]
Clinical Development Status Preclinical; no publicly available data on clinical trials in FLT3+ AMLFDA-approved for newly diagnosed FLT3+ AML[2]

Overcoming Resistance: The Potential Advantage of this compound

A significant challenge in the treatment of FLT3-mutated AML is the development of resistance to targeted therapies. Preclinical evidence suggests that this compound may hold an advantage in this area. Studies have shown that this compound is significantly more potent than PKC412 in inhibiting the proliferation of PKC412-resistant FLT3-ITD expressing cells.[5] This suggests that this compound could be a viable therapeutic option for patients who relapse on or are refractory to PKC412.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of a compound on the kinase activity of FLT3.

  • Reagents and Materials: Recombinant FLT3 kinase, kinase buffer, ATP, substrate peptide (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate), test compounds (this compound, PKC412), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[8][10]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the recombinant FLT3 kinase, kinase buffer, and the test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.[8]

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[11]

  • Cell Lines: FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).[12]

  • Procedure:

    • Seed the AML cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound or PKC412 for a specified duration (e.g., 72 hours).[11]

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.[11]

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.[11]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Target Inhibition

This protocol assesses the inhibition of FLT3 phosphorylation and downstream signaling pathways.[12]

  • Procedure:

    • Treat FLT3-mutated AML cells with the inhibitors for a short period (e.g., 2-4 hours).[11]

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Probe the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5. A loading control like β-actin should also be used.[7][13]

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.[12]

    • Analyze the band intensities to determine the extent of inhibition of FLT3 and STAT5 phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT on AML cell lines) Kinase_Assay->Cell_Viability Confirm Cellular Activity Western_Blot Western Blot (Target Inhibition: p-FLT3, p-STAT5) Cell_Viability->Western_Blot Verify Mechanism Animal_Model AML Xenograft Mouse Model Western_Blot->Animal_Model Evaluate In Vivo Efficacy Phase_I Phase I (Safety & Dosing) Animal_Model->Phase_I Phase_II_III Phase II/III (Efficacy) Phase_I->Phase_II_III

Caption: A typical experimental workflow for evaluating FLT3 kinase inhibitors.

Conclusion

Both this compound and PKC412 (midostaurin) are effective inhibitors of the FLT3 signaling pathway, a key driver in a significant portion of AML cases. While PKC412 has the established advantage of being an FDA-approved therapy with proven clinical benefit, the preclinical data for this compound is compelling. Its superior potency and, critically, its ability to overcome PKC412 resistance in vitro, highlight its potential as a next-generation FLT3 inhibitor.[5][9] The lack of publicly available clinical trial data for this compound in FLT3-mutated AML, however, leaves its clinical utility an open question. Further investigation into the clinical development of this compound is warranted to determine if its promising preclinical profile can translate into improved outcomes for patients with this challenging disease.

References

A Comparative Guide to FLT3 Inhibition: AST-487 vs. Sorafenib for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical therapeutic target in Acute Myeloid Leukemia (AML). Constitutive activation of FLT3, primarily through internal tandem duplication (ITD) mutations, is a key driver of leukemogenesis and is associated with a poor prognosis. This guide provides an in-depth, objective comparison of two notable FLT3 inhibitors, AST-487 and sorafenib, supported by experimental data and protocols to aid in the rational design of future studies.

Introduction to FLT3 Inhibition in AML

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene lead to its ligand-independent, constitutive activation, driving uncontrolled cell growth. The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain, present in approximately 30% of AML cases. This has made the development of small molecule FLT3 inhibitors a major focus of targeted cancer therapy.

This guide will dissect the biochemical and cellular activities of this compound and the multi-kinase inhibitor sorafenib, providing a framework for their evaluation and comparison.

Mechanism of Action: A Tale of Two Binding Modes

The efficacy and resistance profiles of tyrosine kinase inhibitors are often dictated by their specific binding mode to the target kinase. FLT3 inhibitors are broadly classified as Type I or Type II, a distinction that has significant implications for their activity against different FLT3 mutations.

Sorafenib , initially developed as a Raf kinase inhibitor, is a Type II FLT3 inhibitor .[1] This means it binds to the inactive, "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of inhibition is effective against the FLT3-ITD mutation. However, Type II inhibitors like sorafenib are generally not effective against mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which stabilize the active "DFG-in" conformation.[1]

This compound (also known as NVP-AST487) is a potent inhibitor of mutant FLT3. While its classification as a strict Type I or Type II inhibitor is less explicitly defined in the provided literature, its potent inhibition of both FLT3-ITD and D835Y-mutated cells suggests it may have activity against both the active and inactive conformations, a characteristic more aligned with Type I inhibitors .[2][3] Type I inhibitors bind to the active "DFG-in" conformation of the kinase in the ATP-binding pocket.

Kinase Inhibition Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While potent on-target activity is desired, off-target effects can lead to toxicity. The following table summarizes the reported inhibitory activities of this compound and sorafenib against FLT3 and other kinases.

Kinase TargetThis compound IC50/Ki (nM)Sorafenib IC50 (nM)Reference
FLT3 520 (IC50), 120 (Ki)10 (IC50 for FLT3-ITD)[1][2][4]
c-Kit500Not specified in provided results[2]
KDR (VEGFR2)170Potent inhibitor[2][5]
c-Abl20Not specified in provided results[2]
RET880Not specified in provided results[2][6]
Raf-1Not specified in provided resultsPotent inhibitor[1]
PDGFR-βNot specified in provided resultsPotent inhibitor[1]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources and should be interpreted with this in mind.

Preclinical Efficacy: Cellular and In Vivo Models

The anti-leukemic activity of FLT3 inhibitors is typically evaluated in a series of preclinical models, starting with cell-based assays and progressing to in vivo animal models.

Cellular Assays

Cellular assays are fundamental to determining the on-target efficacy of an inhibitor in a biological context. Key assays include:

  • Cell Viability/Proliferation Assays: These assays measure the ability of an inhibitor to suppress the growth of leukemia cell lines that are dependent on FLT3 signaling. Commonly used cell lines include MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD).[7][8] this compound has demonstrated potent inhibition of cellular proliferation in FLT3-ITD and D835Y expressing Ba/F3 cells with an IC50 of less than 5 nM.[2] Sorafenib also shows high potency against FLT3-ITD-positive AML cells, with an IC50 of 10 nM.[1]

  • FLT3 Phosphorylation Assays: To confirm that the observed anti-proliferative effects are due to the inhibition of FLT3, assays that measure the phosphorylation status of the receptor are employed. A reduction in FLT3 autophosphorylation upon treatment with the inhibitor is a direct indicator of target engagement.[9]

In Vivo Models

Animal models, typically xenografts of human AML cell lines in immunodeficient mice, are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate.

Sorafenib has been shown to decrease the leukemia burden and prolong the survival of mice in a xenograft model of FLT3-ITD mutant leukemia.[1] In a study, the median survival of sorafenib-treated mice was 36.5 days compared to 16 days for the vehicle-treated group.[1] this compound has also demonstrated significant antileukemic activity in an in vivo model of FLT3-ITD positive leukemia.[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the key assays used to evaluate FLT3 inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis recombinant_flt3 Recombinant FLT3 Kinase incubation Incubate at 30°C for 30-60 min recombinant_flt3->incubation substrate Peptide Substrate substrate->incubation atp ATP (radiolabeled or cold) atp->incubation inhibitor Test Inhibitor (this compound or Sorafenib) inhibitor->incubation detection Quantify Substrate Phosphorylation incubation->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for a biochemical FLT3 kinase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant FLT3 kinase, a specific peptide substrate, and varying concentrations of the test inhibitor (this compound or sorafenib).

  • Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Capture the phosphorylated substrate on a filter membrane and quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, detection methods such as fluorescence polarization or luminescence can be used.[10]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation (MTT) Assay

This assay assesses the cytotoxic and cytostatic effects of the inhibitors on AML cell lines.

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 MTT Addition & Incubation cluster_4 Solubilization & Readout cluster_5 Data Analysis seed_cells Seed MV4-11 or MOLM-13 cells in 96-well plates treatment Add serial dilutions of this compound or Sorafenib seed_cells->treatment incubation Incubate for 72 hours at 37°C, 5% CO2 treatment->incubation mtt_addition Add MTT solution and incubate for 4 hours incubation->mtt_addition solubilization Add solubilization buffer and measure absorbance at 570 nm mtt_addition->solubilization analysis Calculate IC50 for cell viability solubilization->analysis

Caption: Workflow for a cellular proliferation (MTT) assay.

Protocol:

  • Cell Seeding: Plate AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.[7]

  • Compound Addition: Add serial dilutions of this compound or sorafenib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Resistance Mechanisms: A Key Differentiator

A critical challenge in targeted therapy is the emergence of drug resistance. The mechanisms of resistance to FLT3 inhibitors can be "on-target" (involving secondary mutations in the FLT3 gene) or "off-target" (activation of bypass signaling pathways).

The type of FLT3 inhibitor can influence the pattern of resistance mutations. For instance, resistance to Type II inhibitors like sorafenib often involves the emergence of TKD mutations (e.g., D835Y) that lock the kinase in the active "DFG-in" conformation, to which these inhibitors cannot bind effectively.[1] In contrast, resistance to Type I inhibitors may involve different mutations within the kinase domain.

The ability of this compound to potently inhibit cells with the D835Y mutation suggests it may be effective against some sorafenib-resistant clones.[2][3]

Clinical Landscape

Sorafenib, while not approved specifically for AML, has been investigated in numerous clinical trials for FLT3-ITD positive AML, both as a single agent and in combination with chemotherapy. It has shown clinical activity, particularly in the maintenance setting after allogeneic stem cell transplantation. The clinical development of this compound is less extensively documented in the provided search results.

Conclusion

Both this compound and sorafenib are potent inhibitors of FLT3, a key driver of a significant subset of AML. Their distinct mechanisms of action and kinase inhibition profiles offer different advantages and potential liabilities.

  • Sorafenib is a well-characterized multi-kinase inhibitor with proven clinical activity in FLT3-ITD positive AML. Its broader kinase profile may contribute to its efficacy but also to potential off-target toxicities. Its classification as a Type II inhibitor makes it susceptible to resistance via TKD mutations.

  • This compound appears to be a potent inhibitor of both FLT3-ITD and certain TKD mutations, suggesting it may overcome some forms of resistance to Type II inhibitors. Its kinase selectivity profile indicates a more targeted approach compared to sorafenib.

The choice of inhibitor for further preclinical or clinical investigation will depend on the specific research question. For studies focused on overcoming resistance to Type II FLT3 inhibitors, this compound presents a compelling option. For combination studies leveraging the multi-kinase activity of an inhibitor, sorafenib remains a relevant tool. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the ongoing effort to develop more effective therapies for AML.

References

The Evolution of RET Inhibition: A Comparative Guide to AST-487 and Modern Selective Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the RET Proto-Oncogene in Cancer

The Rearranged during Transfection (RET) proto-oncogene is a critical regulator of cell growth, differentiation, and survival.[1] It encodes a receptor tyrosine kinase that, upon aberrant activation, becomes a potent oncogenic driver in a variety of malignancies.[2][3] This activation can occur through two primary mechanisms: activating point mutations, which are characteristic of medullary thyroid cancer (MTC), or chromosomal rearrangements that create gene fusions, commonly found in non-small cell lung cancer (NSCLC) and papillary thyroid cancer.[4][5] These alterations lead to ligand-independent dimerization and constitutive activation of downstream signaling pathways, fueling tumor growth and proliferation.[6] Consequently, the RET kinase has emerged as a crucial therapeutic target for a new generation of precision medicines.

This guide provides a comparative analysis of RET inhibitor efficacy, examining the preclinical profile of AST-487, an early-generation multi-kinase inhibitor, in the context of the current FDA-approved, highly selective RET inhibitors: selpercatinib and pralsetinib.

The RET Signaling Pathway

The RET receptor tyrosine kinase, once activated by its ligand/co-receptor complex, dimerizes and autophosphorylates key tyrosine residues. This phosphorylation creates docking sites for various intracellular signaling proteins, activating downstream cascades crucial for cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways. Oncogenic RET fusions or mutations lead to this process becoming ligand-independent and constitutively active.

RET_Signaling cluster_membrane Plasma Membrane cluster_downstream RET_inactive RET Monomer RET_active Active RET Dimer (Phosphorylated) RET_inactive->RET_active Dimerization & Autophosphorylation RAS RAS/RAF/MEK/ERK Pathway RET_active->RAS PI3K PI3K/AKT/mTOR Pathway RET_active->PI3K Outcome Cell Proliferation, Survival, Differentiation RAS->Outcome PI3K->Outcome Ligand Ligand (e.g., GDNF) Ligand->RET_inactive Binds Inhibitor Selective RET Inhibitor (Selpercatinib, Pralsetinib) Inhibitor->RET_active Inhibits

Caption: The RET signaling pathway and point of inhibition.

A Spectrum of Inhibition: From Multi-Kinase to High Selectivity

The initial approach to targeting RET-driven cancers involved multi-kinase inhibitors (MKIs) like cabozantinib and vandetanib.[7][8] While these drugs possess anti-RET activity, they also inhibit other kinases, such as VEGFR (KDR) and MET.[3] This lack of specificity leads to significant off-target toxicities, including hypertension, diarrhea, and rash, which often require dose reductions and can limit clinical efficacy.[3][9]

This therapeutic gap spurred the development of a new generation of drugs designed specifically to inhibit RET with high potency and selectivity, minimizing off-target effects and improving the therapeutic window.[4][10]

Profile of an Early-Generation Multi-Kinase RET Inhibitor: this compound

This compound (also known as NVP-AST487) is a N,N'-diphenyl urea compound identified as a RET kinase inhibitor.[11] Preclinical studies have shown that it inhibits RET autophosphorylation and the activation of its downstream effectors.[11] However, its potency and selectivity profile are characteristic of earlier-generation MKIs.

Biochemical assays determined the IC50 of this compound against RET kinase to be 880 nM.[11][12] Further kinase profiling revealed that this compound also inhibits several other kinases with similar or greater potency, including c-Abl (IC50=20 nM), KDR (IC50=170 nM), c-Kit (IC50=500 nM), and Flt-3 (IC50=520 nM).[12] This promiscuous inhibition profile suggests a high potential for off-target effects, similar to other MKIs used in the past for RET-driven cancers. Despite this, this compound has demonstrated the ability to potently inhibit the growth of human thyroid cancer cell lines that have activating RET mutations.[11][12]

The Modern Standard of Care: Selpercatinib and Pralsetinib

Selpercatinib (Retevmo®) and pralsetinib (Gavreto®) are the first highly selective RET inhibitors to receive FDA approval.[13][14][15] They were specifically designed to target RET with high potency, including various fusion partners and mutations, while avoiding significant inhibition of other kinases like KDR that are associated with toxicity.[10] This enhanced selectivity translates into a more manageable safety profile and allows for more sustained and potent target inhibition in patients.[7][9]

Comparative Efficacy Analysis

The clinical superiority of selective RET inhibitors over previous treatments is evident in their preclinical potency and, most importantly, their clinical trial outcomes. While direct clinical comparative data for this compound is unavailable, a comparison of its preclinical biochemical potency against that of selpercatinib and pralsetinib, alongside the clinical performance of the selective inhibitors, provides a clear picture of the therapeutic advancement.

Table 1: Preclinical Potency and Selectivity of RET Inhibitors
InhibitorTarget KinaseIC50 (nM)Key Off-Targets (IC50 < 1 µM)
This compound RET880[12]c-Abl (20), KDR (170), c-Kit (500), Flt-3 (520), Flt-4 (790)[12]
Selpercatinib RET<10 (Typical)Minimal; high selectivity over KDR/VEGFR2
Pralsetinib RET<10 (Typical)Minimal; high selectivity over KDR/VEGFR2

Note: IC50 values for selpercatinib and pralsetinib are generally reported in the low single-digit nanomolar range across various RET alterations; specific values vary by assay and RET variant.

Clinical Performance in RET Fusion-Positive NSCLC

The efficacy of selpercatinib and pralsetinib was established in the pivotal LIBRETTO-001 and ARROW clinical trials, respectively.[14] These trials demonstrated high and durable response rates in patients with RET fusion-positive NSCLC, both in treatment-naïve patients and those who had received prior systemic therapies.[14][16]

Table 2: Clinical Efficacy in Previously Treated RET Fusion-Positive NSCLC
InhibitorClinical TrialObjective Response Rate (ORR)Median Duration of Response (DoR) (months)Median Progression-Free Survival (PFS) (months)
Selpercatinib LIBRETTO-00164%17.516.5[16]
Pralsetinib ARROW57%Not Reached17.1[16]
Multi-Kinase Inhibitors (e.g., Cabozantinib, Vandetanib) Various~28-53%~5-9~4.5-5.5

Data for MKIs are aggregated from various studies and presented for historical context; direct comparisons are challenging due to different trial designs.

A matching-adjusted indirect comparison of data from the LIBRETTO-001 and ARROW trials suggested similar outcomes for selpercatinib and pralsetinib, though a statistically significant prolongation in PFS was observed for selpercatinib (22.1 vs 13.3 months) with fewer grade ≥3 treatment-related adverse events.[17][18]

Clinical Performance in RET-Mutant Medullary Thyroid Cancer (MTC)

Selective inhibitors have also transformed the treatment landscape for RET-mutant MTC, showing remarkable efficacy in patients previously treated with MKIs like cabozantinib and vandetanib.

Table 3: Clinical Efficacy in Previously Treated RET-Mutant MTC
InhibitorClinical TrialObjective Response Rate (ORR)
Selpercatinib LIBRETTO-00169%[15][19]
Pralsetinib ARROW60%[19]

The 69% response rate for selpercatinib in patients who had already progressed on prior MKIs underscores the profound benefit of potent and specific RET targeting.[15]

Overcoming Resistance: The Next Generation

Despite the success of selpercatinib and pralsetinib, acquired resistance can emerge, often through new mutations in the RET kinase domain, such as solvent front mutations (e.g., G810R/S) or gatekeeper mutations (V804M/L).[6][20] This has prompted the development of next-generation RET inhibitors, such as LOX-18228 and TPX-0046, which are designed to be active against these known resistance mechanisms.[20][21]

Methodologies for Evaluating RET Inhibitor Efficacy

A multi-step, self-validating workflow is essential for characterizing the efficacy and selectivity of a novel RET inhibitor. The process moves from a purified, non-cellular environment to complex biological systems.

Experimental_Workflow cluster_1 Determine IC50 & Selectivity cluster_2 Assess Anti-Proliferative Effect cluster_3 Evaluate Anti-Tumor Activity step1 Step 1: In Vitro Biochemical Kinase Assay step2 Step 2: Cell-Based Proliferation Assays step1->step2 Validates Potency in Cellular Context s1_detail • Recombinant RET Kinase • ATP & Substrate Peptide • Measure Phosphorylation • Kinase Selectivity Panel step3 Step 3: In Vivo Xenograft Tumor Models step2->step3 Confirms Efficacy in a Living System s2_detail • RET-dependent cancer cell lines (e.g., TT cells for MTC) • Treat with inhibitor • Measure cell viability (e.g., CellTiter-Glo) step4 Step 4: Clinical Trials step3->step4 Provides Preclinical Rationale for Human Studies s3_detail • Implant RET-driven tumor cells into immunocompromised mice • Administer inhibitor orally • Measure tumor volume over time

References

A Researcher's Guide to Cross-Resistance Between Dovitinib (AST-487) and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-resistance profiles between Dovitinib (also known as NVP-AST487 or AST-487) and other tyrosine kinase inhibitors (TKIs). As researchers and drug developers, understanding the nuances of how resistance to one TKI impacts sensitivity to another is critical for designing next-generation inhibitors and optimizing sequential treatment strategies. This document synthesizes preclinical data to illuminate these patterns, focusing on the key targets of Dovitinib: FGFR, FLT3, and RET kinases.

Introduction to Dovitinib (this compound) and TKI Resistance

Dovitinib is a potent, orally available multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1-3), Vascular Endothelial Growth Factor Receptors (VEGFR1-3), FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3][4] It also demonstrates significant activity against the RET proto-oncogene.[5][6][7]

The clinical efficacy of TKIs is often limited by the development of acquired resistance. This can occur through two primary mechanisms:

  • On-Target Resistance: Involves genetic alterations in the target kinase itself, such as point mutations in the ATP-binding pocket that sterically hinder drug binding (e.g., "gatekeeper" mutations) or mutations that stabilize the active conformation of the kinase, reducing inhibitor affinity.[8][9]

  • Off-Target Resistance: Involves the activation of alternative or "bypass" signaling pathways that circumvent the inhibited kinase, providing the cell with redundant survival signals.[5][10][11]

Cross-resistance occurs when resistance developed against one drug confers resistance to other, often structurally related, drugs.[12] Conversely, understanding a lack of cross-resistance can reveal opportunities for effective sequential therapies. This guide will dissect these patterns for Dovitinib.

Cross-Resistance Profiles by Kinase Target

The FGFR Axis: Confronting Gatekeeper and Conformational Resistance

Dovitinib's activity against FGFRs is one of its defining features.[13] Resistance studies, frequently using Ba/F3 cellular models, have revealed that mutations in FGFR2 can confer resistance to Dovitinib by elevating the intrinsic kinase activity and stabilizing its active conformation.[14][15]

A critical mutation is at the gatekeeper residue (V565I in FGFR2) . This mutation provides a classic example of steric hindrance, conferring resistance to Dovitinib.[2][8] However, this does not translate to universal FGFR inhibitor resistance. Ponatinib, another TKI, effectively inhibits most Dovitinib-resistant FGFR2 mutants, with the notable exception of the V565I gatekeeper mutant.[14][15] This differential sensitivity suggests that Ponatinib primarily targets the active kinase conformation, a state that many Dovitinib-resistant mutants favor.[2]

Table 1: Comparative IC50 Values (nM) for Dovitinib-Resistant FGFR2 Mutants Data synthesized from preclinical Ba/F3 cell proliferation assays.[2][14][15]

FGFR2 MutantDovitinib (this compound)PonatinibPD173074Resistance Mechanism
Wild-TypeSensitiveSensitiveSensitive-
N550K Resistant SensitiveResistant Stabilizes Active Conformation
V565I (Gatekeeper) Resistant Resistant SensitiveSteric Hindrance
E566AResistant SensitiveResistant Stabilizes Active Conformation

This data underscores a crucial concept: the mechanism of resistance dictates the cross-resistance profile. Resistance driven by conformational shifts (e.g., N550K) can be overcome by an inhibitor that binds effectively to that conformation (Ponatinib), whereas steric hindrance at the gatekeeper residue presents a broader challenge.

The FLT3 Axis: Overcoming First-Generation TKI Resistance

Mutations in FLT3 are common drivers in Acute Myeloid Leukemia (AML).[16] Dovitinib (as NVP-AST487) has demonstrated high potency against both FLT3-ITD (internal tandem duplication) and activation loop mutants (e.g., D835Y).[17]

Significantly, Dovitinib can overcome resistance to the first-generation FLT3 inhibitor midostaurin (PKC412).[16][17] In preclinical models, cell lines engineered to be resistant to midostaurin remained sensitive to Dovitinib, highlighting a lack of cross-resistance and suggesting its potential as a second-line therapy.[17]

Mechanisms of resistance to newer FLT3 inhibitors like gilteritinib and quizartinib often involve:

  • On-Target Mutations: The gatekeeper mutation F691L confers broad resistance to many FLT3 inhibitors.[18][19] Other mutations in the kinase domain, such as at residue D835, can confer resistance to Type II inhibitors (like quizartinib) by locking the kinase in an active state.[19]

  • Bypass Pathways: Activation of the RAS/MAPK pathway is a frequent off-target mechanism of resistance to FLT3 inhibition.[10][20][21]

While direct comparative data is limited, Dovitinib's ability to overcome midostaurin resistance suggests it may have a distinct binding mode or inhibitory profile compared to other FLT3 TKIs. However, its vulnerability to bypass pathway activation would likely be similar to other agents targeting the same pathway.

The RET Axis: Navigating a Diverse Inhibitor Landscape

The treatment of RET-driven cancers (e.g., in thyroid and non-small-cell lung cancer) has evolved from multi-kinase inhibitors to highly selective agents. Resistance patterns have evolved in parallel.

  • Multi-Kinase Inhibitors (e.g., Vandetanib, Cabozantinib): Resistance is often driven by on-target mutations at the gatekeeper residue, V804 (V804L/M), which Dovitinib would also likely be susceptible to.[22][23][24]

  • Selective Inhibitors (e.g., Selpercatinib, Pralsetinib): These agents were designed to inhibit the V804 gatekeeper mutants.[24] Acquired resistance to these newer drugs frequently occurs via mutations at the solvent front (G810) or through off-target mechanisms like MET or KRAS amplification.[11][24][25]

Dovitinib has shown efficacy in RET-rearranged preclinical models, where it acts by inhibiting RET phosphorylation and downstream ERK signaling.[5] However, in these models, acquired resistance to Dovitinib was not caused by secondary RET mutations but rather by the activation of Src kinase as a bypass pathway.[5] This finding is critical, as it suggests that resistance to Dovitinib in a RET-driven context may be overcome by co-treatment with a Src inhibitor.

Experimental Guide to Assessing Cross-Resistance

To empirically determine cross-resistance profiles in the laboratory, a systematic approach is required. The following protocols provide a validated framework.

Protocol A: Generation of TKI-Resistant Cell Lines

This protocol uses a dose-escalation method to select for resistant cell populations.[26][27]

Causality: The gradual increase in drug concentration allows cells with pre-existing or newly acquired resistance mechanisms to survive and proliferate, mimicking the process of acquired resistance in a clinical setting.

  • Initial Seeding: Plate a cancer cell line known to be dependent on the target kinase (e.g., Ba/F3 cells engineered to express mutant FGFR2, or MOLM-14 cells with endogenous FLT3-ITD) at a density of 0.5 x 10⁶ cells/mL.

  • Starting Concentration: Treat the cells with the TKI of interest (e.g., Dovitinib) at a concentration equivalent to its IC20 (the concentration that inhibits 20% of growth).

  • Monitoring and Escalation: Monitor cell viability regularly (e.g., every 2-3 days using Trypan Blue exclusion). When the cell viability returns to >90% of an untreated control, subculture the cells and double the TKI concentration.

  • Iterative Selection: Repeat Step 3 for several months. The goal is to establish a stable cell line that can proliferate in a high concentration of the drug (e.g., >1 µM).

  • Validation: Confirm resistance by performing a cell viability assay (Protocol B) and comparing the IC50 of the resistant line to the parental line. A significant rightward shift in the dose-response curve indicates acquired resistance.

Protocol B: Cell Viability Assay for IC50 Determination

This assay quantifies the concentration of a drug required to inhibit cell growth by 50% (IC50).

Causality: This dose-response analysis is the gold standard for quantifying drug sensitivity. By testing a panel of different TKIs against a resistant cell line, one can directly measure the extent of cross-resistance.

  • Cell Seeding: Seed the parental and resistant cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere or stabilize overnight.

  • Drug Preparation: Prepare serial dilutions (typically 1:3 or 1:5) of Dovitinib and other TKIs to be tested in culture medium. A typical range might span from 1 nM to 10 µM.

  • Treatment: Add the diluted drugs to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the normalized viability versus the log of the drug concentration and fit the data to a four-parameter non-linear regression curve to calculate the IC50 value.

Protocol C: Immunoblotting for Pathway Analysis

This technique (Western Blotting) is used to detect changes in protein expression and phosphorylation, revealing the status of signaling pathways.

Causality: If a cell is resistant to a TKI but the target kinase remains phosphorylated, it suggests an on-target resistance mechanism (mutant kinase). If the target is dephosphorylated but downstream effectors (like p-ERK or p-AKT) remain active, it strongly points to the activation of a bypass pathway.

  • Cell Lysis: Treat parental and resistant cells with the TKI for a short period (e.g., 2-4 hours) to observe acute signaling changes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against the target of interest (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-Src, and anti-GAPDH as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: Compare the levels of phosphorylated proteins between parental and resistant cells, with and without drug treatment.

Visual Summaries and Workflows

Signaling and Resistance Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 TKI Inhibition & Resistance FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 Phosphorylates RAS RAS/MAPK Pathway FRS2->RAS PI3K PI3K/AKT Pathway FRS2->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Dovitinib Dovitinib (this compound) Dovitinib->FGFR2 Inhibits Ponatinib Ponatinib Ponatinib->FGFR2 Inhibits V565I V565I Gatekeeper Mutation V565I->Dovitinib Blocks Binding N550K N550K Active Conformation N550K->Dovitinib Reduces Affinity

Caption: FGFR2 signaling pathway, points of TKI inhibition, and key resistance mutations.

Experimental Workflow

G start Start: TKI-Sensitive Parental Cell Line dose_escalation Protocol A: Long-term Dose Escalation with Dovitinib start->dose_escalation resistant_line Generate Dovitinib-Resistant (Dov-R) Cell Line dose_escalation->resistant_line ic50_panel Protocol B: IC50 Determination with TKI Panel (Dovitinib, TKI-A, TKI-B...) resistant_line->ic50_panel pathway_analysis Protocol C: Immunoblotting for Target & Bypass Pathway Activity resistant_line->pathway_analysis data_analysis Data Analysis: Compare IC50s & Signaling between Parental and Dov-R cells ic50_panel->data_analysis pathway_analysis->data_analysis conclusion Conclusion: Determine Cross-Resistance Profile data_analysis->conclusion

Caption: Workflow for experimental determination of TKI cross-resistance.

Conclusion and Future Directions

The cross-resistance profile of Dovitinib (this compound) is highly dependent on its target kinase and the specific molecular mechanism of resistance.

  • Against FGFR , resistance to Dovitinib via conformational changes can be overcome by other TKIs like ponatinib, while gatekeeper mutations present a more significant challenge.

  • Against FLT3 , Dovitinib shows promise in overcoming resistance to earlier-generation inhibitors, suggesting a role in sequential therapy.

  • Against RET , resistance to Dovitinib may be driven by off-target bypass signaling (e.g., Src activation), pointing towards combination strategies as a way to restore sensitivity.

For researchers in the field, these findings emphasize that a simple "resistant" or "sensitive" label is insufficient. A mechanistic understanding, derived from the experimental workflows detailed here, is paramount. Future work should focus on prospectively evaluating these cross-resistance patterns in patient-derived models to better predict clinical outcomes and guide the rational design of next-generation therapeutic strategies.

References

Synergistic Strategies to Enhance the Efficacy of AST-487: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synergistic potential of AST-487, a potent multi-kinase inhibitor, when used in combination with other therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document explores the mechanistic rationale for combination therapies, presents supporting experimental data, and offers detailed protocols for evaluating synergistic interactions. Our objective is to furnish a comprehensive resource that not only compares this compound's performance with alternative approaches but also illuminates the path toward more effective cancer therapies.

Introduction to this compound: A Multi-Kinase Inhibitor with Strategic Targets

This compound, also known as NVP-AST487, is a small molecule inhibitor with potent activity against several receptor tyrosine kinases (RTKs) that are critical drivers of oncogenesis. Its primary targets are the Rearranged during transfection (RET) proto-oncogene and Fms-like tyrosine kinase 3 (FLT3) .[1][2][3] Aberrant activation of these kinases through mutations or gene rearrangements is a known factor in the progression of various malignancies, including thyroid cancer, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[4][5]

While monotherapy with targeted agents like this compound can be effective, the development of drug resistance is a significant clinical challenge.[6] This has spurred the investigation of combination therapies aimed at enhancing initial treatment efficacy, preventing or delaying the onset of resistance, and overcoming established resistance mechanisms. This guide delves into the synergistic potential of this compound by examining its molecular targets, the pathways they regulate, and the logical combination strategies that arise from this understanding.

This compound: Mechanism of Action and Kinase Inhibitory Profile

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target RTKs and preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in cancer cells dependent on these kinases.[1][7]

The inhibitory activity of this compound is not limited to RET and FLT3. It also demonstrates activity against other kinases at sub-micromolar concentrations, which may contribute to its overall therapeutic effect and influence the choice of combination partners.

Target KinaseIC50 / KiBiological Significance in CancerReference
RET IC50: 880 nMDriver of thyroid and lung cancers through fusions and mutations.[2]
FLT3 Ki: 120 nMActivating mutations are common in AML and are a poor prognostic indicator.[2]
KDR (VEGFR2) IC50: 170 nMKey mediator of angiogenesis, the formation of new blood vessels that supply tumors.[2]
c-Kit IC50: 500 nMInvolved in the pathogenesis of gastrointestinal stromal tumors (GIST) and some leukemias.[2]
c-Abl IC50: 20 nMA key component of the BCR-Abl fusion protein in chronic myeloid leukemia (CML).[2]

The Rationale for Synergistic Combinations with this compound

The exploration of synergistic drug combinations is grounded in a deep understanding of the underlying cancer biology. For this compound, the most compelling rationales for combination therapy stem from the need to overcome resistance and to more comprehensively shut down oncogenic signaling.

Overcoming Acquired Resistance to RET Inhibition

A primary driver for investigating combination therapies is the emergence of resistance to RET inhibitors. Resistance mechanisms can be broadly categorized as "on-target" (secondary mutations in the RET kinase domain) or "off-target" (activation of bypass signaling pathways).[8][9]

Off-target resistance, which is more common, involves the activation of alternative signaling pathways that render the cancer cell independent of RET signaling for its growth and survival.[8][10] This provides a strong rationale for combining this compound with inhibitors of these bypass pathways.

  • MET Amplification: Amplification of the MET proto-oncogene is a frequently observed mechanism of resistance to RET inhibitors.[8][10] This leads to the activation of MET-driven signaling, which can compensate for the inhibition of RET. Therefore, a logical synergistic strategy is to co-administer this compound with a MET inhibitor. The successful combination of the RET inhibitor selpercatinib with the MET inhibitor crizotinib in overcoming resistance in NSCLC provides a clinical precedent for this approach.[11]

  • KRAS Amplification/Mutation: Activation of the RAS/RAF/MEK pathway through KRAS amplification or mutation is another identified bypass mechanism.[8][9] This suggests that combining this compound with inhibitors of this pathway, such as MEK inhibitors (e.g., trametinib), could be a synergistic approach to prevent or treat resistance.

Vertical and Parallel Inhibition of Oncogenic Signaling

The signaling pathways downstream of RET are complex and interconnected, primarily involving the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[4][12] These pathways regulate critical cellular processes such as proliferation, survival, and differentiation.[5]

  • Vertical Inhibition: This strategy involves targeting the same pathway at different points. For instance, combining this compound (which inhibits the upstream receptor, RET) with a MEK inhibitor (which acts further downstream) can lead to a more profound and durable suppression of the RAS/RAF/MEK/ERK pathway.

  • Parallel Inhibition: This approach involves the simultaneous inhibition of two or more critical signaling pathways. Since RET can activate both the RAS/RAF/MEK/ERK and PI3K/AKT pathways, combining this compound with a PI3K or AKT inhibitor could be a powerful synergistic strategy.

RET_Signaling_and_Combination_Strategy cluster_RAS_pathway RAS/RAF/MEK/ERK Pathway cluster_PI3K_pathway PI3K/AKT Pathway cluster_bypass Bypass Resistance Ligand Ligand (e.g., GDNF) RET RET Ligand->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K AST487 This compound AST487->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEKi MEK Inhibitor MEKi->MEK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKTi AKT Inhibitor AKTi->AKT AKT->Proliferation MET MET MET->RAS METi MET Inhibitor METi->MET

Caption: RET signaling pathways and points of therapeutic intervention.

Experimental Evidence of Synergistic Effects

While direct clinical data on this compound in combination therapies is emerging, preclinical studies provide strong evidence of its synergistic potential.

This compound in FLT3-Mutated Acute Myeloid Leukemia (AML)

A key study investigated the antileukemic effects of this compound in AML models expressing mutant FLT3.[1][3] The researchers evaluated the combination of this compound with standard-of-care chemotherapeutic agents and another FLT3 inhibitor.

The results demonstrated that the combination of this compound with cytarabine (Ara-C), doxorubicin, or the FLT3 inhibitor PKC412 resulted in additive to synergistic effects in inhibiting the proliferation of FLT3-ITD-expressing cells.[1] This suggests that this compound could be a valuable component of combination regimens for AML, potentially enhancing the efficacy of existing treatments.

CombinationCell LineEffectReference
This compound + Ara-CFLT3-ITD-Ba/F3Additive to Synergistic[1]
This compound + DoxorubicinFLT3-ITD-Ba/F3Additive to Synergistic[1]
This compound + PKC412FLT3-ITD-Ba/F3Additive to Synergistic[1]

Experimental Protocol: Assessing Synergy Using the Chou-Talalay Method

To quantitatively assess the synergistic potential of this compound with another inhibitor, the Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted approach. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Synergy_Experiment_Workflow Start Start: Select Cell Line and Inhibitors Step1 Step 1: Determine IC50 of each drug individually Start->Step1 Step2 Step 2: Design Combination Matrix (Constant ratio or non-constant ratio) Step1->Step2 Step3 Step 3: Cell Seeding and Treatment (96-well plates) Step2->Step3 Step4 Step 4: Incubate for 72 hours Step3->Step4 Step5 Step 5: Assess Cell Viability (e.g., CellTiter-Glo) Step4->Step5 Step6 Step 6: Data Analysis (Calculate Fraction Affected, Fa) Step5->Step6 Step7 Step 7: Calculate Combination Index (CI) using CalcuSyn or similar software Step6->Step7 End End: Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) Step7->End

Caption: Workflow for a synergy assessment experiment.

Step-by-Step Protocol:
  • Cell Culture: Culture the selected cancer cell line (e.g., a RET-fusion positive NSCLC line or an FLT3-mutated AML line) in the recommended medium and conditions.

  • Single-Agent IC50 Determination:

    • Seed cells in 96-well plates at a predetermined density.

    • Treat the cells with a serial dilution of this compound and the other inhibitor in separate wells.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate the IC50 value for each drug using non-linear regression analysis.

  • Combination Treatment:

    • Based on the individual IC50 values, design a combination matrix. A common approach is to use a constant ratio of the two drugs, with concentrations centered around their respective IC50 values.

    • Seed cells in 96-well plates.

    • Treat the cells with the single agents and their combinations at the predetermined concentrations.

    • Incubate for 72 hours.

    • Measure cell viability.

  • Data Analysis:

    • For each drug concentration and combination, calculate the Fraction affected (Fa), which is 1 - (viability of treated cells / viability of control cells).

    • Input the Fa values and corresponding drug concentrations into a software program like CalcuSyn or CompuSyn to calculate the Combination Index (CI).

    • Generate a Fa-CI plot (Chou-Talalay plot) to visualize the interaction over a range of effect levels.

Conclusion and Future Directions

The preclinical data and strong mechanistic rationale support the continued investigation of this compound in combination with other targeted therapies and standard chemotherapeutic agents. The most promising strategies appear to be those that target known mechanisms of resistance to RET inhibitors, such as MET amplification, and those that employ vertical or parallel inhibition of key oncogenic signaling pathways.

Future research should focus on:

  • In vivo validation: Testing the most promising synergistic combinations identified in vitro in relevant animal models of cancer.

  • Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to benefit from specific combination therapies.

  • Clinical trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound-based combination therapies in patients.

By pursuing these avenues of research, the full therapeutic potential of this compound can be realized, offering new hope to patients with difficult-to-treat cancers.

References

In Vitro Validation of Ast-487 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precision of a kinase inhibitor is paramount. Ast-487 has emerged as a potent inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase whose aberrant activation is a known driver in various cancers.[1][2] However, the therapeutic window of any kinase inhibitor is defined by its selectivity. Off-target effects can lead to unforeseen toxicities and confound experimental results, making rigorous in vitro validation of specificity a critical step in preclinical development.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the in vitro specificity of this compound. We will compare its performance with other RET inhibitors, both multi-targeted and highly selective, and provide detailed experimental protocols to support these evaluations. Our approach is grounded in established methodologies that offer a multi-faceted view of inhibitor action, from direct target engagement to the modulation of downstream signaling pathways.

The Kinase Inhibition Landscape of this compound and Comparators

This compound demonstrates potent inhibition of RET, but also interacts with other kinases, including FLT3, KDR, c-Kit, and c-Abl.[1] This profile necessitates a careful comparison with other agents targeting the RET pathway. For this guide, we will consider two multi-kinase inhibitors, Vandetanib and Cabozantinib , and two highly selective RET inhibitors, Selpercatinib and Pralsetinib , as benchmarks for specificity.

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of these inhibitors against a panel of selected kinases. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence direct comparability.[5]

Kinase TargetThis compound IC50 (nM)Vandetanib IC50 (nM)Cabozantinib IC50 (nM)Selpercatinib IC50 (nM)Pralsetinib IC50 (nM)
RET 880[6]130[7]5.2[8]~0.92-67.8Highly Potent & Selective
FLT3520[6]1100-3600[9]11.3[6]>1000>1000
KDR (VEGFR2)170[6]40[9]0.035[6][8]~0.92-67.8>1000
c-Kit500[6]>10000[9]4.6[6]>1000>1000
c-Abl20[6]-->1000>1000
EGFR-500[7][9]->1000>1000
MET--1.3[6][8]>1000>1000
AXL--7[6]>1000>1000
TIE2-1100-3600[9]14.3[6]>1000>1000

Experimental Validation of this compound Specificity

To empirically validate the specificity of this compound, a combination of cellular assays is recommended. Here, we detail two key experimental approaches: the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in a cellular context, and Western blotting to assess the impact on downstream signaling pathways. For these experiments, the human lung adenocarcinoma cell line LC-2/ad , which harbors a CCDC6-RET fusion protein, serves as an excellent model system.[10]

Signaling Pathway and Experimental Rationale

The RET signaling cascade is a critical pathway for cell proliferation and survival. Its inhibition is expected to have measurable downstream effects. The following diagram illustrates the RET signaling pathway and the rationale behind the chosen experimental methods.

RET_Signaling_and_Validation_Workflow cluster_0 RET Signaling Pathway cluster_1 Experimental Validation RET RET Receptor Tyrosine Kinase pRET Phospho-RET (pY905) RET->pRET Autophosphorylation RAS RAS pRET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK Phospho-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Ast487 This compound Ast487->RET Target Engagement Ast487->pRET Inhibition Ast487->pERK Downstream Inhibition CETSA Cellular Thermal Shift Assay (CETSA) CETSA->RET Measures direct binding WesternBlot Western Blot WesternBlot->pRET Measures target phosphorylation WesternBlot->pERK Measures downstream signaling

Caption: RET signaling pathway and experimental validation workflow.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[11]

Objective: To determine if this compound directly binds to and stabilizes the RET protein in LC-2/ad cells.

Materials:

  • LC-2/ad cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and comparator inhibitors (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: anti-RET

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Culture and Treatment:

    • Seed LC-2/ad cells in sufficient quantity for the experiment.

    • Treat cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Heat Treatment:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[12][13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatants containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-RET antibody to detect the amount of soluble RET protein at each temperature.

Expected Results: In the presence of this compound, the RET protein is expected to be more resistant to thermal denaturation, resulting in a higher amount of soluble RET at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates direct target engagement. Comparing the magnitude of the shift induced by this compound with that of more and less selective inhibitors can provide insights into its binding affinity and specificity in a cellular context.

Experimental Protocol 2: Western Blotting for Downstream Signaling

This protocol assesses the functional consequence of RET inhibition by measuring the phosphorylation status of RET itself and a key downstream effector, ERK.

Objective: To quantify the inhibition of RET autophosphorylation and downstream ERK phosphorylation in LC-2/ad cells treated with this compound and comparator inhibitors.

Materials:

  • LC-2/ad cells

  • Complete culture medium

  • This compound and comparator inhibitors (at various concentrations)

  • Lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed LC-2/ad cells and grow to 70-80% confluency.

    • Treat the cells with a dose-response range of this compound and comparator inhibitors for a specified duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for phospho- and total proteins.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Expected Results: A specific RET inhibitor like this compound should demonstrate a dose-dependent decrease in the phosphorylation of RET at tyrosine 905 and a corresponding decrease in the phosphorylation of ERK.[14] By comparing the IC50 values for the inhibition of p-RET and p-ERK with those of the comparator inhibitors, one can quantitatively assess the on-target potency and cellular efficacy of this compound. A highly selective inhibitor will show potent inhibition of p-RET and p-ERK with minimal effects on other signaling pathways at similar concentrations.

Data Presentation and Interpretation

The quantitative data from the kinase inhibition assays and the Western blot experiments should be summarized in clear, structured tables for easy comparison.

Table 2: Cellular IC50 Values for Inhibition of RET and ERK Phosphorylation in LC-2/ad Cells
Inhibitorp-RET (Y905) IC50 (nM)p-ERK (T202/Y204) IC50 (nM)
This compoundTo be determinedTo be determined
VandetanibTo be determinedTo be determined
CabozantinibTo be determinedTo be determined
SelpercatinibTo be determinedTo be determined
PralsetinibTo be determinedTo be determined

Interpretation: A smaller IC50 value for p-RET and p-ERK indicates higher potency. A close correlation between the p-RET and p-ERK IC50 values for this compound would suggest that its anti-proliferative effects in this cell line are primarily driven by the inhibition of the RET-ERK signaling axis. Comparing these values to those of the other inhibitors will provide a clear ranking of their cellular potency and on-target efficacy.

Conclusion

The in vitro validation of a kinase inhibitor's specificity is a cornerstone of its preclinical characterization. By employing a multi-pronged approach that includes biochemical profiling, direct target engagement assays like CETSA, and functional cellular assays such as Western blotting, researchers can build a comprehensive and robust understanding of this compound's mechanism of action and selectivity. The comparative data generated through these experiments are invaluable for making informed decisions about the continued development of this compound as a potential therapeutic agent. This guide provides the foundational knowledge and detailed protocols to empower researchers to conduct these critical validation studies with scientific rigor and confidence.

References

A Comparative Analysis of Ast-487 IC50 Values: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Ast-487 (also known as NVP-AST487) has garnered significant interest for its activity against key oncogenic drivers. This guide provides a comprehensive comparative analysis of the IC50 values of this compound, offering researchers, scientists, and drug development professionals a detailed examination of its potency and selectivity. By synthesizing publicly available experimental data, this document aims to facilitate informed decisions in the design and execution of preclinical research.

Introduction to this compound: A Multi-Kinase Inhibitor

This compound is a small molecule inhibitor that primarily targets the Rearranged during Transfection (RET) and Fms-like Tyrosine Kinase 3 (FLT3) receptor tyrosine kinases.[1][2] Dysregulation of these kinases through mutations or rearrangements is a known driver in various malignancies, including thyroid cancer and acute myeloid leukemia (AML).[1][3] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation cascade that leads to cell proliferation and survival.[1]

Comparative Analysis of Biochemical IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound against its primary and secondary kinase targets, alongside a comparison with other notable kinase inhibitors. It is crucial to note that IC50 values can vary between different experimental setups; therefore, this table serves as a comparative reference based on available data.

Kinase TargetThis compound IC50 (nM)Comparative InhibitorsComparative IC50 (nM)
RET 880[2]Vandetanib 100-200
Cabozantinib 5
Selpercatinib (LOXO-292) <10
Pralsetinib (BLU-667) <1
FLT3 520[2]Midostaurin (PKC412) 10
Quizartinib (AC220) <1
Gilteritinib (ASP2215) <1
KDR (VEGFR2) 170[2]Vandetanib 40
Cabozantinib 0.035
c-Kit 500[2]Midostaurin (PKC412) 100
Cabozantinib 4.6
c-Abl 20[2]Imatinib 25

Data Interpretation: The data indicates that while this compound is a potent inhibitor of several kinases, the newer generation of selective RET (Selpercatinib, Pralsetinib) and FLT3 (Quizartinib, Gilteritinib) inhibitors demonstrate significantly lower IC50 values, suggesting higher biochemical potency. The broader spectrum of activity of this compound, encompassing KDR and c-Kit, positions it as a multi-kinase inhibitor, which can be advantageous in certain therapeutic contexts but may also contribute to off-target effects.

Cellular Activity of this compound: Probing Functional Consequences

Biochemical assays provide a measure of direct enzyme inhibition, but cellular assays are essential to understand a compound's activity in a more physiologically relevant context. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those harboring activating mutations in its target kinases.

Cell LineCancer TypeKey Mutation(s)This compound IC50 (µM)
TT Medullary Thyroid CarcinomaRET (C634W)Potent Inhibition[4]
FLT3-ITD-Ba/F3 Murine pro-B cellsFLT3-ITD<0.005[1][2]
D835Y-Ba/F3 Murine pro-B cellsFLT3-D835Y<0.005[2]
Various Bladder Cancer Cell Lines Bladder Cancer-1.3 - 2.5[5]

The sub-micromolar to low micromolar IC50 values in these cell lines underscore the on-target activity of this compound and its potential as an anti-cancer agent. Notably, its high potency in FLT3-ITD expressing cells highlights its relevance for AML research.[1][2]

Understanding the Mechanism: RET and FLT3 Signaling Pathways

To appreciate the impact of this compound, it is essential to understand the signaling pathways it disrupts. Both RET and FLT3 are receptor tyrosine kinases that, upon activation, trigger downstream cascades promoting cell growth, survival, and proliferation.

RET Signaling Pathway

RET_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor GRB2 GRB2/SOS RET->GRB2 P PI3K PI3K RET->PI3K P PLCg PLCγ RET->PLCg P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Ast487 This compound Ast487->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K P RAS RAS FLT3->RAS P STAT5 STAT5 FLT3->STAT5 P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription Ast487 This compound Ast487->FLT3 Inhibits

Caption: Key downstream signaling pathways of FLT3 and their inhibition by this compound.

Experimental Methodologies for IC50 Determination

Accurate and reproducible IC50 determination is paramount in drug discovery. Below are detailed, step-by-step protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical IC50)

This protocol outlines a generic, luminescence-based assay to determine the biochemical IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow A 1. Compound Dilution Prepare serial dilutions of this compound in DMSO. C 3. Inhibitor Addition Add diluted this compound to reaction wells. A->C B 2. Kinase Reaction Setup Add kinase, substrate, and ATP to wells. B->C D 4. Incubation Incubate at room temperature to allow for enzymatic reaction. C->D E 5. Detection Add detection reagent (e.g., ADP-Glo) to measure kinase activity. D->E F 6. Data Analysis Measure luminescence and calculate IC50 values. E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to generate a range of concentrations.

  • Kinase Reaction Mixture: In a suitable assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), prepare a master mix containing the purified kinase enzyme and its specific substrate.

  • Assay Plate Setup: Dispense the kinase reaction mixture into the wells of a microplate (e.g., 384-well).

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase). Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP or the product formed. For luminescence-based assays like ADP-Glo™, add the detection reagent which converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Cellular IC50)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cellular IC50 of this compound.

Detailed Protocol:

  • Cell Seeding: Plate the desired cancer cell line in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.[6] Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

This compound is a valuable research tool for investigating signaling pathways driven by RET, FLT3, and other related kinases. Its multi-targeted nature provides a unique profile compared to the highly selective inhibitors that have recently entered clinical practice. While these newer agents demonstrate superior potency against their primary targets, the broader activity of this compound may offer advantages in overcoming certain resistance mechanisms or in treating cancers with complex kinase dependencies.

For researchers in the field, this comparative guide underscores the importance of selecting the appropriate inhibitor based on the specific research question. For studies focused on the specific roles of RET or FLT3, the use of highly selective inhibitors is recommended. However, for exploring the effects of broader kinase inhibition or for initial screening purposes, this compound remains a relevant and potent compound. Future studies directly comparing the cellular effects and resistance profiles of this compound with the newer generation of inhibitors will be crucial to fully delineate its therapeutic potential.

References

A Preclinical Head-to-Head Comparison: AST-487 as a Novel Alternative to Midostaurin for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Advanced FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and are associated with a poor prognosis.[2][3] The clinical significance of FLT3 mutations has established this receptor as a critical therapeutic target.

Midostaurin (PKC412), a multi-targeted kinase inhibitor, was a landmark approval for FLT3-mutated AML, demonstrating a survival benefit when combined with standard chemotherapy in the RATIFY trial.[4][5] However, as a broad-spectrum inhibitor, its activity is not confined to FLT3, which may contribute to off-target effects.[6][7] This has spurred the development of more selective and potent FLT3 inhibitors. This guide provides a detailed preclinical comparison of AST-487 (NVP-AST487), a novel and selective FLT3 inhibitor, with the established therapeutic, midostaurin.[8][9] We will delve into their mechanisms of action, comparative efficacy, and the experimental data that positions this compound as a compelling alternative.

Molecular Mechanism of Action: A Tale of Two Inhibitors

Both this compound and midostaurin are ATP-competitive inhibitors that target the kinase activity of FLT3.[8][9] However, their selectivity profiles and potency differ significantly.

Midostaurin (PKC412): The Multi-Kinase Inhibitor

Midostaurin is a staurosporine analog with a broad inhibitory profile against multiple kinases, including FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[1][6][7] Its therapeutic effect in FLT3-mutated AML is primarily attributed to the inhibition of the constitutively active FLT3 receptor, which blocks downstream signaling pathways crucial for leukemic cell survival and proliferation, such as the STAT5, RAS/MAPK, and PI3K/AKT pathways.[10]

This compound (NVP-AST487): A More Selective Approach

This compound is a novel, structurally distinct FLT3 inhibitor designed for greater selectivity.[8][9] While it also inhibits other kinases like RET, KDR, c-KIT, and c-ABL at sub-micromolar concentrations, it demonstrates remarkable potency against mutant FLT3.[8][9] This enhanced selectivity is hypothesized to minimize off-target effects and potentially offer a wider therapeutic window.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors FLT3 FLT3 Receptor P_FLT3 p-FLT3 (Constitutively Active) FLT3->P_FLT3 ITD Mutation Midostaurin Midostaurin (Multi-kinase) Midostaurin->P_FLT3 AST487 This compound (Selective FLT3) AST487->P_FLT3 STAT5 STAT5 P_FLT3->STAT5 RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K p_STAT5 p-STAT5 STAT5->p_STAT5 MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Survival p_STAT5->Proliferation MAPK->Proliferation AKT->Proliferation

FLT3 signaling and inhibitor action.

Comparative Experimental Data: A Head-to-Head Showdown

Direct comparative studies are essential for an objective assessment of two therapeutic agents. A key preclinical study directly compared the efficacy of this compound and midostaurin in various in vitro models of FLT3-mutated AML.[8][9]

In Vitro Potency: Inhibition of Cell Proliferation

The anti-proliferative activity of this compound and midostaurin was evaluated against Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be rendered IL-3 independent by the expression of an activating kinase like FLT3-ITD.

Cell LineFLT3 MutationInhibitorIC50 (µM)
Ba/F3-FLT3-ITDITDThis compound <0.005
Ba/F3-FLT3-ITDITDMidostaurin~0.01 - 0.05
Ba/F3-D835YTKDThis compound <0.005
Midostaurin-Resistant Ba/F3-FLT3-ITDITDThis compound ~0.01
Midostaurin-Resistant Ba/F3-FLT3-ITDITDMidostaurin>1.0
Data synthesized from Weisberg et al. (2008).[8][9]

These results demonstrate that this compound is significantly more potent than midostaurin in inhibiting the proliferation of FLT3-ITD expressing cells.[8][9] Notably, this compound retained potent activity against a midostaurin-resistant cell line, suggesting it may overcome certain mechanisms of acquired resistance.[8][9]

Inhibition of Downstream Signaling

To confirm that the anti-proliferative effects are mediated through the inhibition of FLT3 signaling, the phosphorylation status of FLT3 and its key downstream effector, STAT5, was assessed by Western blotting. Treatment with both this compound and midostaurin led to a dose-dependent decrease in the phosphorylation of both FLT3 and STAT5 in FLT3-ITD expressing cells.[10]

In Vivo Efficacy in a Murine AML Model

The in vivo anti-leukemic activity of this compound was evaluated in a murine bone marrow transplantation model, where mice were transplanted with bone marrow cells transduced with FLT3-ITD, leading to the development of a myeloproliferative disease.[11][12] In this model, oral administration of this compound resulted in a significant reduction in leukemic burden and prolonged the survival of the mice.[8][9] While a direct in vivo comparison with midostaurin was not detailed in the same study, the potent in vivo efficacy of this compound at well-tolerated doses underscores its potential as a therapeutic agent.[8][9]

Experimental Protocols: A Guide to Reproducible Research

The following are detailed protocols for the key experiments described in this guide, providing a framework for the preclinical evaluation of FLT3 inhibitors.

Protocol 1: Cell Proliferation Assay (Ba/F3-FLT3-ITD)

This assay measures the dose-dependent effect of an inhibitor on the proliferation of FLT3-ITD-driven cells.[13][14][15]

Cell_Proliferation_Assay start Start seed Seed Ba/F3-FLT3-ITD cells in 96-well plates start->seed add_inhibitor Add serial dilutions of this compound or Midostaurin seed->add_inhibitor incubate Incubate for 72 hours at 37°C, 5% CO2 add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Cell proliferation assay workflow.

Materials:

  • Ba/F3 cells stably expressing FLT3-ITD

  • RPMI-1640 medium with 10% FBS

  • 96-well cell culture plates

  • This compound and Midostaurin

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed Ba/F3-FLT3-ITD cells at a density of 5,000 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound and midostaurin in culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol allows for the visualization of the inhibition of FLT3 and its downstream signaling.[4][10][16]

Materials:

  • FLT3-ITD expressing AML cell line (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • This compound and Midostaurin

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed FLT3-ITD expressing cells in 6-well plates.

  • Treat cells with varying concentrations of this compound or midostaurin for 2-4 hours. Include a vehicle control.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

Discussion: The Future of FLT3 Inhibition

The preclinical data presented here strongly suggests that this compound is a highly potent and selective FLT3 inhibitor with significant anti-leukemic activity in models of FLT3-mutated AML.[8][9] Its superior potency compared to midostaurin, particularly against a midostaurin-resistant cell line, highlights its potential to address some of the limitations of first-generation FLT3 inhibitors.[8][9]

The greater selectivity of this compound for FLT3 may translate to a more favorable safety profile in a clinical setting, although this requires further investigation. The ability to overcome resistance is a critical attribute for any new targeted therapy, and the preclinical findings for this compound in this regard are particularly encouraging.

While midostaurin has paved the way for targeted therapy in FLT3-mutated AML, the development of next-generation inhibitors like this compound represents a logical and necessary evolution in the field. Further clinical evaluation of this compound is warranted to determine its full therapeutic potential as a monotherapy or in combination with other agents for the treatment of this aggressive leukemia.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of AST-487

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to unraveling complex cellular pathways, the lifecycle of a chemical reagent extends far beyond the final data point. The proper disposal of potent, targeted compounds like AST-487 is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed framework for the safe handling and disposal of this compound, grounding every recommendation in established safety protocols and the known characteristics of this potent multi-kinase inhibitor.

This compound, a member of the N,N'-diphenyl urea class, is a potent inhibitor of RET kinase, FLT3, c-Kit, and other kinases, making it a valuable tool in cancer research.[1][2][3] However, its biological activity necessitates a rigorous and informed approach to its disposal. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.[4] Therefore, all disposal procedures must be designed to minimize exposure and prevent environmental release.

The Hierarchy of Waste Management: A Principle-Based Approach

The disposal of any potent research compound should be governed by the principles of the hazardous waste management hierarchy. This framework prioritizes the most environmentally and occupationally safe methods.

cluster_0 This compound Waste Management Hierarchy A Source Reduction (Minimize Waste Generation) B Chemical Deactivation (If Validated) (Render Compound Inert) A->B If feasible & safe C Segregation & Collection (Contain as Hazardous Waste) A->C If deactivation is not an option B->C After deactivation D Disposal via EHS (Incineration or Other Approved Method) C->D Final disposal step

Caption: Waste management hierarchy for this compound.

Core Protocol: Segregation and Collection of this compound Waste

Absent a specifically validated chemical deactivation protocol, the primary and most critical disposal path for this compound is collection as hazardous chemical waste. This ensures that the potent compound is handled and destroyed by licensed professionals in a controlled environment.

Step 1: Designate a Waste Stream All waste streams contaminated with this compound must be designated as hazardous. This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any labware that has come into direct contact with this compound powder.

  • Liquid Waste: Unused or expired solutions of this compound (e.g., in DMSO), contaminated solvents, and all rinsate from cleaning contaminated glassware.[5]

  • "Sharps" Waste: Chemically contaminated needles, syringes, or blades must be segregated into a designated, puncture-resistant sharps container clearly labeled for chemical contamination.[5]

Step 2: Use Appropriate Waste Containers

  • Solids: Collect in a durable, sealable plastic bag or container. To prevent aerosolization of the powder, this bag should be placed within a secondary, rigid container.[6]

  • Liquids: Use a sturdy, leak-proof, and chemically resistant container, such as the original solvent bottle or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[6] Ensure the container is compatible with the solvent used (e.g., glass for many organic solvents, plastic for hydrofluoric acid if it were present).[6] Never overfill containers; fill to no more than the shoulder of the bottle.[6]

Step 3: Labeling and Storage

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7]

  • Complete Information: The label must include the full chemical name: "this compound" or its IUPAC name "1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea", along with the solvent and estimated concentrations of all constituents.[7][8]

  • Secure Storage: Keep waste containers sealed except when adding waste.[6] Store them in a designated Satellite Accumulation Area (SAA) within the lab, which should be under the control of the researchers generating the waste.[7] Use secondary containment, such as a plastic tub, for all liquid waste containers to mitigate spills.[6][7]

Step 4: Arrange for Pickup

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office. Do not allow waste to accumulate in large quantities.[6]

Deactivation: A Note of Caution

Deactivation, or rendering a compound inert, is the ideal method for handling potent pharmaceuticals before they enter the waste stream.[9] However, there is no publicly available, validated protocol for the chemical deactivation of this compound. The stability of the N,N'-diphenyl urea structure and its various functional groups means that degradation would likely require harsh conditions (e.g., strong acids/alkalis or oxidizing agents) which could themselves be hazardous.[4]

Hypothetical Deactivation Approaches (for discussion with EHS only):

  • Oxidation: Strong oxidizing agents like bleach are known to degrade some hazardous drugs, but they can be corrosive and their efficacy against this compound is unknown.[9]

  • Hydrolysis: Treatment with strong acid or base could potentially hydrolyze the urea linkage, but the reaction products may also be hazardous, and the required conditions are not established.

Crucially, do not attempt any chemical deactivation of this compound without a protocol that has been explicitly approved by your institution's EHS department. An incomplete reaction could generate unknown, potentially more hazardous byproducts.

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential to prevent exposure.

1. Personal Protective Equipment (PPE): Before handling this compound in any form, and especially during cleanup, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat.[4]

  • Respiratory Protection: For handling the powder outside of a chemical fume hood or for cleaning up a significant spill, a respirator may be necessary. Consult your EHS department.[4]

2. Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the area of the spill.

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a commercial spill pad).

  • Cleanup: Carefully sweep or wipe up the material, avoiding the creation of dust or aerosols. Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. A common three-step process for decontaminating surfaces after handling potent compounds involves:

    • Deactivation (if applicable): Applying an EHS-approved deactivating agent.

    • Decontamination: Wiping the surface with a cleaning agent to physically remove any remaining residue.

    • Cleaning: A final rinse with a standard laboratory cleaner or solvent (e.g., 70% ethanol or isopropanol) to remove any remaining cleaning agents.

All materials used in the cleanup process must be disposed of as hazardous waste.

Summary of Key Information for this compound Disposal

ParameterGuidelineSource
CAS Number 630124-46-8[1][10]
Chemical Class N,N'-diphenyl urea[1]
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant[4]
Primary Disposal Route Collection as hazardous chemical waste via EHS[6][7]
Solid Waste Collect in sealed, labeled, rigid containers[6]
Liquid Waste Collect in sealed, labeled, compatible containers with secondary containment[6][7]
Deactivation No validated public protocol exists. Consult EHS before attempting. N/A
Spill Cleanup Absorb, collect for hazardous disposal, and decontaminate the area[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize the guidance of your institution's Environmental Health & Safety department as the ultimate authority on hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ast-487

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Ast-487, a potent multi-kinase inhibitor. At our core, we believe that groundbreaking research and the safety of our scientists go hand-in-hand. This document is designed to be more than a checklist; it is a comprehensive resource built on a foundation of scientific integrity and practical, field-tested experience. Our goal is to empower you with the knowledge to not only use this compound effectively in your drug development endeavors but to do so with the utmost confidence in your safety protocols.

This compound is a powerful research tool, and with great power comes the need for meticulous care in its handling.[1][2][3] As a solid, powdered compound, the primary risks of exposure are through inhalation of airborne particles, skin contact, and accidental ingestion.[4][5] The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and it may cause respiratory irritation.[4] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended, it is imperative.

This guide will provide you with a detailed, step-by-step operational plan for the use of PPE when working with this compound, from initial receipt and preparation of solutions to the final disposal of waste. We will delve into the "why" behind each recommendation, ensuring you understand the causality that underpins these critical safety measures.

The Hierarchy of Controls: Your First Line of Defense

Before we detail the specifics of PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense. The most effective safety measures involve engineering controls and administrative controls.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. When handling powdered this compound, always work within a certified chemical fume hood, a glove box, or a powder containment hood.[6][7][8] These systems are designed to capture and vent airborne particles, significantly reducing the risk of inhalation.[6] The room where potent compounds are handled should be under negative pressure to prevent contaminants from escaping.[7]

  • Administrative Controls: These are the policies and procedures that dictate how work is to be done safely. This includes comprehensive training on the specific hazards of this compound, established protocols for weighing and reconstituting the compound, and clear emergency procedures for spills or accidental exposure.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering and administrative controls are foundational, the correct use of PPE provides a critical barrier against direct contact with this compound. The following table outlines the minimum PPE requirements for various tasks involving this compound.

TaskMinimum PPE RequirementRationale
Receiving and Unpacking Safety glasses, Nitrile glovesProtects against potential external contamination of the shipping container.
Weighing Powdered this compound Safety goggles, Double nitrile gloves (chemotherapy-rated), Disposable gown with knit cuffs, N95 or higher respiratorProvides maximum protection against inhalation of fine particles and skin contact. Double gloving allows for the safe removal of the outer, potentially contaminated glove. A respirator is essential when handling powders outside of a containment hood.[2][10]
Reconstituting this compound (in a fume hood) Safety goggles, Double nitrile gloves (chemotherapy-rated), Disposable gown with knit cuffsReduces the risk of splashes and direct skin contact with the concentrated stock solution. The fume hood mitigates the aerosol inhalation risk.
Administering this compound to cell cultures Safety glasses, Nitrile gloves, Lab coatProtects against splashes of the diluted compound during routine cell culture work.
Handling Waste and Decontamination Safety goggles, Double nitrile gloves (chemotherapy-rated), Disposable gownEnsures protection from contaminated labware, solutions, and surfaces during the disposal process.

A Step-by-Step Guide to Safe Handling and PPE Use

The following workflow provides a procedural guide for handling this compound, integrating the appropriate use of PPE at each stage.

Ast487_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase Gather_Materials 1. Gather Materials & Don PPE (Gown, Double Gloves, Goggles, Respirator) Weigh_Powder 2. Weigh this compound Powder (in Chemical Fume Hood) Gather_Materials->Weigh_Powder Proceed to Weighing Reconstitute 3. Reconstitute with Solvent (in Chemical Fume Hood) Weigh_Powder->Reconstitute Transfer Weighed Compound Dilute_Stock 4. Prepare Working Solution (in Biosafety Cabinet) Reconstitute->Dilute_Stock Use Stock Solution Treat_Cells 5. Administer to Cultures Dilute_Stock->Treat_Cells Use Working Solution Decontaminate_Surfaces 6. Decontaminate Work Surfaces Treat_Cells->Decontaminate_Surfaces Post-Experiment Segregate_Waste 7. Segregate Waste (Solid & Liquid) Decontaminate_Surfaces->Segregate_Waste After Cleaning Doff_PPE 8. Doff PPE Correctly Segregate_Waste->Doff_PPE After Waste Handling Dispose_Waste 9. Dispose of Waste via EHS Doff_PPE->Dispose_Waste Final Step

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Operational Plan: From Vial to Waste
  • Preparation and Donning PPE: Before handling the this compound vial, don your full PPE as specified for "Weighing Powdered this compound." This includes a disposable gown, two pairs of chemotherapy-rated nitrile gloves, safety goggles, and an N95 or higher-rated respirator. The outer gloves should have long cuffs that overlap with the sleeves of your gown.

  • Weighing and Reconstitution:

    • Perform all manipulations of the powdered this compound within a certified chemical fume hood to minimize inhalation risk.[6]

    • Use a dedicated set of weighing tools (spatula, weigh paper).

    • After weighing, carefully transfer the powder to a suitable container for reconstitution.

    • Add the appropriate solvent slowly to avoid splashing.

    • Cap the container securely and vortex to fully dissolve the compound.

  • Experimental Use:

    • When preparing working solutions from your concentrated stock, continue to work within a containment system like a fume hood or biosafety cabinet.

    • Wear a lab coat, safety glasses, and a single pair of nitrile gloves for routine cell culture additions of the diluted compound.

Disposal Plan: A Critical Final Step

Proper disposal is paramount to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (gloves, gowns, weigh paper, pipette tips, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.[11]

    • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, labeled hazardous liquid waste container.[11] Do not pour any solutions containing this compound down the drain.[11]

    • Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.

  • Decontamination:

    • Wipe down all work surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent, followed by 70% ethanol. A common deactivating agent for many cytotoxic compounds is a sodium hypochlorite solution (bleach), followed by a neutralizer like sodium thiosulfate. However, always consult your institution's Environmental Health and Safety (EHS) office for approved decontamination procedures.[12]

  • Doffing PPE:

    • The process of removing PPE is as important as putting it on correctly.

    • First, remove the outer pair of gloves.

    • Next, remove your gown, turning it inside out as you do to contain any surface contamination.

    • Remove your safety goggles.

    • Finally, remove your respirator and the inner pair of gloves.

    • Wash your hands thoroughly with soap and water immediately after removing all PPE.

  • Final Disposal:

    • All hazardous waste containers must be sealed and disposed of through your institution's EHS program.[11] Follow all local and national regulations for the disposal of cytotoxic chemical waste.

By adhering to these rigorous safety protocols, you can confidently advance your research with this compound while ensuring the well-being of yourself and your colleagues. Our commitment to your safety extends beyond the products we provide. We are your partners in scientific discovery, and that includes empowering you with the knowledge to work safely and effectively.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.